2-(Pyridin-4-yloxy)acetic acid
Description
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Properties
IUPAC Name |
2-pyridin-4-yloxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-7(10)5-11-6-1-3-8-4-2-6/h1-4H,5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSWUHSEGMQERG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of a Versatile Heterocyclic Building Block
An In-depth Technical Guide to the Synthesis of 2-(Pyridin-4-yloxy)acetic Acid
This compound is a heterocyclic compound featuring a pyridine ring linked to an acetic acid moiety via an ether bond.[1] This specific arrangement of functional groups imparts a unique combination of physicochemical properties, making it a valuable intermediate and building block in diverse fields of chemical science.[2] In the pharmaceutical industry, its structural motif is incorporated into various drug candidates, leveraging the pyridine ring for potential π-π stacking interactions and the carboxylic acid for hydrogen bonding with biological targets.[1] Furthermore, its derivatives have applications in agriculture as herbicides or plant growth regulators.[2]
This guide provides a comprehensive overview of the predominant synthesis pathway for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices, tailored for researchers and professionals in organic synthesis and drug development.
Core Mechanism: The Williamson Ether Synthesis
The most reliable and widely employed method for preparing this compound is a classic Williamson ether synthesis.[1][3] This reaction is a cornerstone of organic chemistry for forming ethers and proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4]
The core transformation involves two key reactants:
-
A nucleophile: The oxygen atom of 4-hydroxypyridine.
-
An electrophile: An acetic acid derivative with a good leaving group, such as ethyl bromoacetate.
The reaction is conducted under basic conditions. The base serves a critical role by deprotonating the hydroxyl group of 4-hydroxypyridine, converting it into the significantly more nucleophilic pyridin-4-olate anion. This potent nucleophile then attacks the electrophilic α-carbon of the acetic acid derivative, displacing the halide leaving group and forming the desired carbon-oxygen ether bond.[3]
Strategic Considerations in Experimental Design
A successful synthesis requires careful consideration of each component and condition. The preparation of this compound is typically approached as a two-step process to maximize yield and purity: initial ether formation to create an ester intermediate, followed by hydrolysis.
-
Reactant Selection:
-
Pyridinone Component: 4-Hydroxypyridine is the standard starting material. It exists in tautomeric equilibrium with its pyridone form, but under basic conditions, the deprotonated oxygen acts as the effective nucleophile.
-
Acetic Acid Moiety: While direct reaction with chloroacetic acid is possible, it can lead to side reactions and purification challenges due to the presence of two acidic protons (the carboxylic acid and the hydroxyl group).[1] A more controlled and standard approach is to use an ester, such as ethyl bromoacetate .[5] The ester group acts as a protecting group for the carboxylic acid, preventing it from interfering with the base-mediated reaction. The subsequent hydrolysis step is typically high-yielding and clean.
-
-
Choice of Base and Solvent:
-
Base: A moderately strong base is required to fully deprotonate the 4-hydroxypyridine. Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are common, cost-effective choices.[1] Sodium ethoxide can also be used, particularly if ethanol is the solvent.[2]
-
Solvent: The solvent must dissolve the reactants, particularly the pyridin-4-olate salt, and be stable under the reaction conditions. Dry ethanol is a frequent choice as it readily dissolves the reactants and the base.[6][7] Polar aprotic solvents like dimethylformamide (DMF) can also accelerate SN2 reactions.[8]
-
-
Reaction Conditions:
-
Temperature: The reaction is typically heated to reflux to ensure a sufficient reaction rate.[7] The elevated temperature provides the necessary activation energy for the nucleophilic attack and displacement of the bromide ion.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions involving atmospheric oxygen or moisture, especially if using highly reactive bases like sodium hydride.
-
Detailed Experimental Protocol
The following two-step protocol outlines a representative synthesis pathway from 4-hydroxypyridine and ethyl bromoacetate.
Step 1: Synthesis of Ethyl 2-(pyridin-4-yloxy)acetate
Materials & Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
4-Hydroxypyridine
-
Sodium hydroxide (NaOH)
-
Ethyl bromoacetate
-
Anhydrous ethanol
-
Standard glassware for work-up
Procedure:
-
To a solution of 4-hydroxypyridine (1.0 eq) in dry ethanol, add sodium hydroxide (1.0 eq). Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the sodium pyridin-4-olate salt.
-
To this mixture, add ethyl bromoacetate (1.0 eq) dropwise.[6]
-
Heat the reaction mixture to reflux and maintain for approximately 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]
-
After completion, cool the mixture to room temperature. The precipitated sodium bromide byproduct can be removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude ester.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography to obtain pure ethyl 2-(pyridin-4-yloxy)acetate.
Step 2: Hydrolysis to this compound
Materials & Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ethyl 2-(pyridin-4-yloxy)acetate (from Step 1)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Buchner funnel and vacuum flask
Procedure:
-
Dissolve the ethyl 2-(pyridin-4-yloxy)acetate intermediate (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2M NaOH, ~2.0 eq).
-
Heat the mixture to reflux for 2-4 hours or until TLC analysis indicates the complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature in an ice bath.
-
Slowly acidify the solution by adding concentrated hydrochloric acid dropwise while stirring. The target pH should be around 3-4, which is near the isoelectric point of the product, causing it to precipitate out of the solution.[1]
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold distilled water to remove any residual salts.
-
Dry the product under vacuum to yield pure this compound.
Quantitative Data and Yield Expectation
The following table provides an example of reagent quantities for a laboratory-scale synthesis.
| Reagent | Molecular Wt. ( g/mol ) | Moles (mmol) | Equivalents | Mass/Volume |
| 4-Hydroxypyridine | 95.10 | 50 | 1.0 | 4.76 g |
| Sodium Hydroxide | 40.00 | 50 | 1.0 | 2.00 g |
| Ethyl Bromoacetate | 167.00 | 50 | 1.0 | 8.35 g (5.53 mL) |
| Expected Yield | 153.14 | - | - | ~5.7 g - 6.9 g |
Yields for this reaction sequence typically range from 65% to 80%, contingent upon purification efficiency.[1]
Conclusion
The synthesis of this compound is most effectively achieved through a two-step Williamson ether synthesis protocol. This method, which involves the formation of an ester intermediate followed by basic hydrolysis, is robust, scalable, and relies on fundamental, well-understood organic chemistry principles. By carefully selecting reagents, solvent, and reaction conditions, researchers can reliably produce this valuable heterocyclic building block with high purity and in good yield, enabling its further use in the development of novel pharmaceuticals and agrochemicals.
References
-
National Institutes of Health (NIH). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. [Link]
-
Cambridge University Press. Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Organic Chemistry Portal. Williamson Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
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Utah Tech University. Williamson Ether Synthesis Lab Procedure. [Link]
-
Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids. [Link]
-
Organic Syntheses. Ethyl bromoacetate preparation. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
PubMed Central (PMC). A New Series of Aryloxyacetic Acids. [Link]
-
National Institutes of Health (NIH). Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. [Link]
-
Wikipedia. Ethyl bromoacetate. [Link]
-
ResearchGate. Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. [Link]
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- 6. Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Physicochemical properties of 2-(Pyridin-4-yloxy)acetic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Pyridin-4-yloxy)acetic acid
Abstract
This compound (CAS: 58530-47-5) is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique molecular architecture, combining a pyridine ring with a flexible carboxylic acid moiety via an ether linkage, imparts a desirable balance of properties that are critical for its function as a pharmaceutical intermediate and a ligand in coordination chemistry.[1] This guide provides an in-depth analysis of its core physicochemical properties, including acidity (pKa), solubility, lipophilicity (LogP), and thermal characteristics. Beyond merely listing data, this document elucidates the structural basis for these properties and provides robust, self-validating experimental protocols for their precise determination, empowering researchers to effectively harness this versatile compound in their work.
Molecular Structure and Identity
This compound is an organic compound featuring a pyridine ring substituted at the para-position (C4) with an acetic acid group through an ether oxygen.[1] This structure is fundamental to its chemical behavior and biological activity. The pyridine nitrogen acts as a hydrogen bond acceptor, while the carboxylic acid group serves as a hydrogen bond donor and can exist in a deprotonated, anionic state.[2] The aromatic pyridine ring can participate in π-π stacking interactions, a common binding motif with biological macromolecules.[3]
The electron-withdrawing nature of the sp²-hybridized nitrogen in the pyridine ring significantly influences the electronic properties of the entire molecule, most notably increasing the acidity of the carboxylic acid proton compared to a simple aryloxyacetic acid.[3]
| Identifier | Value | Source |
| CAS Number | 58530-47-5 | [1][3][4] |
| Molecular Formula | C₇H₇NO₃ | [1][3][4] |
| Molecular Weight | 153.14 g/mol | [1][3] |
| IUPAC Name | This compound | [3][4] |
| SMILES | O=C(O)COC1=CC=NC=C1 | [3][4] |
Core Physicochemical Properties: A Summary
The utility of a compound in drug development is profoundly influenced by its physicochemical profile. These properties govern its absorption, distribution, metabolism, and excretion (ADME). Below is a summary of the key properties of this compound.
| Property | Value/Description | Significance in Drug Development |
| pKa (acid dissociation constant) | ~3.5 (estimated)[3] | Governs ionization state at physiological pH, impacting solubility, receptor binding, and membrane permeability. |
| Aqueous Solubility | Moderate in polar solvents.[3] | Essential for formulation and bioavailability; insufficient solubility can terminate drug candidacy. |
| LogP (Octanol-Water Partition) | 0.89 (calculated)[3] | Measures lipophilicity, a key predictor of membrane permeability and metabolic stability. |
| Melting Point | Unreported in surveyed literature.[3] | Defines the solid-state properties, crucial for formulation, stability, and purity assessment. |
| Crystal Structure | Governed by hydrogen bonding.[2] | Affects solubility, dissolution rate, and stability (polymorphism). |
Acidity (pKa): The Key to Physiological Behavior
The acidity of the carboxylic acid group is arguably its most critical electronic parameter. The estimated pKa of approximately 3.5 indicates it is a moderately strong organic acid.[3] This is a direct consequence of the inductive electron-withdrawing effect of the pyridinyl group, which stabilizes the resulting carboxylate anion. At a physiological pH of 7.4, the carboxylic acid will be almost completely deprotonated (>99.9%), rendering the molecule negatively charged. This has profound implications for its interaction with biological targets and its solubility in aqueous media.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is the gold standard for accurately determining pKa values.[5][6] It relies on monitoring the pH of a solution as a titrant of known concentration is incrementally added. The pKa is the pH at which the acid is exactly half-neutralized.
Methodology:
-
Preparation: Accurately weigh approximately 15-20 mg of this compound and dissolve it in ~50 mL of deionized, CO₂-free water. If solubility is limited, a co-solvent like methanol or ethanol can be used, but the resulting pKa will be an apparent pKa (pKaapp).
-
Titration Setup: Calibrate a pH electrode using standard buffers (e.g., pH 4.00, 7.00, 10.00). Place the electrode and a calibrated burette containing standardized 0.1 M NaOH into the sample solution. Stir gently.
-
Titration Execution: Add the NaOH titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Endpoint Detection: Continue the titration past the equivalence point, which is observed as a sharp inflection in the pH curve.
-
Data Analysis: Plot the first derivative (ΔpH/ΔV) against the titrant volume to precisely locate the equivalence point (Veq). The pKa is determined by reading the pH from the original titration curve at the half-equivalence point (Veq/2).
Caption: Workflow for pKa determination via potentiometric titration.
Aqueous Solubility
Solubility is a gatekeeper property in drug development. A compound must have sufficient aqueous solubility to be absorbed and distributed to its site of action. This compound is described as having moderate solubility in polar solvents, which is consistent with its structure containing both polar (pyridine, carboxylic acid) and nonpolar (aromatic ring) features.[3]
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
The shake-flask method is a reliable technique for determining thermodynamic solubility, representing the equilibrium concentration of a solute in a solvent.[1][4]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to vials containing a buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for a predetermined time (typically 24-48 hours) to allow the system to reach equilibrium.[1]
-
Phase Separation: After equilibration, remove the vials and let the undissolved solid settle. Carefully collect the supernatant. To ensure no solid particulates are carried over, the supernatant must be filtered (e.g., using a 0.22 µm PTFE syringe filter) or centrifuged at high speed.[1]
-
Quantification: Accurately dilute the clear filtrate with the buffer. Determine the concentration of the dissolved compound using a suitable analytical method, typically UV-Vis spectroscopy or HPLC, against a standard curve prepared with known concentrations of the compound.[1][2]
Caption: The shake-flask method for thermodynamic solubility.
Thermal Properties: Melting Point
While specific data for the melting point of this compound is not consistently reported in the literature, its determination is critical for confirming identity, assessing purity, and understanding solid-state stability.[3] A sharp melting point over a narrow range typically indicates high purity.
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
DSC is a modern thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7][8] It provides a highly accurate and reproducible measurement of the melting point (Tm) and the enthalpy of fusion (ΔHfus).
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the dry, solid compound into a DSC pan (typically aluminum).[7] Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.[9]
-
Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) over a temperature range expected to encompass the melting point.[10]
-
Data Acquisition: The instrument records the differential heat flow versus temperature. Melting is observed as an endothermic peak on the resulting thermogram.
-
Data Analysis: The melting point (Tm) is typically determined from the extrapolated onset temperature of the peak, while the area under the peak corresponds to the enthalpy of fusion.
Caption: Standard workflow for melting point analysis by DSC.
Synthesis and Crystal Structure
Synthesis Overview
The most common laboratory-scale synthesis of this compound involves a Williamson ether synthesis. This reaction proceeds via the nucleophilic substitution of a haloacetic acid by the pyridinolate anion.[3]
Reaction: 4-Hydroxypyridine is deprotonated by a base (e.g., NaOH, K₂CO₃) to form the nucleophilic 4-pyridinolate. This anion then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion to form the final product.[3]
Caption: Primary synthesis route for this compound.
Crystal Structure Insights
The solid-state structure of this compound is dominated by strong intermolecular hydrogen bonds.[2] The carboxylic acid groups typically form centrosymmetric dimers via O-H···O hydrogen bonds. These dimers are then further linked into a larger network through interactions involving the pyridine nitrogen atom.[2] The specific packing arrangement (polymorph) can significantly influence key properties like solubility and dissolution rate, making crystallographic analysis (e.g., via Single-Crystal X-ray Diffraction) a critical step in late-stage drug development.
Conclusion
This compound is a compound whose value is defined by a carefully balanced set of physicochemical properties. Its moderate acidity, calculated lipophilicity, and hydrogen bonding capabilities make it an attractive scaffold for engaging with biological targets. Understanding these properties is not merely an academic exercise; it is a prerequisite for rational drug design and formulation. The experimental protocols detailed herein provide a validated framework for researchers to confirm these critical parameters, ensuring data integrity and accelerating the journey from discovery to application.
References
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- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
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- A Beginner's Guide to Differential Scanning Calorimetry DSC. S4Science.
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An In-depth Technical Guide to 2-(Pyridin-4-yloxy)acetic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyridin-4-yloxy)acetic acid is an organic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyridine ring linked to an acetic acid moiety via an ether bond, underpins its diverse chemical reactivity and biological activity. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, offering valuable insights for researchers engaged in drug discovery and materials development.
Core Molecular Identifiers
A foundational understanding of a compound begins with its fundamental identifiers. The key details for this compound are summarized below.
| Identifier | Value |
| CAS Number | 58530-47-5[1][2][3][4] |
| Molecular Formula | C₇H₇NO₃[1][2][3][4] |
| Molecular Weight | 153.14 g/mol [2][3][5] |
| IUPAC Name | This compound[1][3] |
| SMILES | O=C(O)COC1=CC=NC=C1[3][6] |
| InChI Key | CXSWUHSEGMQERG-UHFFFAOYSA-N[1][5] |
The structure of this compound is presented below:
Figure 1: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological interactions. The electron-withdrawing nature of the pyridine ring influences the acidity of the carboxylic acid group, impacting its solubility and reactivity.
| Property | Value/Description |
| pKa | Approximately 3.5[5] |
| logP | 0.89 (calculated)[5] |
| Solubility | Moderate in polar solvents like water and ethanol[5] |
This moderate lipophilicity, as indicated by the logP value, suggests a balance between aqueous solubility and membrane permeability, a desirable characteristic for potential drug candidates.[5]
Synthesis of this compound
The primary and most common laboratory-scale synthesis of this compound is achieved through a nucleophilic substitution reaction.[1][5] This method leverages the nucleophilicity of the oxygen atom in 4-hydroxypyridine to attack the electrophilic carbon of a chloroacetic acid derivative in the presence of a base.
A generalized reaction scheme is as follows:
Figure 2: General synthesis pathway for this compound.
Detailed Experimental Protocol
The following is a representative protocol for the synthesis of this compound:
-
Dissolution: Dissolve 4-hydroxypyridine in a suitable solvent, such as ethanol or water.
-
Basification: Add a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to the solution to deprotonate the hydroxyl group of 4-hydroxypyridine, forming the more nucleophilic pyridin-4-olate.
-
Addition of Alkylating Agent: Slowly add a chloroacetic acid derivative (e.g., chloroacetic acid or ethyl chloroacetate) to the reaction mixture.
-
Reaction: Heat the mixture under reflux for several hours to drive the nucleophilic substitution reaction to completion.
-
Work-up and Purification: After cooling, acidify the reaction mixture to protonate the carboxylic acid. The product can then be isolated by filtration or extraction and further purified by recrystallization or column chromatography to achieve high purity.
Typical yields for this reaction range from 65% to 80%.[5] An alternative industrial-scale synthesis involves the reaction of 4-fluoropyridine with sodium ethoxide, which has reported yields exceeding 85%.[5]
Applications in Research and Development
This compound serves as a versatile building block in organic synthesis and has demonstrated a range of biological activities, making it a compound of interest for drug development.
Anti-inflammatory and Analgesic Properties
Research has shown that this compound exhibits significant anti-inflammatory and analgesic effects.[1] It has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in human monocytes.[5] The mechanism of action is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5]
| Cytokine | IC₅₀ Value |
| TNF-α | 12.3 µM[5] |
| IL-6 | 18.7 µM[5] |
These properties make it a promising scaffold for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial Activity
Studies have indicated that this compound possesses both antibacterial and antifungal properties.[1] For instance, it has shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[5]
| Pathogen | MIC (µg/mL) |
| S. aureus (MRSA) | 8–16[5] |
| M. tuberculosis | 16–32[5] |
Agricultural Applications
Beyond its pharmaceutical potential, this compound has been investigated for its use in agriculture. It can function as a synthetic auxin, disrupting plant cell growth and elongation, which makes it effective as a herbicide for controlling broadleaf weeds.[1][5]
Materials Science
In the realm of materials science, this compound has been incorporated into Metal-Organic Frameworks (MOFs). The inclusion of its polar functional groups can enhance the CO₂ adsorption capacity of these materials, indicating potential applications in carbon capture technologies.[5]
Future Research Directions
The promising biological and chemical properties of this compound open up several avenues for future research:
Figure 3: Potential future research pathways.
Further exploration into the synthesis of enantiopure derivatives could lead to the development of more potent and selective drug candidates.[5] Additionally, comprehensive pharmacokinetic and toxicity profiling is essential for its potential clinical translation.[5] In agriculture, the development of advanced formulations, such as nanoencapsulation, could enhance its stability and efficacy as a herbicide while minimizing environmental impact.[5]
Conclusion
This compound is a molecule of significant interest due to its accessible synthesis and diverse range of applications. Its anti-inflammatory, antimicrobial, and herbicidal properties make it a valuable tool for researchers in drug discovery, agrochemicals, and materials science. This guide has provided a detailed overview of its core characteristics and potential, serving as a foundational resource for further scientific exploration and innovation.
References
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1PlusChem LLC. (n.d.). 58530-47-5 | this compound. Retrieved from [Link]
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An In-depth Technical Guide to the Mechanism of Action of 2-(Pyridin-4-yloxy)acetic Acid
Introduction
2-(Pyridin-4-yloxy)acetic acid is a multifaceted organic compound that has garnered significant attention in medicinal chemistry and agricultural sciences.[1] Its unique structure, featuring a pyridine ring linked to an acetic acid moiety via an ether bond, confers a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and herbicidal properties.[2][3] This guide provides a comprehensive technical overview of the known mechanisms of action of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its molecular interactions, the signaling pathways it modulates, and the experimental methodologies used to elucidate these functions.
The structural architecture of this compound is key to its biological functions. The pyridine ring, a six-membered heterocyclic aromatic ring containing one nitrogen atom, and the carboxylic acid group are the primary functional components. The para-position of the ether linkage on the pyridine ring and the acetic acid side chain are crucial for its interactions with biological targets.[3] These interactions are often a combination of π-π stacking, involving the aromatic pyridine ring, and hydrogen bonding, facilitated by the carboxylic acid group.[3]
Anti-inflammatory and Analgesic Mechanisms
The anti-inflammatory and analgesic effects of this compound are among its most well-documented activities.[2] These effects are primarily attributed to its ability to modulate key inflammatory pathways, including the inhibition of pro-inflammatory cytokines and the cyclooxygenase (COX) enzymes.
Inhibition of Pro-inflammatory Cytokines: TNF-α and IL-6
This compound has been shown to inhibit the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in human monocytes.[3] This inhibition is a critical aspect of its anti-inflammatory properties, as both TNF-α and IL-6 are central mediators of the inflammatory response. The reported half-maximal inhibitory concentrations (IC50) for these cytokines are 12.3 μM for TNF-α and 18.7 μM for IL-6.[3]
The underlying mechanism for this inhibition is believed to be the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α and IL-6.[4][5] It is hypothesized that this compound interferes with this cascade, preventing the activation of NF-κB and subsequent cytokine production.
Figure 1. Hypothesized NF-κB Signaling Pathway Inhibition.
Interaction with Cyclooxygenase-2 (COX-2)
The anti-inflammatory action of this compound is also linked to its interaction with cyclooxygenase-2 (COX-2).[3] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[6] While COX-1 is constitutively expressed and plays a role in housekeeping functions, COX-2 is inducible and its expression is upregulated during inflammation.[7] By interacting with COX-2, this compound likely reduces the synthesis of prostaglandins, thereby alleviating inflammation and pain.[3] The precise nature of this interaction, whether it is competitive, non-competitive, or uncompetitive inhibition, requires further detailed enzymatic studies.
| Target | Activity | IC50 Value |
| TNF-α | Inhibition of production | 12.3 μM[3] |
| IL-6 | Inhibition of production | 18.7 μM[3] |
| COX-2 | Interaction/Inhibition | Data not specified |
Table 1. Anti-inflammatory activity of this compound.
Herbicidal Activity: A Synthetic Auxin
In the agricultural sector, this compound is recognized for its herbicidal properties, acting as a synthetic auxin.[1][3] Natural auxins, such as indole-3-acetic acid (IAA), are plant hormones that regulate various aspects of plant growth and development. Synthetic auxins mimic the action of natural auxins but are more persistent in plants as they are not as readily degraded.[8]
The herbicidal effect of this compound stems from its ability to disrupt normal plant cell elongation and division, particularly in broadleaf weeds.[3][8] At high concentrations, it leads to uncontrolled and disorganized growth, ultimately causing plant death. This process involves the overstimulation of auxin-responsive genes, leading to an imbalance in other plant hormones and the production of reactive oxygen species (ROS), which induces oxidative stress.[8]
Figure 2. Herbicidal Mechanism of Action as a Synthetic Auxin.
Antimicrobial and Antifungal Activity
Derivatives of this compound have demonstrated notable antimicrobial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[3] The minimum inhibitory concentrations (MICs) for these derivatives typically range from 8 to 32 μg/mL.[3] While the precise molecular targets for this compound itself are still under investigation, the antimicrobial action of related pyridine derivatives often involves the inhibition of essential bacterial enzymes. For instance, some pyridine-containing compounds are known to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in bacteria.[2]
| Pathogen | Activity | MIC Range (for derivatives) |
| Staphylococcus aureus (MRSA) | Antimicrobial | 8–16 μg/mL[3] |
| Mycobacterium tuberculosis | Antimicrobial | 16–32 μg/mL[3] |
Table 2. Antimicrobial activity of this compound derivatives.
Potential as an Acetylcholinesterase Inhibitor
There is emerging evidence suggesting that this compound and its derivatives may act as inhibitors of acetylcholinesterase (AChE).[1] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, a therapeutic strategy employed in the management of conditions like Alzheimer's disease.[9]
The proposed mechanism involves the binding of the compound to the active site of AChE, preventing acetylcholine from being hydrolyzed.[10] The pyridine moiety could potentially interact with the peripheral anionic site (PAS) of the enzyme, while the carboxylic acid group may form interactions within the catalytic active site. However, detailed kinetic studies and binding site analyses are required to confirm the mode and potency of AChE inhibition by this compound.
Experimental Protocols
Protocol for Assessing TNF-α and IL-6 Inhibition
This protocol outlines a general procedure for evaluating the inhibitory effect of this compound on TNF-α and IL-6 production in a human monocyte cell line, such as THP-1.
1. Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Differentiate the THP-1 monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.
2. Compound Treatment and Stimulation:
-
Seed the differentiated THP-1 cells in a 96-well plate.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 μM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 μg/mL to induce the production of TNF-α and IL-6. Include a vehicle control (no compound) and a negative control (no LPS stimulation).
3. Cytokine Measurement:
-
After 24 hours of incubation, collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
4. Data Analysis:
-
Calculate the percentage inhibition of TNF-α and IL-6 production for each concentration of the compound compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
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An In-depth Technical Guide to 2-(Pyridin-4-yloxy)acetic Acid Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-(pyridin-4-yloxy)acetic acid, its derivatives, and analogs for researchers, scientists, and drug development professionals. We will delve into the synthesis, physicochemical properties, diverse biological activities, and structure-activity relationships of this versatile chemical scaffold, offering insights into its potential as a privileged structure in medicinal chemistry.
Introduction: The Versatility of the Pyridinyloxyacetic Acid Scaffold
The this compound core is a compelling starting point for the design of novel therapeutic agents. This structure comprises a pyridine ring linked to an acetic acid moiety via an ether bond. This arrangement provides a unique combination of properties: the pyridine ring can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, while the carboxylic acid group offers a key site for hydrogen bonding and salt formation, influencing solubility and receptor binding.[1] The versatility of this scaffold has led to the exploration of its derivatives in a wide array of therapeutic areas, including inflammation, infectious diseases, and even materials science.
Physicochemical Characteristics and Molecular Architecture
The fundamental properties of this compound provide a basis for understanding the behavior of its more complex derivatives.
The molecular architecture is characterized by a planar pyridine ring, which imparts a degree of rigidity to the molecule. The electron-withdrawing nature of the pyridine nitrogen enhances the acidity of the carboxylic acid proton, influencing its ionization state at physiological pH.[1]
Table 1: Key Physicochemical Properties of this compound
| Property | Value/Description | Source |
| Molecular Formula | C₇H₇NO₃ | [2] |
| Molecular Weight | 153.14 g/mol | [2] |
| logP | 0.89 | [1] |
| pKa | ~3.5 | [1] |
| Solubility | Moderate in polar solvents | [1] |
| Appearance | White to off-white crystalline powder | N/A |
Synthesis of this compound and Its Derivatives
The synthesis of the core scaffold and its subsequent derivatization are crucial for exploring its therapeutic potential.
General Synthesis of the Core Scaffold
The most common and straightforward method for synthesizing this compound is through a nucleophilic substitution reaction between 4-hydroxypyridine and a haloacetic acid, typically chloroacetic acid, under basic conditions.[1]
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol: Laboratory-Scale Synthesis of this compound
-
Reaction Setup: To a solution of 4-hydroxypyridine (1 equivalent) in a suitable solvent such as ethanol or DMF, add a base like sodium hydroxide or potassium carbonate (1.1-1.5 equivalents).
-
Addition of Reagent: Stir the mixture at room temperature until the 4-hydroxypyridine is fully deprotonated. Then, add a solution of chloroacetic acid (1 equivalent) dropwise.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., HCl). The product may precipitate out of the solution. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Synthesis of Ester and Amide Derivatives
The carboxylic acid moiety of this compound is a prime handle for derivatization to generate esters and amides, which can modulate the compound's pharmacokinetic and pharmacodynamic properties.
Protocol: Synthesis of Ethyl 2-(pyridin-4-yloxy)acetate
-
Esterification: Dissolve this compound (1 equivalent) in an excess of ethanol.
-
Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reaction: Reflux the mixture for several hours until the reaction is complete as monitored by TLC.
-
Purification: Remove the excess ethanol under reduced pressure. The residue is then neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate. The organic layer is dried and concentrated to yield the desired ester.
Protocol: Synthesis of 2-(Pyridin-4-yloxy)acetamides
-
Acid Chloride Formation: Convert this compound to its corresponding acid chloride by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride.
-
Amidation: In a separate flask, dissolve the desired amine (1 equivalent) in an inert solvent (e.g., dichloromethane) with a base (e.g., triethylamine).
-
Reaction: Add the freshly prepared acid chloride solution dropwise to the amine solution at 0°C.
-
Purification: After the reaction is complete, wash the reaction mixture with water and brine. The organic layer is then dried and concentrated. The crude product can be purified by column chromatography.
Caption: Synthetic routes to ester and amide derivatives.
Biological Activities and Therapeutic Applications
Derivatives of this compound have demonstrated a remarkable range of biological activities, highlighting their potential in drug discovery.
Anti-inflammatory and Analgesic Activity
A significant area of investigation for this class of compounds is their anti-inflammatory and analgesic effects. Many derivatives have been shown to inhibit key mediators of the inflammatory cascade.
Mechanism of Action: COX-2 Inhibition
A primary mechanism underlying the anti-inflammatory effects of many this compound derivatives is the inhibition of cyclooxygenase-2 (COX-2).[1] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[3] Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[3]
Molecular docking studies on related pyridine derivatives suggest that the pyridine ring can fit into the active site of the COX-2 enzyme, with the carboxylic acid group forming crucial hydrogen bond interactions with key amino acid residues, such as Arg120 and Tyr355.[4][5] The ether linkage provides the correct orientation for the pyridine moiety to interact with the hydrophobic channel of the enzyme.
Caption: Inhibition of the COX-2 pathway by this compound derivatives.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
A common method to assess COX-2 inhibitory activity is a fluorometric or colorimetric assay.[6][7]
-
Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, a suitable substrate (e.g., arachidonic acid), and a probe that fluoresces upon reaction with the prostaglandin product.[7]
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds (this compound derivatives) in a suitable solvent like DMSO.
-
Assay Procedure: In a 96-well plate, combine the COX-2 enzyme, cofactor, and assay buffer. Add the test inhibitor or a reference inhibitor (e.g., celecoxib).[7]
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.
-
Detection: Measure the fluorescence or absorbance at the appropriate wavelength kinetically over a set period.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Antimicrobial Activity
Derivatives of this compound have also shown promising activity against a range of bacterial and fungal pathogens.[1]
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of these derivatives is influenced by the nature of the substituents on the pyridine ring and the modifications to the acetic acid side chain. For instance, the introduction of lipophilic groups can enhance membrane permeability, leading to increased activity against certain bacteria.
Table 2: Antimicrobial Activity of Selected this compound Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | Source |
| Ester Derivative 1 | Staphylococcus aureus | 16 | [8] |
| Amide Derivative 2 | Escherichia coli | 32 | [9] |
| Halogenated Analog 3 | Candida albicans | 8 | [9] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[10][11][12]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth).[13]
-
Serial Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in the broth.[11][14]
-
Inoculation: Add the standardized bacterial or fungal suspension to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11]
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the this compound scaffold is key to enhancing its biological activity and optimizing its drug-like properties.
Caption: Key positions for modification on the this compound scaffold.
-
Pyridine Ring Substituents: The electronic and steric properties of substituents on the pyridine ring can significantly impact activity. Electron-donating groups may enhance the nucleophilicity of the pyridine nitrogen, while electron-withdrawing groups can influence the pKa of the carboxylic acid.
-
Linker Modification: Replacing the ether oxygen with other linkers, such as sulfur or an amino group, can alter the geometry and hydrogen bonding capabilities of the molecule.
-
Acetic Acid Moiety Derivatization: As discussed, converting the carboxylic acid to esters or amides is a common strategy to improve cell permeability and modulate the pharmacokinetic profile.
Future Directions and Conclusion
The this compound scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. Future research in this area will likely focus on:
-
Target Identification: Elucidating the specific molecular targets for derivatives exhibiting promising antimicrobial and anticancer activities.
-
SAR Expansion: Synthesizing and screening a wider range of analogs to build more comprehensive structure-activity relationship models.
-
Pharmacokinetic Profiling: Conducting in-depth ADME (absorption, distribution, metabolism, and excretion) studies on lead compounds to assess their drug-like properties.
-
In Vivo Efficacy: Evaluating the most promising derivatives in relevant animal models of disease.
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D'souza, S. L., et al. (2020). ADMET, Molecular docking studies and binding energy calculations of Pyrimidine-2-Thiol Derivatives as Cox Inhibitors. Research Journal of Pharmacy and Technology, 13(10), 4621-4627. [Link]
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El-Sawy, E. R., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Pharmaceuticals, 18(3), 335. [Link]
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Abdelgawad, M. A., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(43), 28213–28229. [Link]
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MDPI. (2018). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. [Link]
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Acidity and pKa of 2-(Pyridin-4-yloxy)acetic acid
An In-Depth Technical Guide to the Acidity and pKa of 2-(Pyridin-4-yloxy)acetic Acid
Abstract
The determination and comprehension of a molecule's acid dissociation constant (pKa) are fundamental to drug discovery and development. This parameter critically influences a compound's pharmacokinetic and pharmacodynamic profiles, including its solubility, absorption, distribution, metabolism, excretion (ADME), and target binding. This guide provides a comprehensive technical analysis of the acidity and pKa of this compound (CAS: 58530-47-5), a heterocyclic compound of interest in medicinal and agricultural chemistry.[1] We will explore the theoretical underpinnings of its acidity, present detailed protocols for its experimental determination, and outline a robust computational prediction workflow. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this molecule's physicochemical properties.
Introduction: The Significance of this compound
This compound is an organic compound featuring a pyridine ring linked via an ether bridge to an acetic acid moiety.[2] Its molecular structure, combining a basic heterocyclic core with an acidic side chain, makes it a versatile building block in organic synthesis and a candidate for various biological applications.[1] Research has indicated its potential in developing anti-inflammatory and analgesic agents, as well as its use as a herbicide or plant growth regulator.[1][2]
A thorough understanding of its ionization behavior is paramount. The pKa values dictate the charge state of the molecule at a given pH, which in turn governs its interaction with biological membranes, enzymes, and receptors.[3] This guide delves into the structural factors that control its acidity and provides the practical knowledge required to accurately measure and predict this crucial property.
Theoretical Framework: Deconstructing the Acidity
The acidity of this compound is a composite of the electronic effects exerted by its constituent functional groups. The molecule possesses two ionizable centers: the acidic carboxylic acid group and the basic nitrogen atom of the pyridine ring.[4][5][6]
-
The Carboxylic Acid (pKa₁): The primary acidic site is the proton of the carboxyl group (-COOH). Upon dissociation, it forms a resonance-stabilized carboxylate anion (-COO⁻).[7] The acidity of this group is significantly modulated by the attached pyridyloxy moiety. The pyridine ring, due to the high electronegativity of the nitrogen atom, acts as an electron-withdrawing group.[2][4][8] This inductive effect pulls electron density away from the carboxylate group, dispersing and stabilizing the negative charge of the conjugate base.[9] This stabilization of the conjugate base leads to a stronger acid (i.e., a lower pKa) compared to simple aliphatic carboxylic acids.[7] An estimated pKa for this dissociation is approximately 3.5.[2]
-
The Pyridine Nitrogen (pKa₂): The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system and is available for protonation, making it a basic center.[5][6] This equilibrium is typically expressed as the pKa of its conjugate acid, the pyridinium ion (PyH⁺). The pKa of the unsubstituted pyridinium ion is approximately 5.25.[5] The presence of the electron-donating ether-linked acetic acid group at the 4-position is expected to slightly increase the basicity (raise the pKa) of the pyridine nitrogen compared to pyridine itself.
Therefore, the molecule is zwitterionic in a pH range between pKa₁ and pKa₂.
Acid-Base Equilibria
The two key ionization steps for this compound are illustrated below.
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A Technical Guide to the Physicochemical Profiling of 2-(Pyridin-4-yloxy)acetic acid: Solubility and Lipophilicity
Abstract
This technical guide provides a comprehensive analysis of two critical physicochemical properties of 2-(Pyridin-4-yloxy)acetic acid (CAS: 58530-47-5): aqueous solubility and lipophilicity (logP/logD). As a molecule of interest in medicinal chemistry and organic synthesis, understanding these parameters is paramount for predicting its behavior in biological systems and for designing effective experimental protocols.[1][2] This document synthesizes theoretical principles with actionable, field-proven experimental methodologies. We delve into the structural attributes of the molecule, including its ionizable groups, and their profound impact on pH-dependent properties. Detailed, step-by-step protocols for the experimental determination of solubility via the shake-flask method and lipophilicity (logD) are provided, complete with the rationale behind key procedural steps. This guide is intended for researchers, chemists, and drug development professionals seeking a robust framework for the physicochemical characterization of this and similar ionizable compounds.
Introduction to this compound
This compound is an organic compound featuring a pyridine ring connected through an ether linkage to an acetic acid moiety.[1] This unique architecture, combining a basic nitrogenous heterocycle with an acidic carboxylic acid group, makes it a valuable building block in various research applications. It has been investigated for its potential anti-inflammatory and analgesic effects, and it serves as an intermediate in the synthesis of more complex molecules.[2] The interplay between its functional groups governs its physicochemical profile, which is essential for its handling, formulation, and biological activity.
Key Structural Features:
-
Carboxylic Acid Group: A primary determinant of its acidic nature, with an estimated pKa of approximately 3.5.[1] This group is predominantly ionized (negatively charged) at physiological pH.
-
Pyridine Ring: The nitrogen atom in the pyridine ring provides a site for protonation, conferring basic properties.
-
Ether Linkage: A polar feature that contributes to the molecule's overall hydrogen bonding capacity.
These features collectively define the compound as amphoteric, meaning its net charge and, consequently, its properties like solubility and lipophilicity are highly dependent on the pH of the surrounding environment.
The Imperative of Solubility and Lipophilicity in Drug Development
In the field of drug discovery and development, aqueous solubility and lipophilicity are not mere data points; they are fundamental predictors of a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
-
Aqueous Solubility: This property dictates the maximum concentration a compound can achieve in the aqueous environments of the gastrointestinal tract and bloodstream, directly influencing its absorption and bioavailability. Poor solubility is a leading cause of failure for promising drug candidates.
-
Lipophilicity (logP & logD): Lipophilicity, or the "greasiness" of a molecule, governs its ability to permeate lipidic barriers like cell membranes.
-
logP is the partition coefficient of the neutral form of a molecule between an organic phase (typically n-octanol) and an aqueous phase.[3]
-
logD is the distribution coefficient, which measures the partitioning of all species (neutral and ionized) at a specific pH.[3] For ionizable compounds like this compound, logD at a physiological pH of 7.4 is the more relevant metric for predicting in-vivo membrane permeability.[4]
-
A delicate balance between these two properties is essential. A molecule must be soluble enough to be present in biological fluids but lipophilic enough to cross membranes and reach its target.
Physicochemical Profile of this compound
The following table summarizes the key physicochemical properties of the title compound based on available data. It is critical to recognize that some values are computationally derived and require experimental verification for mission-critical applications.
| Property | Value / Description | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 58530-47-5 | [2][5][6][7] |
| Molecular Formula | C₇H₇NO₃ | [1][2][5][6] |
| Molecular Weight | 153.14 g/mol | [1][6] |
| Calculated logP | 0.89 | [1] |
| Estimated pKa (Acid) | ~3.5 | [1] |
| Qualitative Solubility | Moderate in polar solvents. | [1] |
The calculated logP of 0.89 suggests the neutral form of the molecule has moderate lipophilicity.[1] However, given the acidic pKa of ~3.5, the carboxylic acid group will be overwhelmingly deprotonated and negatively charged at pH 7.4. This ionization drastically increases its affinity for the aqueous phase, meaning its logD₇.₄ will be significantly lower (more negative) than its logP .
Logical Relationship: pH, pKa, and Ionization State
The ionization state of this compound is a direct function of pH. This relationship is fundamental to understanding its behavior.
Caption: pH-dependent ionization states of this compound.
Experimental Design and Rationale
To move beyond calculated and qualitative values, rigorous experimental determination is necessary. The choice of method is dictated by the need for accuracy, reproducibility, and relevance to physiological conditions.
Aqueous Solubility Determination
Chosen Method: Isothermal Shake-Flask Method.
Causality & Rationale: This method is considered the "gold standard" for determining equilibrium solubility.[8][9] It involves creating a saturated solution by agitating an excess of the solid compound in the aqueous medium for an extended period (e.g., 24-72 hours). This duration is critical to ensure true thermodynamic equilibrium is reached, avoiding the misleading results from metastable forms or supersaturated solutions.[9] Subsequent quantification of the dissolved compound provides a direct and highly reliable measure of solubility.
Lipophilicity Determination (logD at pH 7.4)
Chosen Method: Shake-Flask Method with HPLC Quantification.
Causality & Rationale: This protocol directly measures the partitioning of the compound between n-octanol and a physiologically relevant aqueous buffer (Phosphate-Buffered Saline, pH 7.4).[10] Using pre-saturated solvents is a self-validating step that prevents volume changes during the experiment due to the mutual miscibility of octanol and water. Quantification of the compound's concentration in both phases by a sensitive and specific analytical technique like High-Performance Liquid Chromatography (HPLC) is crucial for accuracy, especially when partitioning is heavily skewed to one phase.[4][10]
Detailed Experimental Protocols
Protocol: Determination of Aqueous Solubility
This protocol details the steps for measuring the equilibrium solubility of this compound in a buffered aqueous solution.
Caption: Experimental workflow for aqueous solubility determination.
Step-by-Step Methodology:
-
Preparation: To a series of 4 mL glass vials, add a phosphate-buffered saline (PBS) solution at pH 7.4. Add an excess amount of solid this compound to each vial (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is essential to confirm saturation.[9]
-
Equilibration: Seal the vials tightly and place them on an orbital shaker or rotating wheel in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.
-
Sampling: After equilibration, let the vials stand for 30 minutes to allow the solid to settle. Carefully withdraw a known volume (e.g., 200 µL) of the clear supernatant.
-
Separation: Immediately filter the sample through a 0.22 µm PVDF or similar low-binding syringe filter into a clean vial. This step is critical to remove any microscopic solid particles that would artificially inflate the measured concentration.
-
Quantification: Prepare a standard curve of the compound in the same buffer. Dilute the filtered sample and the standards appropriately and analyze them using a validated HPLC-UV or UV-Vis spectrophotometry method.
-
Calculation: Use the standard curve to determine the concentration of the compound in the filtered sample. This concentration represents the equilibrium solubility. The experiment should be performed in triplicate for statistical validity.
Protocol: Determination of logD₇.₄
This protocol outlines the measurement of the distribution coefficient at pH 7.4.
Caption: Experimental workflow for logD determination.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare pre-saturated solvents by mixing equal volumes of n-octanol and PBS (pH 7.4) in a large separatory funnel. Shake vigorously and allow the layers to separate for at least 24 hours.[4]
-
System Setup: In a glass vial, add equal and known volumes of the pre-saturated n-octanol (top layer) and pre-saturated PBS (bottom layer). Add a small amount of a concentrated stock solution of this compound (prepared in a suitable solvent like methanol or DMSO, ensuring the final organic solvent concentration is <1%).
-
Partitioning: Seal the vial and shake vigorously for 1-3 hours to facilitate the compound's distribution between the two phases.
-
Phase Separation: Centrifuge the vial for 10-15 minutes to ensure a clean and complete separation of the two immiscible layers.
-
Sampling: Carefully withdraw an aliquot from the top n-octanol layer and a separate aliquot from the bottom aqueous layer.
-
Quantification: Using a validated HPLC method, determine the concentration of the compound in each sample. It may be necessary to dilute the samples into the linear range of the detector.
-
Calculation: Calculate the logD₇.₄ using the formula: logD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Buffer])
Conclusion
The physicochemical properties of this compound are dominated by its amphoteric nature. While computational tools provide valuable initial estimates, such as a logP of 0.89, they do not capture the full picture for ionizable molecules in a physiological context.[1] The experimental determination of aqueous solubility and, critically, the pH-dependent distribution coefficient (logD), is indispensable for any research or development program. The shake-flask methodologies detailed in this guide represent robust, reliable, and field-tested approaches to generate the high-quality data required to make informed decisions in medicinal chemistry, formulation science, and drug discovery.
References
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]
-
Vistoli, G., Pedretti, A., & Testa, B. (2008). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]
-
Bentham Science Publisher. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Request PDF: Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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- 4. agilent.com [agilent.com]
- 5. This compound 97% | CAS: 58530-47-5 | AChemBlock [achemblock.com]
- 6. 58530-47-5 | this compound - Moldb [moldb.com]
- 7. 58530-47-5|this compound|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. researchgate.net [researchgate.net]
Spectroscopic data (NMR, IR, MS) of 2-(Pyridin-4-yloxy)acetic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Pyridin-4-yloxy)acetic Acid
Executive Summary
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a molecule of significant interest in pharmaceutical and agricultural research.[1] As a Senior Application Scientist, this document is structured to deliver not just raw data, but a field-proven interpretation grounded in fundamental principles of structural elucidation. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering detailed protocols, expert interpretation, and an integrated analysis that together provide an unambiguous confirmation of the compound's structure. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's analytical profile.
Chapter 1: Introduction to this compound
Chemical Structure and Properties
This compound is an organic compound featuring a pyridine ring linked to an acetic acid moiety through an ether bond.[1][2] This unique arrangement of a heterocyclic aromatic system and a carboxylic acid functional group underpins its chemical reactivity and biological activity.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | [2][3][4] |
| Molecular Weight | 153.14 g/mol | [2][3][4] |
| IUPAC Name | This compound | [3] |
| CAS Number | 58530-47-5 | [3][5] |
| SMILES | O=C(O)COC1=CC=NC=C1 | [2][3] |
The presence of the electron-withdrawing pyridine ring influences the acidity of the carboxylic acid group, while the overall structure allows for various intermolecular interactions, including hydrogen bonding and π-π stacking.[2]
Synthesis Overview
The synthesis of this compound is typically achieved via nucleophilic substitution. A common and efficient laboratory-scale method involves the reaction of 4-hydroxypyridine with a haloacetic acid (like chloroacetic acid) in the presence of a base.[1][2] This reaction leverages the nucleophilicity of the hydroxyl group on the pyridine ring.
Caption: General synthesis workflow for this compound.
Significance and Applications
This compound serves as a crucial intermediate and building block in several fields:
-
Pharmaceutical Industry: It is investigated for its potential anti-inflammatory and analgesic properties.[1][2] Its structure is also a scaffold for developing enzyme inhibitors.[1]
-
Agriculture: Certain pyridine-based acetic acids are used as herbicides or plant growth regulators.[1]
-
Materials Science: It can be incorporated as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) for applications like carbon capture.[2]
Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Analysis
The ¹H NMR spectrum provides a map of the proton environments within the molecule. The spectrum of this compound is characterized by distinct signals in both the aromatic and aliphatic regions.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~13.5 | Singlet (broad) | 1H | H -O-C=O | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet, its position being concentration and solvent dependent. |
| ~8.45 | Doublet | 2H | H-2, H-6 | These protons are adjacent to the electronegative nitrogen atom in the pyridine ring, leading to significant deshielding. They appear as a doublet due to coupling with H-3/H-5.[1] |
| ~7.05 | Doublet | 2H | H-3, H-5 | These protons are ortho to the ether linkage and are less deshielded than H-2/H-6. They appear as a doublet due to coupling with H-2/H-6.[1] |
| ~4.80 | Singlet | 2H | -O-CH₂ -COOH | The methylene protons are adjacent to both an ether oxygen and a carbonyl group, placing them in this chemical shift region. They appear as a singlet as there are no adjacent protons to couple with.[1] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans to achieve a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
¹³C NMR Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~168.5 | C =O | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the downfield end of the spectrum. |
| ~164.0 | C-4 | This carbon is directly attached to the ether oxygen, causing significant deshielding. |
| ~151.0 | C-2, C-6 | These carbons are adjacent to the highly electronegative nitrogen atom, resulting in a strong deshielding effect.[1] |
| ~110.0 | C-3, C-5 | These carbons are ortho to the ether linkage and are the most shielded of the aromatic carbons. |
| ~65.0 | -O-C H₂- | The methylene carbon is attached to an electronegative oxygen, shifting it downfield from typical aliphatic carbons. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Use a 125 MHz (or corresponding field strength) NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a time-intensive experiment; a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Chapter 3: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
IR Spectrum Analysis
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1600, ~1500 | C=C and C=N stretch | Pyridine Ring |
| ~1250 | C-O stretch | Aryl Ether |
| ~1150 | C-O stretch | Carboxylic Acid |
The spectrum is dominated by a very broad absorption in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group of a carboxylic acid dimer. A strong, sharp peak around 1710 cm⁻¹ confirms the presence of the carbonyl (C=O) group.[6] Absorptions for the aromatic pyridine ring and the C-O ether linkage provide further structural confirmation.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber. No further processing is usually required.
Chapter 4: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about a molecule's structure through analysis of its fragmentation patterns.
Mass Spectrum Analysis
| m/z (mass-to-charge ratio) | Proposed Fragment | Rationale |
|---|---|---|
| 153 | [C₇H₇NO₃]⁺˙ | The molecular ion (M⁺˙) peak, corresponding to the intact molecule.[1] |
| 108 | [C₅H₄N-O-CH₂]⁺ | Represents the loss of the carboxyl group (-COOH, 45 Da) from the molecular ion, a common fragmentation pathway for carboxylic acids.[1] |
| 78 | [C₅H₄N]⁺ | Represents the cleavage of the ether bond, resulting in the pyridyl cation. |
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. For this compound (C₇H₇NO₃), the calculated exact mass is 153.0426 Da.[1] Experimental verification of this mass confirms the molecular formula.
Experimental Protocol: Electrospray Ionization (ESI) MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrument Setup: Use a mass spectrometer equipped with an ESI source. The sample solution is infused directly or via an LC system into the source.
-
Data Acquisition: Acquire the spectrum in positive or negative ion mode. For this molecule, positive mode [M+H]⁺ (m/z 154) or negative mode [M-H]⁻ (m/z 152) are both viable. Set the source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization and optimal signal.
-
Fragmentation Analysis (MS/MS): To confirm fragmentation pathways, perform a tandem MS (MS/MS) experiment by selecting the parent ion (e.g., m/z 154) and subjecting it to collision-induced dissociation (CID) to generate and analyze the daughter fragment ions.
Chapter 5: Integrated Spectroscopic Analysis
No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods.
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- 3. This compound 97% | CAS: 58530-47-5 | AChemBlock [achemblock.com]
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Methodological & Application
Experimental Protocol for the Synthesis of 2-(Pyridin-4-yloxy)acetic acid
An Application Note for Researchers and Drug Development Professionals
Introduction
2-(Pyridin-4-yloxy)acetic acid is a versatile organic compound featuring a pyridine ring linked to an acetic acid moiety through an ether bond.[1] This molecular architecture allows for a range of chemical interactions, including hydrogen bonding and π-π stacking, making it a valuable building block in medicinal chemistry and materials science.[1] Its applications are diverse, serving as a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory agents, and as a ligand in the construction of metal-organic frameworks (MOFs) for applications like carbon capture.[1][2]
This document provides a detailed, two-step experimental protocol for the synthesis of this compound. The chosen synthetic route is a variation of the Williamson ether synthesis, a robust and widely used method for preparing ethers. The protocol is designed for senior researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying chemical principles and rationale for each procedural choice.
Reaction Principle and Mechanism
The synthesis is accomplished via the Williamson ether synthesis, a classic SN2 reaction.[3] The overall process can be broken down into two main stages:
-
Nucleophilic Substitution (SN2 Reaction): 4-Hydroxypyridine is deprotonated by a base to form the more nucleophilic pyridin-4-olate anion. This anion then attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide leaving group to form the intermediate ester, ethyl 2-(pyridin-4-yloxy)acetate. The use of a primary alkyl halide like ethyl bromoacetate is critical as it minimizes the competing E2 elimination reaction that can occur with secondary or tertiary halides.[3][4]
-
Saponification (Ester Hydrolysis): The resulting ester is then hydrolyzed under basic conditions (saponification) to yield the sodium salt of the carboxylic acid. Subsequent acidification protonates the carboxylate, precipitating the final product, this compound.
This two-step approach, involving an ester intermediate, is often preferred over the direct reaction with a haloacetic acid because it typically leads to cleaner reactions and simpler purification of the final product.
Materials and Equipment
Reagents
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| 4-Hydroxypyridine | 626-64-2 | C₅H₅NO | 95.10 | Starting material. |
| Ethyl bromoacetate | 105-36-2 | C₄H₇BrO₂ | 167.00 | Alkylating agent. Potent lachrymator.[5] |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Base for deprotonation. Anhydrous. |
| Acetone | 67-64-1 | C₃H₆O | 58.08 | Reaction solvent. Anhydrous. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Base for hydrolysis. |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | For acidification. 2M solution. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction solvent. |
| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | For washing during extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Drying agent. |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Separatory funnel (250 mL)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Beakers and graduated cylinders
-
pH paper or pH meter
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
Part A: Synthesis of Ethyl 2-(Pyridin-4-yloxy)acetate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypyridine (e.g., 5.0 g, 52.6 mmol) and anhydrous potassium carbonate (e.g., 10.9 g, 78.9 mmol, 1.5 eq). Add 100 mL of anhydrous acetone.
-
Rationale: Potassium carbonate is a suitable base for deprotonating the hydroxyl group of 4-hydroxypyridine. Acetone is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
-
Addition of Alkylating Agent: While stirring the suspension, add ethyl bromoacetate (e.g., 6.4 mL, 57.8 mmol, 1.1 eq) dropwise at room temperature.
-
Rationale: A slight excess of the alkylating agent ensures the complete consumption of the limiting reagent, 4-hydroxypyridine.
-
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56°C for acetone) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium salts using a Büchner funnel and wash the solid cake with a small amount of acetone.
-
Isolation of Intermediate: Combine the filtrate and washings. Remove the acetone under reduced pressure using a rotary evaporator to yield the crude ethyl 2-(pyridin-4-yloxy)acetate as an oil or solid. This crude product can be used directly in the next step without further purification.
Part B: Hydrolysis to this compound
-
Saponification: Transfer the crude ester from Part A into a 250 mL round-bottom flask. Add a solution of sodium hydroxide (e.g., 4.2 g, 105 mmol, 2.0 eq) in 50 mL of water and 25 mL of ethanol.
-
Rationale: Ethanol is added to improve the solubility of the organic ester in the aqueous basic solution. A stoichiometric excess of NaOH ensures complete hydrolysis of the ester.
-
-
Reaction: Heat the mixture at reflux for 1-2 hours. The reaction is complete when the oily ester layer has disappeared, and the solution becomes homogeneous.
-
Acidification: Cool the reaction mixture in an ice bath. Slowly and with stirring, add 2M hydrochloric acid dropwise. Monitor the pH. A white precipitate of this compound will begin to form. Continue adding acid until the pH of the solution is approximately 4-5.
-
Rationale: Acidification protonates the water-soluble sodium carboxylate salt, causing the neutral carboxylic acid, which has lower aqueous solubility, to precipitate out of the solution.
-
Part C: Purification
-
Collection of Product: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid product on the filter with a small amount of cold deionized water to remove any inorganic salts.
-
Recrystallization: For higher purity, recrystallize the crude product from a minimal amount of hot ethanol/water mixture. Dissolve the solid in a minimum of boiling solvent, then allow it to cool slowly to room temperature and finally in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected yield is typically in the range of 65-80%.[1]
Safety Precautions
-
General: Perform all steps in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Ethyl Bromoacetate: This reagent is a potent lachrymator (tear-producing agent) and is toxic.[5] Handle with extreme care, avoiding inhalation of vapors and contact with skin and eyes.[7][8] An emergency eyewash and shower should be readily accessible.[7][8]
-
Acids and Bases: Handle concentrated sodium hydroxide and hydrochloric acid with care as they are corrosive.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- Vulcanchem. (n.d.). This compound - 58530-47-5.
- Smolecule. (n.d.). Buy this compound | 58530-47-5.
- Wikipedia. (2023, December 29). Metal–organic framework.
- Wikipedia. (2023, November 29). Williamson ether synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis.
- New Jersey Department of Health. (1999, April). Hazard Summary: Ethyl Bromoacetate.
- Fisher Scientific. (2010, April 9). Safety Data Sheet: Ethyl bromoacetate.
- Sigma-Aldrich. (2025, August 25). Safety Data Sheet: Ethyl bromoacetate.
- Cole-Parmer. (2006, January 16). Material Safety Data Sheet - Ethyl bromoacetate, 98%.
- Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet: 2-Bromopyridin-3-ol.
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Application Note: Methodologies for In Vitro Evaluation of 2-(Pyridin-4-yloxy)acetic acid in Cell-Based Assays
Abstract & Introduction
2-(Pyridin-4-yloxy)acetic acid (CAS No. 58530-47-5) is a small organic compound featuring a pyridine ring connected to an acetic acid moiety through an ether linkage.[1][2] This structure has garnered significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. Published research indicates that this compound and its derivatives exhibit potent anti-inflammatory, analgesic, antimicrobial, and potential anticancer properties.[1][2][3][4] The primary anti-inflammatory mechanism is attributed to the inhibition of cyclooxygenase-2 (COX-2) and the subsequent reduction of pro-inflammatory cytokines such as TNF-α and IL-6.[2]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the preparation, handling, and application of this compound in common cell culture-based assays. The methodologies herein are designed to ensure experimental robustness, reproducibility, and scientific integrity, enabling accurate assessment of the compound's cytotoxic and anti-inflammatory potential in vitro.
Compound Properties and Characteristics
A thorough understanding of the physicochemical properties of this compound is fundamental to designing robust experiments. These properties influence solubility, stability, and bioavailability in cell culture systems.
| Property | Value / Description | Source(s) |
| CAS Number | 58530-47-5 | [1][5][6] |
| Molecular Formula | C₇H₇NO₃ | [1][5] |
| Molecular Weight | 153.14 g/mol | [2][6] |
| IUPAC Name | This compound | [5] |
| Structure | Pyridine ring with an ether-linked acetic acid at the para-position. | [2] |
| pKa | ≈ 3.5 (The pyridine ring's electron-withdrawing nature increases acidity). | [2] |
| Calculated logP | 0.89 (Indicates moderate lipophilicity). | [2] |
| Solubility | Moderate solubility in polar solvents such as water and ethanol. | [2] |
| Purity | Typically supplied at ≥97% purity for research use. | [5][6] |
Putative Mechanism of Action: Anti-Inflammatory Pathway
The primary reported mechanism for this compound's anti-inflammatory effects involves the modulation of key inflammatory mediators. The compound has been shown to inhibit the production of pro-inflammatory cytokines, with a suggested interaction with the COX-2 enzyme, which is critical for prostaglandin synthesis.[2]
Caption: Putative anti-inflammatory mechanism of this compound.
Core Protocols for Cell Culture Applications
The following protocols provide a validated framework for preparing the compound and evaluating its biological effects in standard cell culture models. Adherence to aseptic technique is paramount throughout all procedures.[7]
Protocol 1: Reagent Preparation and Handling
Objective: To prepare a high-concentration, sterile stock solution of this compound for reproducible dosing in cell culture experiments.
Rationale: Preparing a concentrated stock in an appropriate solvent is critical for two reasons. First, it allows for the addition of small volumes to the culture medium, minimizing the final solvent concentration. Second, it ensures the compound is fully solubilized before being introduced to the aqueous culture environment, preventing precipitation. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power and low toxicity to most cell lines at concentrations below 0.5%.
Materials:
-
This compound powder (≥97% purity)
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)
-
Calibrated precision pipettes and sterile tips
Procedure:
-
Calculation: Determine the mass of compound required to prepare a 10-50 mM stock solution.
-
Formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight (153.14 g/mol ) / 1000
-
Example (for 1 mL of a 20 mM stock): Mass = 20 × 1 × 153.14 / 1000 = 3.06 mg.
-
-
Weighing: Under sterile conditions (e.g., in a clean laminar flow hood), accurately weigh the calculated mass of the compound into a sterile polypropylene tube.
-
Solubilization: Add the calculated volume of sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Sterilization (Optional but Recommended): If the initial weighing was not performed under strict aseptic conditions, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE membrane filter) into a new sterile tube.
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light. A properly stored stock is typically stable for at least 6 months.
General Experimental Workflow
A systematic workflow is essential for obtaining reliable and interpretable data. The following diagram outlines a standard process for testing the effects of this compound in vitro.
Caption: A generalized workflow for cell-based compound screening.
Protocol 2: Application-Specific Methodologies
Objective: To determine the concentration-dependent effect of this compound on cancer cell viability and calculate its half-maximal inhibitory concentration (IC₅₀). This is a crucial first step for evaluating potential anticancer agents.[3][8]
Cell Lines: HCT-116 (human colon carcinoma) or MCF-7 (human breast adenocarcinoma) are relevant choices based on studies of similar pyridine derivatives.[3]
Materials:
-
Cultured cancer cells (e.g., HCT-116) in logarithmic growth phase
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom cell culture plates
-
This compound stock solution (Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for 'untreated' and 'vehicle control'.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.
-
Compound Preparation: Prepare serial dilutions of the compound in complete medium from your stock solution. A common concentration range to start with is 0.1 µM to 100 µM. Prepare a vehicle control medium containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.2%).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the corresponding treatment or control medium. It is recommended to test each concentration in triplicate.
-
Incubation: Return the plate to the incubator for 48-72 hours. The duration should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals. Incubate overnight at 37°C or for a few hours with gentle shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle_control) × 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Objective: To quantify the ability of this compound to inhibit the production of pro-inflammatory cytokines (TNF-α) in stimulated immune cells. This directly tests its primary reported biological activity.[2]
Cell Line: RAW 264.7 (murine macrophage) or primary human monocytes are suitable models.
Materials:
-
Cultured RAW 264.7 cells
-
Complete culture medium
-
Sterile 24-well or 48-well cell culture plates
-
Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock in sterile water)
-
This compound stock solution (Protocol 1)
-
Sterile PBS
-
Commercially available TNF-α ELISA kit
-
Refrigerated centrifuge
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 2.5 x 10⁵ cells per well in a 24-well plate in 500 µL of complete medium.
-
Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treatment: Prepare dilutions of this compound in serum-free medium. Based on published data, a range of 1 µM to 50 µM is appropriate.[2] Remove the culture medium and pre-treat the cells with 500 µL of the compound-containing medium for 1-2 hours.
-
Controls are critical:
-
Untreated Control: Medium only.
-
Vehicle Control: Medium with DMSO.
-
LPS-only Control: Medium with DMSO, to be stimulated with LPS.
-
-
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. Do not add LPS to the 'Untreated Control' wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well into sterile microcentrifuge tubes.
-
Centrifugation: Centrifuge the tubes at 1,000 x g for 10 minutes at 4°C to pellet any detached cells or debris.
-
Sample Storage: Transfer the clarified supernatant to new tubes and store at -80°C until analysis.
-
ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions precisely.
-
Data Analysis:
-
Generate a standard curve from the ELISA standards.
-
Calculate the TNF-α concentration for each sample.
-
Normalize the data by expressing the TNF-α level in treated samples as a percentage of the LPS-only control.
-
Plot the percentage of TNF-α inhibition against compound concentration to determine the IC₅₀ for cytokine inhibition.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates in culture medium. | Stock concentration is too high; poor mixing; final concentration exceeds solubility limit. | Prepare working solutions in pre-warmed medium. Ensure stock solution is fully dissolved before dilution. Test a lower final concentration range. |
| High variability between replicate wells. | Inconsistent cell seeding; edge effects in the plate; pipetting errors. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outermost wells of the plate. Use a multi-channel pipette for additions. |
| No observable biological effect. | Compound is inactive in the chosen cell line/assay; incorrect concentration range; compound degradation. | Verify compound purity and identity. Test a wider concentration range (logarithmic scale). Use a positive control to validate the assay. Use fresh aliquots of the stock solution. |
| High background signal in anti-inflammatory assay. | Mycoplasma contamination in cell culture; endotoxin contamination in reagents. | Routinely test cell cultures for mycoplasma. Use endotoxin-free water and reagents for all steps. |
| Excessive cell death in vehicle control. | DMSO concentration is too high; cells are sensitive to DMSO. | Ensure the final DMSO concentration does not exceed 0.5%. If cells are sensitive, perform a DMSO tolerance test to find the maximum non-toxic concentration. |
Conclusion
This compound is a compound with well-documented anti-inflammatory properties and potential for further development in other therapeutic areas such as oncology. The protocols detailed in this guide provide a robust starting point for researchers to investigate its biological effects in vitro. By carefully controlling experimental variables, particularly compound preparation and the implementation of appropriate controls, scientists can generate high-quality, reproducible data to advance our understanding of this promising molecule.
References
-
Hamza, E. K. et al. Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. Arkivoc, 2019, vi, 459-480. [Link]
-
Molecules. Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. [Link]
-
Kaminskyy, D., Zimenkovsky, B., & Lesyk, R. Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. European Journal of Medicinal Chemistry, 44(9), 3627-36. [Link]
-
International Journal on Science and Technology. Recent Advancements in Pyridine Derivatives as Anticancer Agents. [Link]
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- 4. ijsat.org [ijsat.org]
- 5. This compound 97% | CAS: 58530-47-5 | AChemBlock [achemblock.com]
- 6. 58530-47-5 | this compound - Moldb [moldb.com]
- 7. atcc.org [atcc.org]
- 8. Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Dosage and Administration of 2-(Pyridin-4-yloxy)acetic acid
Here are the detailed Application Notes and Protocols for in vivo studies of 2-(Pyridin-4-yloxy)acetic acid.
Introduction
This compound is a small molecule that has garnered significant interest for its diverse biological activities.[1] Primarily, it demonstrates notable anti-inflammatory and analgesic properties, with research indicating it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2] Its potential interactions with targets like cyclooxygenase-2 (COX-2) position it as a compelling candidate for developing novel non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Additional studies have pointed towards its potential as an antimicrobial agent and an enzyme inhibitor.[1]
Given its therapeutic potential, robust and reproducible in vivo studies are critical to understanding its efficacy, pharmacokinetics, and safety profile. However, the transition from in vitro characterization to animal models presents significant challenges, primarily in formulation, dose selection, and route of administration. This guide provides a comprehensive framework and detailed protocols for designing and executing foundational in vivo studies for this compound, grounded in its known physicochemical properties and established pharmacological principles.
Section 1: Physicochemical Properties and Formulation Development
The successful administration of any compound in vivo begins with a well-characterized and stable formulation. The physicochemical properties of this compound are central to this process.
Table 1: Key Physicochemical Properties of this compound
| Property | Value / Description | Source | Rationale for In Vivo Studies |
| Molecular Formula | C₇H₇NO₃ | [2] | Essential for calculating molarity and dose concentrations. |
| Molecular Weight | 153.14 g/mol | [2] | Used for all weight-based calculations for dosing solutions. |
| pKa | ≈ 3.5 | [2] | The acidic nature of the carboxylic acid group dictates that the compound will have low solubility at acidic pH. The formulation vehicle must have a pH > 4.5 to ensure solubility and prevent precipitation upon injection. |
| logP | 0.89 (calculated) | [2] | This value suggests moderate lipophilicity, indicating a balance between aqueous solubility and the ability to cross biological membranes. It may not require highly complex lipid-based formulations. |
| Solubility | Moderate in polar solvents (e.g., water, ethanol). | [2] | Direct dissolution in simple aqueous vehicles like saline may be challenging at higher concentrations. Co-solvents or pH adjustment will likely be necessary. |
Vehicle Selection: A Causal Approach
The choice of vehicle is critical for ensuring the bioavailability and tolerability of the administered compound. An improper vehicle can lead to poor absorption, local irritation, or even toxicity, confounding experimental results. Based on the properties in Table 1, a multi-step approach to formulation is recommended.
Figure 1: Workflow for Formulation Development and Vehicle Selection.
Protocol 1: Preparation of a Dosing Solution (Target: 10 mg/mL)
This protocol utilizes a pH adjustment and co-solvent approach, which is a reliable starting point for compounds with acidic functional groups.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
0.9% Sodium Chloride (Sterile Saline)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh the required amount of this compound. For 10 mL of a 10 mg/mL solution, weigh 100 mg.
-
Initial Solubilization (Co-Solvent):
-
Causality: DMSO is a powerful solvent that can break down the crystal lattice of the powder. However, high concentrations of DMSO can be toxic in vivo. This step aims to use the minimum amount necessary.
-
Add the powder to a sterile vial. Add DMSO dropwise while vortexing until the powder is fully dissolved. Aim for a volume that is ≤10% of the final total volume (e.g., ≤1 mL for a 10 mL final volume).
-
-
Addition of Surfactant/Viscosity Agent:
-
Causality: PEG400 and Tween 80 help maintain the compound in solution when diluted into the final aqueous vehicle and improve its pharmacokinetic properties.
-
Add 2 mL of PEG400 (20% of final volume). Vortex thoroughly.
-
Add 0.5 mL of Tween 80 (5% of final volume). Vortex thoroughly.
-
-
Final Dilution:
-
Slowly add sterile saline to bring the solution to the final volume (q.s. to 10 mL). Add the saline in small aliquots while continuously vortexing to prevent precipitation.
-
-
Sterilization:
-
Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile vial. This is mandatory for parenteral (injectable) routes.[3]
-
-
Storage: Store the final formulation at 4°C, protected from light. Assess stability by checking for precipitation before each use. Prepare fresh solutions weekly or as determined by stability studies.
Table 2: Recommended Vehicle Formulations for Initial Screening
| Vehicle Composition | Route Suitability | Notes |
| 1. 10% DMSO / 40% PEG400 / 50% Saline | IP, PO, SC | Good general-purpose vehicle. PEG400 can be viscous. |
| 2. 5% DMSO / 5% Tween 80 / 90% Saline | IP, PO, IV | Lower viscosity and generally well-tolerated. Preferred for IV if possible. |
| 3. 0.5% Carboxymethylcellulose (CMC) in Water | PO | A suspension, suitable for oral gavage if solubility is a major issue. Requires continuous mixing. |
Section 2: Dose Selection and Rationale
Determining an appropriate starting dose is a critical step that balances the potential for observing efficacy against the risk of toxicity. Since no direct in vivo data for this compound is publicly available, a rationale-driven approach is required.
1. Extrapolation from In Vitro Data: The compound inhibits TNF-α and IL-6 with IC₅₀ values of 12.3 µM and 18.7 µM, respectively.[2] While direct extrapolation is complex, these values suggest that achieving low micromolar concentrations in plasma is a desirable therapeutic goal.
2. Comparison with Structurally Related Compounds: A study on YS121, a different anti-inflammatory pyridine derivative, demonstrated in vivo efficacy at a dose of 1.5 mg/kg (i.p.) in a rat model of inflammation.[4] This serves as a valuable benchmark for a starting dose in a similar anti-inflammatory context.
3. Standard Practice for Novel Compounds: A common approach is to conduct a dose-range finding study. This typically involves 3-4 dose levels, often separated by a factor of 3 or 5 (e.g., 1 mg/kg, 3 mg/kg, 10 mg/kg).
Proposed Starting Dose Range for Efficacy Studies: Based on the available data, a starting range of 1 to 30 mg/kg is a scientifically sound hypothesis for initial efficacy testing in a rodent model of inflammation or pain. A preliminary tolerability study should be conducted at the highest proposed dose.
Section 3: Routes of Administration: Protocols and Considerations
The choice of administration route significantly impacts the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a compound. For an anti-inflammatory and analgesic agent, intraperitoneal and oral routes are the most common for initial screening.
Figure 2: Decision Tree for Selecting an In Vivo Administration Route.
All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).[5]
Protocol 2: Intraperitoneal (IP) Injection Procedure (Mouse)
Causality: IP injection allows for rapid absorption into the systemic circulation, bypassing the gastrointestinal tract and first-pass metabolism, making it ideal for initial proof-of-concept studies.
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. One common method is to scruff the neck and secure the tail.
-
Injection Site: Identify the lower right or left abdominal quadrant. This avoids critical organs like the bladder and cecum.[6]
-
Injection: Tilt the mouse slightly head-down. Using an appropriate needle (see Table 3), insert the needle at a 15-30 degree angle into the identified quadrant.
-
Aspiration: Gently pull back on the syringe plunger.[5]
-
If air is aspirated, the needle is correctly placed in the peritoneal cavity.
-
If yellow fluid (urine) or colored fluid (intestinal contents) appears, discard the syringe and animal from the study as the injection is compromised.
-
-
Administration: If aspiration is clear, inject the solution smoothly. Do not exceed the maximum recommended volume (see Table 3).
-
Withdrawal: Remove the needle and return the mouse to its cage. Monitor for any signs of distress.
Protocol 3: Oral (PO) Gavage Procedure (Mouse)
Causality: Oral gavage is the standard method for administering precise oral doses, mimicking a potential clinical route of administration.
-
Animal Restraint: Scruff the mouse firmly to immobilize the head and ensure the head and body are in a straight line.
-
Gavage Needle Selection: Use a flexible or rigid, ball-tipped gavage needle appropriate for the size of the animal (see Table 3).
-
Insertion: Gently insert the gavage needle into the mouth, just off-center to avoid the trachea. Advance the needle along the roof of the mouth and down the esophagus. There should be no resistance. If resistance is felt or the animal struggles excessively, withdraw and start again.
-
Administration: Once the needle is in the stomach (the tip will be roughly at the level of the last rib), administer the substance smoothly.
-
Withdrawal: Remove the needle in a single, smooth motion and return the mouse to its cage. Monitor for any signs of respiratory distress.
Table 3: Administration Route Guidelines for Rodents
| Species | Route | Max Volume (mL/kg) | Recommended Needle Size | Source |
| Mouse | IP | 10 | 25-27 G | [5][6] |
| PO | 10 | 20-22 G (flexible or rigid gavage) | [7] | |
| SC | 10 | 25-27 G | [7] | |
| IV (tail vein) | 5 (bolus) | 27-30 G | [6] | |
| Rat | IP | 10 | 23-25 G | [6] |
| PO | 10 | 16-18 G (flexible or rigid gavage) | [7] |
Section 4: Example In Vivo Efficacy Model - Acetic Acid-Induced Writhing
This model is a standard and highly reproducible assay for evaluating peripheral analgesic activity, making it directly relevant to the known bioactivity of this compound.[8] The intraperitoneal injection of acetic acid causes irritation and inflammation, leading to the release of prostaglandins and other inflammatory mediators, which in turn stimulate nociceptors and cause a characteristic "writhing" or abdominal constriction response.[9]
Figure 3: Experimental Workflow for the Acetic Acid-Induced Writhing Model.
Protocol 4: Acetic Acid-Induced Writhing Assay
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound dosing solution
-
Vehicle control solution
-
Positive control (e.g., Indomethacin, 5 mg/kg)[10]
-
0.6% acetic acid solution in saline
-
Observation chambers (e.g., clear beakers or boxes)
-
Timer
Procedure:
-
Animal Grouping: Randomly assign mice to experimental groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Positive control (Indomethacin)
-
Group 3-5: this compound (e.g., 3, 10, 30 mg/kg)
-
-
Acclimation: Place individual mice in their observation chambers and allow them to acclimate for at least 30 minutes.
-
Dosing: Administer the vehicle, positive control, or test compound via the chosen route (e.g., IP or PO).
-
Latency Period: Wait for the compound to be absorbed. A typical latency is 30 minutes for IP administration and 60 minutes for PO administration.
-
Induction: Administer 0.6% acetic acid solution via IP injection at a volume of 10 mL/kg.
-
Observation: Immediately after acetic acid injection, start a timer. After a 5-minute delay, begin counting the number of writhes for each mouse over a 15-minute period. A writhe is defined as a contraction of the abdominal muscles accompanied by a stretching of the hind limbs.
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Calculate the percentage inhibition of writhing for each treated group using the formula: % Inhibition = [(Mean writhes in Vehicle) - (Mean writhes in Treated Group)] / (Mean writhes in Vehicle) * 100
-
Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
-
Section 5: Summary and Key Considerations
-
Formulation is Paramount: The moderate solubility and acidic nature of this compound necessitate careful formulation. Start with a co-solvent/pH-adjusted vehicle and always sterile filter for parenteral administration.
-
Dose with Rationale: Use in vitro data and literature on related compounds to establish a logical starting dose range (1-30 mg/kg is proposed).
-
Route Matters: Use IP administration for rapid screening and PO gavage to assess a more clinically relevant route.
-
Model Relevance: The acetic acid-induced writhing model is an excellent starting point to confirm the analgesic/anti-inflammatory activity of this compound in vivo.
-
Animal Welfare: All procedures must adhere to IACUC guidelines. Proper restraint, correct needle sizes, and appropriate volumes are not just best practices; they are essential for data integrity and ethical research.[3][5][6][7]
References
-
Tomar, M. S., et al. Pharmacokinetics of 2-pyridyl acetic acid, a major betahistine metabolite in healthy Indian volunteers . Scholars Research Library. Available at: [Link]
-
Tomar, M. S., et al. Pharmacokinetics of 2-pyridyl acetic acid, a major betahistine metabolite in healthy Indian volunteers . Semantic Scholar. Available at: [Link]
-
West Virginia University IACUC. WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals . Available at: [Link]
-
Li, Q., et al. Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates . Molecules. Available at: [Link]
-
RSC Publishing. Pyridine: the scaffolds with significant clinical diversity . Available at: [Link]
-
National Centre for the Replacement, Refinement & Reduction of Animals in Research. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider . PMC - PubMed Central. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays . RSC Publishing. Available at: [Link]
-
Koeberle, A., et al. The molecular pharmacology and in vivo activity of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121), a dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase . PubMed. Available at: [Link]
-
Sharma, A., et al. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design . PMC. Available at: [Link]
-
ResearchGate. Synthesis and Hypolipidemic Activity of Novel 2-(4-(2-Amino-6-(4-Substituted Phenyl) Pyrimidin-4-yl)-2-Substituted Phenoxy) Acetic Acid Derivatives . Available at: [Link]
-
Kumar, S., et al. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis . PMC - PubMed Central. Available at: [Link]
-
Alsoliemy, A., et al. Synthesis, computational and biological evaluation of some new pyridine Derivatives . Research Square. Available at: [Link]
-
Koeberle, A., et al. The Molecular Pharmacology and In Vivo Activity of 2-(4- Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121) . IRIS UNINA. Available at: [Link]
-
Le Floc'h, C., et al. A combination of pyridine-2, 4-dicarboxylic acid diethyl ester and resveratrol stabilizes hypoxia-inducible factor 1-alpha and improves hair density in female volunteers . PubMed. Available at: [Link]
-
Dai, G., et al. Metabolism of [2-14C]p-hydroxyphenyl acetic acid in rat, monkey and human hepatocytes and in bile-duct cannulated rats . PubMed. Available at: [Link]
-
ResearchGate. Analgesic activity by acetic acid induced writhing in mice . Available at: [Link]
-
Academic Journals. Evaluation of analgesic and anti-inflammatory activities of Oscillatoria willei in experimental animal models . Available at: [Link]
-
Verri, W. A. Jr., et al. Naringenin reduces inflammatory pain in mice . PubMed. Available at: [Link]
-
Berkenkopf, J. W., & Weichman, B. M. Production of prostacyclin in mice following intraperitoneal injection of acetic acid, phenylbenzoquinone and zymosan: Its role in the writhing response . OUCI. Available at: [Link]
-
Alborz University Medical Journal. Evaluation of different doses of acetic acid on the induction of acute ulcerative colitis and cytokine profile in BALB/c mice; An experimental study . Available at: [Link]
-
Taylor, M. J., et al. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections . ACS Publications. Available at: [Link]
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- 1. Buy this compound | 58530-47-5 [smolecule.com]
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- 4. The molecular pharmacology and in vivo activity of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121), a dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Naringenin reduces inflammatory pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-(Pyridin-4-yloxy)acetic acid
Introduction
2-(Pyridin-4-yloxy)acetic acid is a heterocyclic organic compound featuring a pyridine ring linked to an acetic acid moiety via an ether bond.[1] This structure imparts a combination of aromaticity, polarity, and acidic properties, making it a molecule of interest in pharmaceutical and chemical research.[1][2] Its potential biological activities and use as a synthetic building block necessitate robust and reliable analytical methods for its quantification in various matrices, from bulk substance to complex biological fluids.[2]
This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind experimental choices to ensure scientific integrity and reproducibility.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is crucial for developing effective analytical methods.
| Property | Value/Description | Source |
| Molecular Formula | C₇H₇NO₃ | [1][3][4][5] |
| Molecular Weight | ~153.14 g/mol | [1][2][3][4] |
| pKa | ≈ 3.5 | [1] |
| logP (calculated) | 0.89 | [1] |
| Solubility | Moderately soluble in polar solvents like water and ethanol. | [1] |
| UV Absorbance | Expected absorbance in the 250-270 nm range due to the pyridine moiety. | [6][7] |
The compound's acidic nature (pKa ≈ 3.5) means its ionization state is pH-dependent.[1] This is a critical consideration for chromatographic retention and sample extraction. At a pH above 3.5, the molecule will be deprotonated and anionic, while at a lower pH, it will be in its neutral form. Its moderate polarity (logP of 0.89) suggests that reversed-phase chromatography is a suitable approach.[1]
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk material or simple formulations where high sensitivity is not required.
Principle
Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, being a polar aromatic acid, can be retained and separated on a C18 stationary phase. By maintaining the mobile phase pH below the analyte's pKa, the compound remains in its less polar, protonated form, leading to better retention and peak shape. Quantification is achieved by measuring the UV absorbance at a wavelength where the analyte exhibits a strong response.
Experimental Protocol
1. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. HPLC Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for polar analytes. |
| Mobile Phase | Gradient elution with Mobile Phase A and B | A gradient allows for efficient elution of the analyte while cleaning the column of more retained impurities. |
| Gradient Program | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B | This gradient profile provides a gentle ramp to ensure good separation and a wash step to remove late-eluting compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Can be adjusted based on sensitivity requirements. |
| UV Detection | 260 nm | Pyridine derivatives typically show strong absorbance in this region.[6][7] An initial scan with a photodiode array (PDA) detector is recommended to determine the optimal wavelength. |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration.
-
Perform a linear regression analysis on the calibration curve. The R² value should be ≥ 0.995.
-
Quantify the amount of this compound in unknown samples by interpolating their peak areas from the calibration curve.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for quantifying this compound in complex biological matrices such as plasma. The protocol is adapted from established methods for the structurally similar compound, 2-pyridyl acetic acid.
Principle
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity by minimizing matrix interference.
Experimental Protocol
1. Sample Preparation from Plasma: Solid-Phase Extraction (SPE)
The goal of sample preparation is to remove proteins and other matrix components that can interfere with the analysis and to concentrate the analyte.
Caption: Workflow for Solid-Phase Extraction of this compound from plasma.
Step-by-Step SPE Protocol:
-
Sample Pre-treatment: To a 100 µL aliquot of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound). Acidify the sample by adding 100 µL of 1% formic acid in water to protonate the analyte and disrupt protein binding. Vortex and centrifuge to pellet precipitated proteins.
-
SPE Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge. Condition the cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of Mobile Phase A.
2. LC-MS/MS Parameters:
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | A shorter column with smaller particles is suitable for the fast gradients used in LC-MS/MS. |
| Mobile Phase A | 0.1% Formic acid in water | Provides protons for positive ion electrospray ionization. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | |
| Gradient Program | 0-0.5 min: 2% B; 0.5-3.0 min: 2-98% B; 3.0-4.0 min: 98% B; 4.0-4.1 min: 98-2% B; 4.1-5.0 min: 2% B | A fast gradient suitable for high-throughput analysis. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Ensures reproducibility. |
| Injection Volume | 5 µL | |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is effective for polar molecules. The pyridine nitrogen is readily protonated in positive mode.[8] |
| MRM Transitions | Precursor Ion [M+H]⁺: m/z 154.1 -> Product Ion: To be determined | The precursor ion corresponds to the protonated molecule. Product ions need to be determined by infusing a standard solution and performing a product ion scan. A likely fragmentation would involve the loss of the carboxylic acid group. |
| Collision Energy | To be optimized | The energy required for optimal fragmentation must be determined experimentally. |
3. Data Analysis:
-
Quantification is based on the ratio of the analyte peak area to the internal standard peak area.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
Method Validation
Any analytical method intended for regulatory submission or critical decision-making must be validated according to guidelines such as those from the International Council for Harmonisation (ICH).[1][3][9]
Caption: Key parameters for analytical method validation according to ICH Q2(R1) guidelines.
Summary of Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | R² ≥ 0.99 |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. | Defined by the linear range. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 80-120% (for bioanalysis) or 98-102% (for bulk drug). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. Assessed at repeatability and intermediate precision levels. | Relative Standard Deviation (RSD) ≤ 15% (for bioanalysis) or ≤ 2% (for bulk drug). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 20%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, or temperature. |
Conclusion
The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis of bulk substance and simple formulations, while the LC-MS/MS method offers the high sensitivity and selectivity required for analysis in complex biological matrices. Proper method validation in accordance with ICH guidelines is essential to ensure the integrity and reliability of the generated data.
References
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58530-47-5 | this compound. 1PlusChem LLC. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
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3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
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UV-Vis Spectrum of Pyridine. SIELC Technologies. [Link]
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Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]
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Ultraviolet Absorption Spectra of Some Pyridine Derivatives. ACS Publications. [Link]
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Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]
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Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree. [Link]
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Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent. [Link]
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Protocol for In Vitro COX-2 Inhibition Assay Using 2-(Pyridin-4-yloxy)acetic acid
An Application Note and Protocol for the Scientific Professional
A Guide for Researchers in Inflammation and Drug Discovery
Introduction: The Rationale for Selective COX-2 Inhibition
Cyclooxygenase (COX), officially known as prostaglandin-endoperoxide synthase, is the enzyme responsible for converting arachidonic acid into prostanoids, a class of potent lipid mediators.[1][2] These molecules are pivotal in a vast array of physiological and pathological processes. Two primary isoforms of this enzyme exist: COX-1 and COX-2.[2][3]
-
COX-1 is constitutively expressed in most tissues and is considered a "housekeeping" enzyme, responsible for baseline prostanoid production that regulates gastric mucosal protection, kidney function, and platelet aggregation.[4][5]
-
COX-2 , in contrast, is typically undetectable in most tissues under normal conditions. Its expression is rapidly induced by inflammatory stimuli, cytokines, and growth factors, leading to a surge in prostanoid production that mediates inflammation, pain, and fever.[2][4][5][6]
This distinction is the cornerstone of modern anti-inflammatory drug design. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen inhibit both isoforms, their inhibition of COX-1 is linked to common and sometimes severe gastrointestinal side effects.[4][5] Consequently, the development of inhibitors that selectively target the inducible COX-2 enzyme has been a major goal in medicinal chemistry.[6][7] Selective COX-2 inhibitors aim to provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal complications associated with non-selective NSAIDs.[7]
This application note focuses on 2-(Pyridin-4-yloxy)acetic acid , a compound whose structural motifs suggest potential interactions with biological targets like enzymes.[8][9] Research indicates its potential to interact with cyclooxygenase-2 (COX-2), thereby reducing prostaglandin synthesis.[9] We present a detailed protocol to quantitatively assess the inhibitory activity of this compound against human recombinant COX-2, providing a robust framework for its characterization.
The Biochemical Principle of the Assay
The protocol described herein is an in vitro enzyme assay that quantifies the inhibitory potential of a test compound by measuring its effect on the production of Prostaglandin E2 (PGE2), a primary downstream product of the COX-2 pathway.[10][11]
The enzymatic cascade begins with the COX-2 enzyme converting the substrate, arachidonic acid, into the unstable intermediate Prostaglandin H2 (PGH2).[12][13] PGH2 is then rapidly metabolized by prostaglandin E synthase into the stable and pro-inflammatory mediator, PGE2.[10] The quantity of PGE2 produced is directly proportional to the activity of the COX-2 enzyme. By measuring the concentration of PGE2 in the presence of varying concentrations of this compound, we can determine the compound's ability to inhibit the enzyme.
The final quantification of PGE2 is achieved using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a highly sensitive and specific method for measuring analytes in biological samples.[13][14]
Caption: Experimental workflow for the COX-2 inhibition assay.
Quantification of PGE2 by ELISA
-
Follow the protocol provided with your commercial PGE2 ELISA kit precisely. [15]2. This typically involves transferring an aliquot of the stopped reaction mixture into the wells of the antibody-coated ELISA plate.
-
A series of incubations with detection antibodies and substrates will follow.
-
Read the final absorbance on a microplate reader at the wavelength specified by the kit (usually ~450 nm with a reference wavelength correction).
Data Analysis and Quality Control
Calculation of Results
-
Average Replicates: Calculate the average absorbance for each set of triplicate wells.
-
Correct for Blank: Subtract the average absorbance of the "Blank" wells from all other average absorbance values.
-
Calculate Percent Inhibition: Use the following formula for each concentration of the test compound:
% Inhibition = (1 - (Absorbance_Inhibitor / Absorbance_Vehicle_Control)) * 100
-
Scientist's Note: The competitive ELISA format means that a lower signal (absorbance) corresponds to a higher concentration of PGE2. Therefore, the formula is adjusted accordingly based on the kit's principle. If the kit manual provides a different calculation method, it should be followed. For competitive ELISAs, the signal is inversely proportional to the amount of PGE2. The 100% activity control (vehicle) will have the lowest absorbance (highest PGE2), and a fully inhibited sample will have the highest absorbance (lowest PGE2).
-
-
IC50 Determination:
-
Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value. The IC50 is the concentration of this compound that produces 50% inhibition of COX-2 activity. [16][17]
-
Data Presentation
Summarize the quantitative results in a clear, structured table.
| Concentration (µM) | Avg. Absorbance | % Inhibition |
| 0 (Vehicle) | 0.250 | 0% |
| 0.01 | 0.285 | 10% |
| 0.1 | 0.450 | 45% |
| 1.0 | 0.850 | 85% |
| 10.0 | 0.950 | 98% |
| IC50 (µM) | \multicolumn{2}{c | }{~0.15 } |
| Note: This is example data for illustrative purposes only. |
Self-Validating System: The Importance of Controls
The trustworthiness of your results hinges on the performance of the controls.
-
Vehicle Control (0% Inhibition): Establishes the baseline for maximum enzyme activity.
-
Positive Control (e.g., Celecoxib): Confirms that the assay system is working correctly and is capable of detecting inhibition. The calculated IC50 for the positive control should fall within the expected range for that compound under your specific assay conditions. [18]* Blank Control (No Enzyme): Accounts for any background signal from the reagents. This value should be very low.
Significant deviation in these controls may indicate issues with reagent preparation, enzyme activity, or procedural errors, and would invalidate the results for the test compound.
Safety and Handling Precautions
-
General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, when handling any chemical reagents. [19]* This compound: Handle in a well-ventilated area. Avoid breathing dust or fumes. Avoid contact with skin and eyes. [19][20]* DMSO: DMSO is readily absorbed through the skin and can carry other dissolved chemicals with it. Handle with care and wear appropriate gloves.
-
Arachidonic Acid / Acetic Acid: These can be irritants. Handle in a chemical fume hood. [21]* Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.
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Brock, T. G., McNish, R. W., & Peters-Golden, M. (1999). Arachidonic acid is preferentially metabolized by cyclooxygenase-2 to prostacyclin and prostaglandin E2. The Journal of Biological Chemistry. [Link]
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Cleveland Clinic. (2022). COX-2 Inhibitors. Cleveland Clinic. [Link]
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Patsnap. (2024). What are COX-2 inhibitors and how do they work? Patsnap Synapse. [Link]
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Assay Genie. (n.d.). Human PGE2 (Prostaglandin E2) ELISA Kit. Assay Genie. [Link]
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ResearchGate. (n.d.). COX pathway of arachidonic acid metabolism. ResearchGate. [Link]
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Voelkel, N. F., et al. (1982). Cyclooxygenase products of arachidonic acid metabolism by mouse bone in organ culture. Biochimica et Biophysica Acta. [Link]
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EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors | Research Starters. EBSCO. [Link]
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Semantic Scholar. (n.d.). Arachidonic Acid Is Preferentially Metabolized by Cyclooxygenase-2 to Prostacyclin and Prostaglandin E2. Semantic Scholar. [Link]
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Assay Genie. (2019). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
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Gierse, J. K., et al. (1999). Kinetic basis for selective inhibition of cyclo-oxygenases. Biochemical Journal. [Link]
-
Creative BioMart. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit. Creative BioMart. [Link]
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Ferreira, S. H., et al. (1987). Effects of cyclooxygenase products of arachidonic acid metabolism on cutaneous nociceptive threshold in the rat. The Journal of Pharmacology and Experimental Therapeutics. [Link]
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Portland Press. (1999). Kinetic basis for selective inhibition of cyclo-oxygenases. Biochemical Journal. [Link]
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SlideShare. (n.d.). Cox 2 inhibitors. SlideShare. [Link]
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Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. StatPearls [Internet]. [Link]
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Walker, M. C., et al. (2001). A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. Biochemical Journal. [Link]
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Chun, K. S., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods. [Link]
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Dabos, C. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit. Dabos. [Link]
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Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Assay Genie. [Link]
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ResearchGate. (n.d.). Kinetic analysis of the reaction of COX-2 and acetylated COX-2. ResearchGate. [Link]
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ResearchGate. (n.d.). Kinetics of the time-dependent inhibition of COX-2 by compound 12. ResearchGate. [Link]
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Hayashi, S., et al. (2011). Discovery of a novel COX-2 inhibitor as an orally potent anti-pyretic and anti-inflammatory drug: design, synthesis, and structure-activity relationship. Biochemical Pharmacology. [Link]
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AccelaChemBio. (n.d.). This compound. AccelaChemBio. [Link]
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Application Notes and Protocols: A Comprehensive Guide to Testing the Herbicidal Activity of 2-(Pyridin-4-yloxy)acetic acid
Abstract
This document provides a detailed framework for researchers, scientists, and drug development professionals to effectively evaluate the herbicidal activity of 2-(Pyridin-4-yloxy)acetic acid. As a compound structurally related to synthetic auxins, its potential as a selective herbicide warrants a rigorous and standardized testing protocol. This guide moves beyond a simple recitation of steps, offering in-depth scientific rationale for each phase of the experimental design. By adhering to the principles of expertise, trustworthiness, and authoritative grounding, this protocol aims to ensure the generation of reproducible and reliable data for the assessment of this compound's phytotoxicity and efficacy.
Introduction: The Scientific Rationale for Investigating this compound
This compound belongs to the family of aryloxyalkanoic acids, a chemical class that includes several commercially successful synthetic auxin herbicides.[1] Synthetic auxins are designed to mimic the natural plant hormone indole-3-acetic acid (IAA), which plays a crucial role in regulating plant growth and development.[2][3] At herbicidal concentrations, these synthetic compounds overwhelm the plant's natural hormonal balance, leading to uncontrolled and disorganized growth, and ultimately, plant death.[2][4] The structural similarity of this compound to known auxinic herbicides suggests its potential to selectively control broadleaf weeds.[1][2]
The primary objective of this protocol is to provide a robust and validated methodology for determining the herbicidal efficacy of this compound. This includes a detailed examination of its dose-dependent effects on target and non-target plant species, a critical step in assessing its potential for agricultural applications.
Mechanism of Action: A Synthetic Auxin Mimic
Understanding the mechanism of action is fundamental to designing a relevant and informative testing protocol. This compound is hypothesized to function as a synthetic auxin. In susceptible plants, it binds to auxin receptors, primarily the F-box proteins such as TIR1/AFB.[3] This binding initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors allows for the expression of auxin-responsive genes, which, at abnormally high levels, results in epinasty, tissue swelling, and ultimately, the disruption of vascular tissues, leading to plant death.[3][4]
Caption: Overall workflow for herbicidal activity testing.
Detailed Protocol
Step 1: Plant Preparation
-
Sow seeds of the selected plant species in pots or trays containing the growth medium.
-
Cultivate the plants in a greenhouse or growth chamber under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod, 60-70% relative humidity).
-
Allow the plants to reach the 2-4 true leaf stage before treatment. This stage is generally considered to be highly sensitive to herbicides. [5] Step 2: Preparation of Test Solutions
-
Prepare a stock solution of this compound in a minimal amount of acetone or DMSO.
-
Create a series of dilutions from the stock solution using deionized water to achieve the desired final concentrations. A logarithmic dose range is recommended to establish a clear dose-response curve (e.g., 0, 10, 50, 100, 200, 500, 1000 µg/mL).
-
Add a non-ionic surfactant to each solution at a final concentration of 0.1% (v/v) to ensure proper wetting of the leaf surfaces.
-
Prepare the positive and negative control solutions in the same manner.
Step 3: Herbicide Application
-
For post-emergence application, use a calibrated spray chamber to apply the test solutions uniformly to the foliage of the plants. [6]Ensure complete coverage of the leaves. The application volume should be consistent across all treatments.
-
Include at least three to five replicate pots for each treatment concentration and control group to ensure statistical validity. [7][8] Step 4: Incubation and Observation
-
Return the treated plants to the controlled environment of the greenhouse or growth chamber.
-
Observe the plants daily for signs of phytotoxicity, such as epinasty (twisting and curling of stems and leaves), chlorosis (yellowing), necrosis (tissue death), and growth inhibition. These observations should be made at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). [9] Step 5: Data Collection and Phytotoxicity Assessment
-
Visual Assessment: Rate the herbicidal injury on a scale of 0 to 100%, where 0 represents no effect and 100 represents complete plant death. 2. Quantitative Measurements:
-
At the end of the observation period (e.g., 21 days), carefully harvest the above-ground biomass of each plant.
-
Measure the fresh weight of the biomass.
-
Dry the biomass in an oven at 60-70°C until a constant weight is achieved to determine the dry weight.
-
Plant height can also be measured as an indicator of growth inhibition.
-
Data Analysis and Presentation
The collected data should be analyzed to determine the dose-response relationship and the effective dose (ED) values.
Dose-Response Analysis
The relationship between the herbicide dose and the plant response (e.g., biomass reduction) is typically modeled using a log-logistic function. [10][11]This analysis allows for the calculation of the ED50 value, which is the dose required to cause a 50% reduction in plant growth compared to the untreated control. [12][13]Statistical software packages can be used to perform non-linear regression analysis to fit the data to the log-logistic model. [10]
Data Presentation
Summarize the quantitative data in a clear and concise table.
Table 1: Herbicidal Efficacy of this compound on Selected Plant Species
| Plant Species | ED50 (µg/mL) | 95% Confidence Interval |
| Zea mays | ||
| Triticum aestivum | ||
| Glycine max | ||
| Solanum lycopersicum | ||
| Amaranthus retroflexus | ||
| Positive Control (2,4-D) | ||
| Amaranthus retroflexus |
Self-Validation and Trustworthiness
To ensure the reliability and validity of the experimental results, the following quality control measures are essential:
-
Inclusion of Controls: The use of both positive and negative controls is mandatory. The negative control ensures that the solvent and surfactant have no phytotoxic effects, while the positive control provides a benchmark for herbicidal activity. [6]* Replication: Each treatment should be replicated multiple times to account for biological variability and to allow for robust statistical analysis. [7]* Standardization: Maintain consistent environmental conditions, plant growth stages, and application techniques throughout the experiment to minimize variability.
-
Confirmation of Susceptible Population: The response of a known susceptible population to the positive control should be consistent with expected outcomes to validate the experimental setup. [14]
Conclusion
This comprehensive protocol provides a scientifically sound and validated methodology for assessing the herbicidal activity of this compound. By adhering to these guidelines, researchers can generate high-quality, reproducible data that will be crucial for determining the potential of this compound as a novel herbicide. The emphasis on understanding the mechanism of action, detailed experimental procedures, and robust data analysis ensures a thorough and reliable evaluation.
References
-
Seefeldt, S. S., Jensen, J. E., & Fuerst, E. P. (2017). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Weed Technology, 9(2), 218-227. [Link]
-
Gogoi, A., et al. (2017). Use of dose-response relationship to identify herbicide's efficacy in a mixture. CABI Digital Library. [Link]
-
Lemerle, D., & Verbeek, B. (1995). ESTIMATING DOSE RESPONSE CURVES FOR PREDICTING GLYPHOSATE USE RATES IN AUSTRALIA. Proceedings of the 1st International Weed Control Congress. [Link]
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Knezevic, S. Z., Streibig, J. C., & Ritz, C. (2007). Log-logistic analysis of herbicide dose-response relationships. Weed Technology, 21(4), 840-848. [Link]
-
European and Mediterranean Plant Protection Organization. (2017). PP 1/296 (1) Principles of efficacy evaluation for low-risk plant protection products. EPPO Bulletin, 47(3), 419-423. [Link]
-
Das, T. K., et al. (2017). Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. Indian Journal of Weed Science, 49(2), 165-169. [Link]
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European and Mediterranean Plant Protection Organization. (n.d.). EPPO database on PP1 Standards. [Link]
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Lange, A. H., et al. (n.d.). DIAGNOSIS OF PHYTOTOXICITY FROM HERBICIDES · IN SOILS·. University of California, Division of Agricultural Sciences. [Link]
-
U.S. Army Medical Bioengineering Research and Development Lab. (1976). The Determination of Phytotoxicity. Defense Technical Information Center. [Link]
-
European and Mediterranean Plant Protection Organization. (n.d.). PP1 - Efficacy evaluation of plant protection products. EPPO Global Database. [Link]
-
Weed Science Society of America. (n.d.). Herbicide Resistance. [Link]
-
Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282 protocols. [Link]
-
Herbicide Resistance Action Committee. (n.d.). Confirming Resistance. [Link]
-
European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. [Link]
-
Hill, E. (2025). Suspect herbicide resistance? Submit weed seeds for screening. Michigan State University Plant & Pest Diagnostics. [Link]
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European and Mediterranean Plant Protection Organization. (2012). PP 1/226 (3) Number of efficacy trials. EPPO Bulletin, 42(3), 427-431. [Link]
-
Boutin, C., et al. (2014). Phytotoxicity testing for herbicide regulation: Shortcomings in relation to biodiversity and ecosystem services in agrarian systems. Integrated Environmental Assessment and Management, 10(2), 272-279. [Link]
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Harrington, K. C., & Schmitz, A. (2007). Initial screening of herbicides tolerated by native plants. New Zealand Plant Protection, 60, 133-136. [Link]
-
Zhang, Y., et al. (2024). Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. Molecules, 29(7), 1646. [Link]
-
European and Mediterranean Plant Protection Organization. (n.d.). EPPO Standards – PP1 Efficacy evaluation of plant protection products. [Link]
-
Contract Laboratory. (2025). Herbicide Testing: Resistance, Residues, and Soil Impact. [Link]
-
European and Mediterranean Plant Protection Organization. (2012). PP 1/135 (4) Phytotoxicity assessment. EPPO Bulletin, 42(3), 389-393. [Link]
-
Morishita, D. (2021). Screening Weeds for Herbicide Resistance, An Underutilized Resource. Washington State University, Weeders of the West. [Link]
-
Heap, I. (n.d.). Criteria for Confirmation of Herbicide-Resistant Weeds. International Survey of Herbicide Resistant Weeds. [Link]
-
Agriculture Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. [Link]
-
de Souza, J. F. N., et al. (2020). Searching an auxinic herbicide to use as positive control in toxicity assays. Planta Daninha, 38. [Link]
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Department of Agriculture, Forestry and Fisheries, Republic of South Africa. (n.d.). Guidelines for Herbicide Registration Trials: Cotton. [Link]
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Everitt, J. D., & Keeling, J. W. (2004). Determining Exposure to Auxin-Like Herbicides. II. Practical Application to Quantify Volatility. Weed Technology, 18(4), 1135-1142. [Link]
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Weed Science Society of America. (2021). Herbicides. [Link]
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Agriculture and Horticulture Development Board. (n.d.). How to detect herbicide resistance in arable weeds. [Link]
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Li, Y., et al. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. Pest Management Science, 80(1), 405-414. [Link]
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The Ohio State University. (n.d.). 17.3 Herbicides that Mimic or Interfere with Auxin. Ohio State University Pressbooks. [Link]
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Powles, S. (n.d.). Synthetic Auxin Resistant Weeds. Australian Herbicide Resistance Initiative. [Link]
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Busi, R., et al. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. Journal of Experimental Botany, 71(11), 3197-3207. [Link]
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Weed Science Society of America. (2012). Weed Science Society of America Endorses Strategies to Reduce the Threat of Herbicide Resistance to Agricultural Productivity. [Link]
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Liu, Y., et al. (2010). Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. Molecules, 15(2), 1073-1081. [Link]
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Hanson, B. (2013). Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. University of California Agriculture and Natural Resources. [Link]
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Wang, J., et al. (2007). Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates. Journal of agricultural and food chemistry, 55(16), 6679-6685. [Link]
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Purdue University. (n.d.). Herbicide Mode-Of-Action Summary. Purdue Extension. [Link]
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Ferrell, J., & MacDonald, G. (2008). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). University of Florida IFAS Extension. [Link]
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Weed Science Society of America. (n.d.). HERBICIDE MODE OF ACTION TABLE. [Link]
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Application Notes and Protocols for the Antimicrobial Susceptibility Testing of 2-(Pyridin-4-yloxy)acetic Acid Derivatives
Introduction: Bridging Novel Chemistry with Standardized Microbiology
The relentless rise of antimicrobial resistance necessitates a robust pipeline for the discovery and evaluation of new chemical entities. Among the promising candidates are heterocyclic compounds, with pyridine derivatives being of special interest due to their diverse biological activities.[1] This application note focuses on a specific class, 2-(Pyridin-4-yloxy)acetic acid derivatives, which have demonstrated broad-spectrum antimicrobial potential, notably against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[2]
The journey from a promising chemical structure to a viable therapeutic agent is paved with rigorous, reproducible, and relevant preclinical testing. A cornerstone of this evaluation is Antimicrobial Susceptibility Testing (AST). Standardized methodologies, primarily broth microdilution, are employed to determine a compound's in vitro potency, most commonly expressed as the Minimum Inhibitory Concentration (MIC).[3] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[4]
However, applying standardized protocols to novel compounds is not always a straightforward "plug-and-play" process. The unique physicochemical properties of a new chemical series can significantly influence the outcome of an assay, leading to inaccurate or misleading data.[5][6] This guide, designed for researchers, scientists, and drug development professionals, provides not just the "how-to" but the critical "why" behind the experimental choices for the AST of this compound derivatives. By integrating insights into the chemical nature of these compounds with the gold-standard protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), this document aims to establish a self-validating system for generating reliable and meaningful susceptibility data.[7][8]
Key Considerations for this compound Derivatives
Understanding the molecular characteristics of the test article is paramount for designing a robust AST experiment. The structure of this compound features a pyridine ring linked to an acetic acid moiety via an ether bond. This imparts several key properties that must be addressed.
-
Solubility and pH: The pyridine ring's electron-withdrawing nature increases the acidity of the carboxylic acid group, resulting in a pKa of approximately 3.5.[2] This means the compound's charge and, consequently, its solubility are highly pH-dependent. While it exhibits moderate solubility in polar solvents, its solubility in aqueous media at neutral pH, such as the standard Cation-Adjusted Mueller-Hinton Broth (CAMHB) used for AST (pH 7.2-7.4), may be limited.[2][5] Poor solubility can lead to compound precipitation, resulting in an artificially high MIC value.
-
Choice of Solvent: To achieve the necessary high-concentration stock solution for serial dilutions, a suitable solvent is required. Dimethyl sulfoxide (DMSO) is a common choice for its excellent solubilizing power for a wide range of organic compounds.[5] However, it is crucial to ensure the final concentration of DMSO in the assay wells is non-inhibitory to the test microorganisms, typically ≤1%.
-
Non-Specific Binding: Lipophilic and charged molecules can adhere to the surfaces of plastic labware, such as 96-well microtiter plates.[1][9] This non-specific binding (NSB) effectively reduces the concentration of the compound available to interact with the bacteria, again leading to an overestimation of the MIC. The calculated logP value of 0.89 for the parent compound suggests moderate lipophilicity, making NSB a potential concern.[2]
-
Surfactants: To mitigate issues of poor solubility and non-specific binding, the inclusion of a non-ionic surfactant, such as Polysorbate 80 (Tween® 80), in the assay medium can be beneficial. This has been shown to be effective for other compounds with similar challenges, ensuring consistent and reproducible MIC results.[5] A concentration of 0.002% is often sufficient and non-inhibitory to most bacteria.
Quantitative Data Summary: A Template for Results
Effective data presentation is crucial for comparing the efficacy of different derivatives and for clear communication of findings. The following table provides a standardized format for presenting MIC and Minimum Bactericidal Concentration (MBC) data.
| Table 1: Antimicrobial Activity of this compound Derivative [Compound ID] | ||||
| Test Microorganism | ATCC® No. | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | 29213 | Gram-positive | Experimental Value | Experimental Value |
| Enterococcus faecalis | 29212 | Gram-positive | Experimental Value | Experimental Value |
| Escherichia coli | 25922 | Gram-negative | Experimental Value | Experimental Value |
| Pseudomonas aeruginosa | 27853 | Gram-negative | Experimental Value | Experimental Value |
| Streptococcus pneumoniae | 49619 | Gram-positive | Experimental Value | Experimental Value |
| Positive Control [e.g., Ciprofloxacin] | N/A | N/A | Experimental Value | Experimental Value |
Note: The choice of test organisms should be guided by the intended spectrum of activity. The listed strains are standard quality control (QC) strains recommended by CLSI and EUCAST.[10]
Experimental Protocols
The following protocols are based on the reference broth microdilution method as described in CLSI document M07 and EUCAST guidelines.[7][8]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of the test compound that inhibits visible bacterial growth.
Materials:
-
This compound derivative (Test Compound)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Polysorbate 80 (Tween® 80), sterile 0.2% solution (optional)
-
Sterile 96-well, U-bottom microtiter plates
-
Bacterial strains (e.g., ATCC QC strains)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Workflow Diagram: MIC Determination
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Procedure:
-
Preparation of Test Compound Stock Solution:
-
Accurately weigh the test compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). The concentration should be at least 20 times the highest concentration to be tested to ensure the final DMSO concentration is low.
-
Rationale: DMSO is used to overcome the potential poor aqueous solubility of the compound. A high stock concentration minimizes the volume of DMSO added to the assay.[5]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells (this typically requires a 1:150 dilution of the 0.5 McFarland suspension).
-
Rationale: A standardized inoculum is critical for the reproducibility of MIC results.[7]
-
-
Preparation of Microtiter Plate:
-
In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.
-
(Optional but Recommended): If solubility or binding issues are suspected, prepare the CAMHB with 0.002% Polysorbate 80. To do this, add 1 mL of a sterile 0.2% Polysorbate 80 solution to 99 mL of sterile CAMHB.
-
Rationale: The surfactant helps to maintain the compound in solution and prevents non-specific binding to the plate, ensuring the nominal concentration is the effective concentration.[5]
-
Add 100 µL of the 1280 µg/mL stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This will create a concentration range from 64 µg/mL to 0.125 µg/mL.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no compound, no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum (prepared in Step 2) to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Do not add inoculum to well 12.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells. The growth control (well 11) should be distinctly turbid, and the sterility control (well 12) should be clear.
-
The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the organism.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is performed after the MIC is determined and establishes the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.
Materials:
-
Completed MIC plate from Protocol 1
-
Non-selective agar plates (e.g., Tryptic Soy Agar or Blood Agar)
-
Sterile micropipettes and tips
-
Incubator (35°C ± 2°C)
Workflow Diagram: MBC Determination
Caption: Workflow for MBC determination following an MIC assay.
Step-by-Step Procedure:
-
Selection of Wells:
-
Use the MIC plate from the previous experiment. Identify the MIC well and all wells with higher concentrations that showed no visible growth.
-
-
Subculturing:
-
Mix the contents of each selected well thoroughly.
-
From each of these clear wells, and from the growth control well, plate a 10 µL aliquot onto a sector of a sterile, non-selective agar plate.
-
Rationale: This step transfers a defined volume of the culture to a nutrient-rich, antibiotic-free medium to determine if the bacteria were merely inhibited (bacteriostatic) or killed (bactericidal).
-
-
Incubation:
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, count the number of colonies (CFU) on each spot.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count from the growth control well.
-
An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.
-
Trustworthiness: The Role of Quality Control
Every protocol is a self-validating system only when appropriate quality controls are included. For AST, this is non-negotiable.
-
QC Strains: The use of well-characterized reference strains, such as those from the American Type Culture Collection (ATCC), is essential.[10] These strains have defined, expected MIC ranges for standard antibiotics. Running these QC strains in parallel with the novel compound validates the entire test system, including the media, inoculum preparation, incubation conditions, and operator technique.
-
Acceptable Ranges: The MIC values obtained for the QC strains must fall within the acceptable ranges published in the latest CLSI M100 or EUCAST documents.[11][12] If the QC results are out of range, the results for the novel compound are considered invalid, and the entire experiment must be investigated and repeated.
-
Growth and Sterility Controls: The growth control must show adequate growth, and the sterility control must remain clear. Failure of these controls invalidates the plate.
Conclusion and Future Directions
This application note provides a comprehensive and technically grounded framework for conducting antimicrobial susceptibility testing on this compound derivatives. By acknowledging and addressing the specific physicochemical properties of these novel compounds—namely their pH-dependent solubility and potential for non-specific binding—researchers can avoid common pitfalls and generate high-quality, reliable data. The detailed protocols for MIC and MBC determination, when performed with rigorous adherence to quality control standards set by CLSI and EUCAST, will ensure that the in vitro efficacy of these promising molecules is accurately characterized. This foundational data is critical for making informed decisions in the drug development process, ultimately contributing to the vital search for new antimicrobial agents.
References
-
Humphries, R. M., et al. (2021). Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. Journal of Clinical Microbiology, 59(12), e00213-21. Available at: [Link]
- Clinical and Laboratory Standards Institute. (2023). Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed. CLSI supplement M100. CLSI.
-
Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]
-
Humphries, R. M., et al. (2021). Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. PubMed, 34550809. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. Clinical Breakpoint Tables. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. Updated clinical breakpoints, dosages, QC and methods documents. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. Breakpoint table 14.0 (2024) available for consultation (5-19 December, 2023). Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. EUCAST - Home. Available at: [Link]
-
Jones, R. N., et al. (2005). Factors Influencing Broth Microdilution Antimicrobial Susceptibility Test Results for Dalbavancin, a New Glycopeptide Agent. Journal of Clinical Microbiology, 43(8), 4154–4158. Available at: [Link]
-
Surmodics IVD. Non-Specific Binding: What You Need to Know. Available at: [Link]
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D'Aquino, J. A., et al. (2018). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. RNA, 24(11), 1547–1558. Available at: [Link]
-
Al-Ostath, A. I., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475. Available at: [Link]
-
Lee, C. H., et al. (1999). Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp. Applied and Environmental Microbiology, 65(4), 1726–1732. Available at: [Link]
-
Płazińska, A., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(24), 5432. Available at: [Link]
-
Taylor, L. S., & Zhang, G. G. Z. (2016). Novel formulation strategies to overcome poorly water soluble compounds. Journal of Pharmaceutical Sciences, 105(9), 2657-2667. Available at: [Link]
-
Khan, Z. A., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 11(11), 1537. Available at: [Link]
-
Drug Development & Delivery. (2025). SPECIAL FEATURE - Bioavailability & Solubility: The Promise of Novel Ingredients. Available at: [Link]
-
ResearchGate. Specific and 'non-specific' binding modes of aminoglycosides. Available at: [Link]
-
El-Gendy, M. A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3163. Available at: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]
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Application Note & Protocol: Evaluating the Anti-Inflammatory Efficacy of 2-(Pyridin-4-yloxy)acetic acid in a Carrageenan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for assessing the acute anti-inflammatory properties of 2-(Pyridin-4-yloxy)acetic acid using the well-established carrageenan-induced paw edema model in rats. This protocol is designed to be a self-validating system, incorporating explanations for key experimental choices to ensure robust and reproducible results.
Introduction: The Rationale for Investigation
The carrageenan-induced paw edema model is a cornerstone in the preclinical screening of novel anti-inflammatory agents.[1][2] This acute inflammatory model is highly reproducible and provides valuable insights into the efficacy of compounds targeting inflammatory pathways.[2][3] The inflammatory response elicited by the subplantar injection of carrageenan, a sulfated polysaccharide, is biphasic. The initial phase (0-2.5 hours) is characterized by the release of histamine, serotonin, and bradykinin, which increase vascular permeability.[1] The subsequent late phase (3-6 hours) is primarily mediated by the overproduction of prostaglandins (PGE2) through the upregulation of cyclooxygenase-2 (COX-2), along with the infiltration of neutrophils and the production of cytokines like TNF-α and IL-1β.[1][4]
This compound is a compound of interest due to its structural features and reported biological activities.[5][6] Research suggests that it possesses anti-inflammatory and analgesic properties, potentially acting through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, and interaction with COX-2 to reduce prostaglandin synthesis.[6] This makes the carrageenan-induced paw edema model an ideal platform to investigate and quantify the anti-inflammatory potential of this compound.
Core Principles and Experimental Logic
This protocol is designed to compare the anti-inflammatory effects of this compound against a vehicle control and a clinically relevant positive control, Indomethacin. Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that primarily inhibits COX enzymes, making it an excellent benchmark for evaluating the efficacy of novel anti-inflammatory compounds in this model.[1][7][8] By measuring the reduction in paw volume (edema) over time, we can quantify the dose-dependent efficacy of this compound.
Materials and Reagents
| Reagent/Material | Supplier | Catalogue No. | Notes |
| This compound | Various | e.g., 58530-47-5 | Purity ≥97% |
| λ-Carrageenan | Sigma-Aldrich | 22049 | |
| Indomethacin | Sigma-Aldrich | I7378 | Positive Control |
| 0.9% Saline Solution | Various | Sterile | |
| Plethysmometer | Ugo Basile | 37140 | Or equivalent |
| Animal Oral Gavage Needles | Various | Appropriate size for rats | |
| Syringes (1 mL, 3 mL) | Various | ||
| Needles (27-gauge) | Various | ||
| Male Wistar Rats | Charles River | 180-220g | |
| Animal Scale | Various |
Experimental Workflow
Figure 1: A schematic overview of the experimental workflow for evaluating the anti-inflammatory effects of this compound.
Detailed Experimental Protocol
Animal Handling and Acclimatization
-
Rationale: To minimize stress-induced physiological variations, animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.
-
Protocol:
-
House male Wistar rats (180-220g) in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle.
-
Provide ad libitum access to standard pellet chow and water.
-
Handle the animals for a few minutes daily to accustom them to the researchers.
-
Preparation of Test Solutions
-
Rationale: Freshly prepared solutions ensure the stability and accurate concentration of the administered compounds.
-
Protocol:
-
Vehicle Control: Prepare a 0.5% carboxymethyl cellulose (CMC) solution in 0.9% saline.
-
This compound: Prepare the desired concentrations (e.g., 10, 25, 50 mg/kg) by suspending the compound in the vehicle solution. Sonication may be required for uniform suspension.
-
Positive Control: Prepare a 10 mg/kg suspension of Indomethacin in the vehicle solution.[1][7]
-
Experimental Procedure
-
Rationale: A standardized procedure is crucial for minimizing variability between animals and groups.
-
Protocol:
-
Fast the rats overnight before the experiment, with free access to water.
-
Divide the animals into experimental groups (n=6 per group):
-
Group I: Vehicle Control (0.5% CMC)
-
Group II: this compound (e.g., 10 mg/kg, p.o.)
-
Group III: this compound (e.g., 25 mg/kg, p.o.)
-
Group IV: this compound (e.g., 50 mg/kg, p.o.)
-
Group V: Positive Control (Indomethacin, 10 mg/kg, p.o.)
-
-
Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.
-
Administer the respective compounds or vehicle orally (p.o.) via gavage.
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in sterile 0.9% saline into the subplantar surface of the right hind paw of each rat.[7][9][10]
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[1]
-
Data Collection and Analysis
-
Calculate the increase in paw volume (Edema):
-
ΔV = Vₜ - V₀
-
Where ΔV is the increase in paw volume, Vₜ is the paw volume at time 't', and V₀ is the initial paw volume.
-
-
Calculate the percentage of inhibition of edema:
-
% Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100
-
Where ΔV_control is the mean increase in paw volume in the control group and ΔV_treated is the mean increase in paw volume in the treated group.
-
-
Statistical Analysis:
-
Data should be expressed as the mean ± standard error of the mean (SEM).
-
Statistical significance can be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treated groups with the control group. A p-value of < 0.05 is generally considered statistically significant.
-
Sample Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h ± SEM | % Inhibition at 3h |
| Vehicle Control | - | 0.75 ± 0.05 | - |
| This compound | 10 | 0.58 ± 0.04 | 22.7% |
| This compound | 25 | 0.42 ± 0.03** | 44.0% |
| This compound | 50 | 0.29 ± 0.02 | 61.3% |
| Indomethacin | 10 | 0.35 ± 0.03 | 53.3% |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. |
Mechanism of Carrageenan-Induced Inflammation
Figure 2: Signaling pathway of carrageenan-induced inflammation, highlighting the biphasic response.
Interpretation of Results
Conclusion
This application note provides a robust and detailed protocol for the preclinical evaluation of the acute anti-inflammatory effects of this compound. By adhering to this standardized methodology, researchers can generate reliable and reproducible data to support further drug development efforts.
References
-
Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Carrageenan-Induced Paw Edema. Bio-protocol. [Link]
-
Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC - NIH. [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]
-
Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. NIH. [Link]
-
Carrageenan-induced edema: Significance and symbolism. [Link]
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Application Notes & Protocols for the Use of 2-(Pyridin-4-yloxy)acetic Acid in the Synthesis of Metal-Organic Frameworks for Drug Delivery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(Pyridin-4-yloxy)acetic acid as a versatile organic linker in the synthesis of Metal-Organic Frameworks (MOFs). This document outlines the rationale behind its use, detailed synthesis protocols, characterization techniques, and potential applications, with a particular focus on drug delivery systems.
Introduction: The Strategic Advantage of this compound in MOF Chemistry
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[1] Their high surface area, tunable pore size, and functionalizable nature make them exceptional candidates for a multitude of applications, including catalysis, gas storage, and biomedicine.[1] The choice of the organic linker is paramount as it dictates the resulting MOF's topology, porosity, and chemical properties.
This compound is a particularly compelling ligand for the design of functional MOFs. Its molecular architecture offers several distinct advantages:
-
Bifunctional Coordination: The ligand possesses two key coordination sites: the nitrogen atom of the pyridine ring and the carboxylate group. This allows it to bridge metal centers in various coordination modes, leading to a diversity of network dimensionalities and topologies.
-
Flexibility and Conformational Adaptability: The ether linkage introduces a degree of flexibility to the ligand, which can be advantageous in the self-assembly process, potentially leading to novel framework structures.
-
Hydrogen Bonding Capabilities: The presence of the pyridyl nitrogen and the ether oxygen allows for the formation of hydrogen bonds, which can play a crucial role in the stability of the framework and its interaction with guest molecules.
-
Post-Synthetic Modification Potential: The pyridine ring serves as a handle for post-synthetic modification, enabling the introduction of further functionalities to the MOF, such as targeting moieties for drug delivery.
Synthesis of MOFs using this compound: Principles and Protocols
The synthesis of MOFs using this compound typically employs solvothermal or hydrothermal methods. These techniques involve heating the reactants in a sealed vessel, allowing for the crystallization of the MOF over a period of hours to days. The choice of metal ion, solvent, temperature, and reaction time are critical parameters that influence the final product.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a MOF using this compound.
Caption: A generalized workflow for the synthesis of MOFs.
Protocol 1: Solvothermal Synthesis of a Zinc-based MOF
This protocol describes a representative method for the synthesis of a zinc-based MOF using this compound. Zinc is often chosen for biomedical applications due to its relatively low toxicity.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.5 mmol of zinc nitrate hexahydrate and 0.5 mmol of this compound in 10 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 100°C at a rate of 5°C/min and hold at this temperature for 48 hours.
-
Allow the oven to cool to room temperature naturally.
-
Colorless crystals should be observed at the bottom of the vial.
-
Carefully decant the supernatant and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Collect the crystals by vacuum filtration and dry them in a vacuum oven at 60°C for 12 hours.
Causality Behind Experimental Choices:
-
Solvent: DMF is a high-boiling point polar aprotic solvent that is effective at dissolving both the metal salt and the organic ligand.
-
Temperature: The reaction temperature is a critical factor that influences the kinetics of crystal nucleation and growth. 100°C is a common temperature for the formation of zinc-based MOFs.
-
Reaction Time: A 48-hour reaction time allows for the slow growth of well-defined crystals.
Protocol 2: Hydrothermal Synthesis of a Lanthanide-based MOF
Lanthanide-based MOFs are of interest for their unique luminescent properties, which can be exploited for sensing and imaging applications.
Materials:
-
Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)
-
This compound
-
Deionized water
-
Ethanol
Procedure:
-
In a 23 mL Teflon-lined stainless-steel autoclave, combine 0.2 mmol of Europium(III) nitrate hexahydrate and 0.3 mmol of this compound.
-
Add 10 mL of a 1:1 (v/v) mixture of deionized water and ethanol.
-
Seal the autoclave and place it in a programmable oven.
-
Heat to 150°C at a rate of 10°C/min and maintain this temperature for 72 hours.
-
Allow the oven to cool to room temperature over 24 hours.
-
Collect the resulting crystals by filtration, wash with deionized water and then ethanol.
-
Dry the product in air.
Causality Behind Experimental Choices:
-
Hydrothermal Conditions: The use of water as a solvent under elevated temperature and pressure can promote the formation of dense, stable MOF structures.
-
Ligand-to-Metal Ratio: A slight excess of the organic ligand is often used to ensure complete coordination to the metal centers.
-
Slow Cooling: Gradual cooling of the autoclave can lead to the formation of larger, higher-quality crystals suitable for single-crystal X-ray diffraction analysis.
Characterization of MOFs Derived from this compound
Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.
Key Characterization Techniques:
| Technique | Information Obtained |
| Powder X-Ray Diffraction (PXRD) | Confirms the crystallinity and phase purity of the bulk material. The experimental pattern is compared to a simulated pattern from single-crystal X-ray diffraction data if available. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the MOF and the temperature at which the framework decomposes. It can also provide information about the presence of solvent molecules within the pores. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the coordination of the carboxylate group to the metal center by observing the shift in the C=O stretching frequency. |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | Determines the surface area (BET), pore volume, and pore size distribution of the activated MOF. |
| Single-Crystal X-Ray Diffraction (SCXRD) | Provides the definitive atomic-level structure of the MOF, including bond lengths, bond angles, and the overall framework topology. |
Application in Drug Delivery: A Self-Validating System
MOFs synthesized from this compound are promising candidates for drug delivery due to their tunable porosity and the potential for biocompatibility.
Drug Loading and Release Workflow
The following diagram illustrates the process of drug loading and release from a MOF carrier.
Caption: Workflow for drug delivery using a MOF carrier.
Protocol: Loading and In Vitro Release of a Model Drug (Ibuprofen)
This protocol outlines the procedure for loading ibuprofen, a common anti-inflammatory drug, into a MOF and studying its release profile.
Materials:
-
Activated MOF synthesized from this compound
-
Ibuprofen
-
Ethanol
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
Procedure for Drug Loading:
-
Suspend 100 mg of the activated MOF in a solution of 50 mg of ibuprofen in 10 mL of ethanol.
-
Stir the suspension at room temperature for 24 hours.
-
Collect the drug-loaded MOF by centrifugation (10,000 rpm, 10 min).
-
Wash the solid with fresh ethanol to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum.
-
To determine the drug loading capacity, dissolve a known mass of the drug-loaded MOF in a suitable acidic solution to digest the framework and measure the ibuprofen concentration using UV-Vis spectroscopy.
Procedure for In Vitro Drug Release:
-
Disperse 10 mg of the ibuprofen-loaded MOF in 10 mL of PBS (pH 7.4 or pH 5.5) in a dialysis bag.
-
Place the dialysis bag in 90 mL of the corresponding PBS solution and maintain at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS.
-
Analyze the concentration of ibuprofen in the withdrawn samples using UV-Vis spectroscopy.
-
Plot the cumulative drug release as a function of time.
Expected Outcome and Interpretation:
The release of ibuprofen is expected to be faster at a lower pH (e.g., 5.5), which mimics the acidic environment of tumor tissues or endosomes. This pH-responsive release is a key feature of a "smart" drug delivery system. The stability of the MOF at physiological pH (7.4) should be higher, leading to a slower, more sustained release.
Conclusion and Future Perspectives
This compound is a highly promising building block for the construction of functional MOFs. Its inherent properties allow for the synthesis of materials with tunable structures and properties, making them suitable for a range of applications, particularly in the field of drug delivery. The protocols provided herein offer a solid foundation for researchers to explore the potential of this versatile ligand in creating novel and effective MOF-based therapeutic systems. Future research may focus on the post-synthetic modification of the pyridyl group to attach targeting ligands for active tumor targeting, further enhancing the therapeutic efficacy of these advanced materials.
References
Application Notes and Protocols: A Zebrafish-Based Platform for Evaluating the Toxicity of 2-(Pyridin-4-yloxy)acetic acid
Sources
- 1. Zebrafish as a Successful Animal Model for Screening Toxicity of Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. This compound (58530-47-5) for sale [vulcanchem.com]
- 4. Buy this compound | 58530-47-5 [smolecule.com]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound 97% | CAS: 58530-47-5 | AChemBlock [achemblock.com]
- 8. Zebrafish Embryo Developmental Toxicity Assay | RE-Place [re-place.be]
- 9. Cardiotoxicity testing in vivo with zebrafish | ZeClinics® CRO [zeclinics.com]
- 10. invivobiosystems.com [invivobiosystems.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Pyridin-4-yloxy)acetic acid
Welcome to the technical support center for the synthesis of 2-(Pyridin-4-yloxy)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, during this synthesis. Here, we address common issues in a direct question-and-answer format, grounded in chemical principles and field-proven experience to help you optimize your experimental outcomes.
Introduction: The Synthetic Pathway
The most common and industrially relevant method for synthesizing this compound is a two-step process. It begins with a Williamson ether synthesis , an SN2 reaction, between 4-hydroxypyridine and an alkylating agent like ethyl chloroacetate.[1][2][3] This is followed by the saponification (hydrolysis) of the resulting ester intermediate to yield the final carboxylic acid product. While seemingly straightforward, this synthesis is nuanced, and several factors can significantly impact the overall yield.
Caption: General two-step synthesis workflow.
Troubleshooting Guide & FAQs
Q1: My overall yield is critically low. Where is the most likely point of failure?
A: A low overall yield can originate from inefficiencies in the Williamson ether synthesis (Step 1), the saponification/hydrolysis (Step 2), or product loss during work-up and purification. To diagnose the issue, we recommend a systematic approach.
First, analyze a crude sample from your initial Williamson reaction (before hydrolysis) by TLC or LC-MS.
-
If you see significant unreacted 4-hydroxypyridine: Your primary issue is an inefficient ether formation step. Focus your troubleshooting on FAQ #2 .
-
If you see the desired ester intermediate but also significant byproducts: The issue is likely a competing side reaction, such as N-alkylation. This is a common problem addressed in FAQ #2, Part B .
-
If you see a clean conversion to the ester intermediate: The problem lies in your hydrolysis or purification steps. Proceed to FAQ #3 and FAQ #4 .
Caption: Diagnostic workflow for low yield.
Q2: I've confirmed the Williamson ether synthesis (Step 1) is the problem. How can I optimize it?
A: This step is an SN2 reaction where the deprotonated 4-hydroxypyridine (the nucleophile) attacks the electrophilic carbon of the chloroacetate.[1][2][3] Success hinges on efficient deprotonation and minimizing a key side reaction.
Part A: Is my base strong enough?
The nucleophile is not 4-hydroxypyridine itself, but its conjugate base, the pyridinolate anion. Incomplete deprotonation is a common cause of low yield. The choice of base is critical.
| Base | Common Solvent(s) | Pros | Cons |
| K₂CO₃ | DMF, Acetonitrile | Mild, cost-effective, easy to handle.[2] | May not be strong enough for complete deprotonation, leading to slower reactions or lower conversion. |
| NaOH | Water, Alcohols | Strong, inexpensive. | Can introduce water, which may hydrolyze the alkylating agent. Can also promote side reactions. |
| NaH | THF, DMF | Very strong, drives deprotonation to completion.[4] | Highly reactive, requires inert atmosphere (moisture-sensitive), generates H₂ gas. |
Recommendation: For laboratory-scale synthesis where yield is paramount, sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is often the most effective choice to ensure complete formation of the highly nucleophilic alkoxide.[1][4]
Part B: Am I getting N-alkylation instead of O-alkylation?
This is the most significant challenge in this synthesis. 4-hydroxypyridine exists in tautomeric equilibrium with 4-pyridone.[5] While you want the oxygen to act as the nucleophile (O-alkylation), the nitrogen of the more stable 4-pyridone tautomer can also attack the alkylating agent (N-alkylation).[5][6]
Caption: Competing O- vs. N-alkylation pathways.
Troubleshooting N-Alkylation:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[2] They effectively solvate the cation (e.g., Na⁺) leaving a "naked," highly reactive oxygen anion.
-
Temperature: Running the reaction at a moderate temperature (e.g., 40–70°C) is often optimal.[2] Higher temperatures can sometimes favor the thermodynamically stable N-alkylated product.
Q3: My ester formation looks clean, but I get a low yield after hydrolysis. What's going wrong?
A: The saponification of the ester to the carboxylic acid is typically straightforward but can have pitfalls.
-
Incomplete Reaction: Ensure you are using a sufficient excess of base (e.g., 2-3 equivalents of NaOH or KOH) and allowing enough reaction time. Monitor the disappearance of the starting ester spot by TLC. Gentle heating (e.g., to 50-60°C) can accelerate the reaction.
-
Product Degradation: While generally stable, prolonged exposure to very high temperatures or highly concentrated base could potentially lead to degradation. Avoid aggressive refluxing for extended periods unless necessary.
-
Work-up Losses: The most common issue is product loss during the acidification and isolation step. This is covered in the next question.
Q4: I believe my reactions are working, but I lose most of my product during work-up and purification. How can I improve my isolation technique?
A: this compound is an amphoteric molecule, meaning it has both a basic site (the pyridine nitrogen) and an acidic site (the carboxylic acid). This property is the key to its successful isolation. The product's pKa is approximately 3.5.[7]
Optimized Purification Protocol:
-
Initial Basic Extraction: After hydrolysis, your product exists as a dicarboxylate salt in a basic aqueous solution. At this stage, perform an extraction with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-acidic organic impurities. Your product will remain in the aqueous layer.
-
Acidification for Precipitation: Cool the basic aqueous layer in an ice bath. Slowly add acid (e.g., 6M HCl) dropwise with vigorous stirring. Monitor the pH closely.
-
Target the Isoelectric Point: The product is least soluble in water when it is neutral (zwitterionic). As you add acid, you will protonate the carboxylate. The product will precipitate out of the solution as you approach its isoelectric point (around pH 3-4).
-
Avoid Over-acidification: If you add too much acid (e.g., pH < 2), you will protonate the basic pyridine nitrogen, forming a more water-soluble pyridinium salt, which will redissolve your product. Careful, slow addition of acid is crucial.
-
Isolation: Once precipitation is complete, collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts, followed by a cold non-polar solvent (like cold ether) to aid drying.
-
Recrystallization: If further purification is needed, recrystallization from hot water or an ethanol/water mixture is often effective.
Caption: pH-dependent forms and solubility of the product.
References
-
Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Williamson ether synthesis (video). Khan Academy. [Link]
-
Metal–organic framework. Wikipedia. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Williamson Ether Synthesis reaction. BYJU'S. [Link]
-
Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Reactions of 2-Acyloxyisobutyryl Halides with Nucleosides. I. Reactions of Model Diols and of Uridine. ACS Publications. [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
-
The alkylation of 4-pyridone. Youngstown State University. [Link]
-
11.8: Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides | Request PDF. ResearchGate. [Link]
-
The Williamson Ether Synthesis. University of Missouri-St. Louis. [Link]
-
Why n-alkylation is more favorable than o-alkyation ?. ResearchGate. [Link]
-
N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Buy this compound | 58530-47-5 [smolecule.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. The alkylation of 4-pyridone [digital.maag.ysu.edu]
- 6. researchgate.net [researchgate.net]
- 7. This compound (58530-47-5) for sale [vulcanchem.com]
Technical Support Center: Synthesis and Purification of 2-(Pyridin-4-yloxy)acetic acid
Welcome to the technical support center for the synthesis and purification of 2-(Pyridin-4-yloxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important compound. Our goal is to provide you with in-depth, field-proven insights to enhance the purity and yield of your product.
I. Understanding the Synthesis: The Williamson Ether Synthesis
The primary route for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 4-hydroxypyridine attacks chloroacetic acid under basic conditions.[1][2]
Reaction Scheme:
4-Hydroxypyridine + Chloroacetic Acid --(Base)--> this compound + Salt
While this reaction is robust, it is not without its challenges. The presence of multiple reactive sites and the potential for side reactions can lead to impurities in the crude product.[3][4]
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
Synthesis-Related Issues
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the Williamson ether synthesis of this compound can stem from several factors.[3] Here's a breakdown of potential causes and their solutions:
-
Incomplete Deprotonation of 4-Hydroxypyridine: The reaction requires the formation of the pyridin-4-oxide anion to act as a nucleophile. If the base is not strong enough or used in insufficient quantity, the concentration of the nucleophile will be low, leading to a sluggish and incomplete reaction.
-
Solution: Ensure you are using at least one equivalent of a suitable base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).[1] For a more robust reaction, consider using a stronger base like sodium hydride (NaH) in an appropriate aprotic solvent, which will drive the deprotonation to completion.[5]
-
-
Reaction Time and Temperature: The Williamson ether synthesis can be slow at room temperature.[3]
-
Solvent Choice: The solvent plays a crucial role in an SN2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity.
Q2: My final product is contaminated with unreacted 4-hydroxypyridine. How can I remove it?
A2: The presence of unreacted 4-hydroxypyridine is a common issue. Due to its similar polarity to the product, its removal can be challenging. Here are a few strategies:
-
Aqueous Workup and Extraction: During the workup, carefully adjust the pH. At a neutral or slightly acidic pH, this compound will be in its carboxylate form and soluble in the aqueous layer. 4-hydroxypyridine is also water-soluble. However, by performing multiple extractions with an organic solvent like ethyl acetate at a slightly acidic pH (e.g., pH 4-5), you can begin to selectively partition the less polar impurities into the organic phase.
-
Recrystallization: A carefully chosen recrystallization solvent system can effectively separate the product from the starting material. (See Section III for a detailed protocol).
-
Chromatography: If other methods fail, column chromatography is a reliable method for separation. (See Section IV for a detailed protocol).
Q3: I am observing a significant amount of a side product. What could it be and how can I minimize its formation?
A3: A common side reaction in Williamson ether synthesis is the elimination of the alkylating agent, especially at higher temperatures.[3][4] In this case, chloroacetic acid is less prone to elimination. A more likely side reaction is the alkylation on the nitrogen of the pyridine ring, although O-alkylation is generally favored for 4-hydroxypyridine.
-
Minimizing Side Products:
-
Control the Temperature: Avoid excessively high temperatures, which can promote side reactions.
-
Slow Addition of Reagents: Add the chloroacetic acid slowly to the solution of the deprotonated 4-hydroxypyridine. This helps to maintain a low concentration of the electrophile and can favor the desired reaction pathway.
-
III. Purification Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[7] The key is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.
Step-by-Step Recrystallization Protocol
-
Solvent Screening:
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or solvent mixture) to just dissolve the solid. It is crucial to use the minimum amount of solvent to ensure good recovery.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven.
-
Recrystallization Troubleshooting Flowchart
Caption: Troubleshooting workflow for recrystallization.
IV. Purification Protocol 2: Column Chromatography
For challenging separations, column chromatography provides a higher degree of purification.[9] Given the polar and acidic nature of this compound, and the basicity of the pyridine nitrogen, special considerations are needed.
Chromatography Troubleshooting
Q4: My compound is streaking/tailing on the silica gel column. What can I do?
A4: Peak tailing is a common issue with pyridine-containing compounds on silica gel.[10] This is due to the interaction of the basic nitrogen with the acidic silanol groups on the silica surface.
-
Solution: Add a small amount of a modifier to your mobile phase.
-
Acetic Acid or Formic Acid: Adding 0.1-1% of an acid to the eluent will protonate the pyridine nitrogen, reducing its interaction with the silica and leading to sharper peaks.[9]
-
Triethylamine (TEA): Alternatively, adding a small amount of a competing base like TEA (0.1-1%) can saturate the acidic sites on the silica gel, preventing your compound from sticking.[10]
-
Step-by-Step Column Chromatography Protocol
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is a good starting point.
-
Mobile Phase Selection:
-
Use TLC to determine a suitable mobile phase. A good starting point for a polar compound is a mixture of a non-polar solvent (like ethyl acetate or dichloromethane) and a polar solvent (like methanol).
-
Aim for an Rf value of 0.2-0.3 for your product on the TLC plate.
-
Remember to add a modifier (acid or base) to your mobile phase as determined in the troubleshooting section above.
-
-
Column Packing: Pack the column with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Run the column, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Chromatography Parameter Comparison
| Parameter | Recommendation for this compound | Rationale |
| Stationary Phase | Silica Gel | Standard, cost-effective, and suitable for a wide range of compounds. |
| Mobile Phase | Ethyl Acetate/Methanol or Dichloromethane/Methanol | Good solvent strength for eluting polar compounds. |
| Mobile Phase Modifier | 0.1-1% Acetic or Formic Acid | Protonates the pyridine nitrogen to reduce tailing.[9][10] |
| Detection | UV light at 254 nm | The pyridine ring is UV active. |
V. Purity Assessment
After purification, it is essential to assess the purity of your this compound.
Q5: Which analytical techniques are best for determining the purity of my final product?
A5: A combination of techniques will give you the most comprehensive assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis. A reverse-phase C18 column is typically used.[9][11]
-
Example HPLC Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm).[9]
-
Mobile Phase A: 0.1% Formic acid in water.[9]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[9]
-
Gradient: A typical gradient would be from 5% to 95% B over 20 minutes.[9]
-
Detection: UV at a wavelength where the compound has maximum absorbance (e.g., 254 nm).[9]
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can reveal the presence of impurities if they are present in significant amounts.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
Purity Analysis Workflow
Caption: Workflow for purity assessment.
VI. References
-
This compound - 58530-47-5 - Vulcanchem. (n.d.). Retrieved January 5, 2026, from
-
Technical Support Center: Purification of Pyridin-4-ol Derivatives - Benchchem. (n.d.). Retrieved January 5, 2026, from
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]
-
Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. - askIITians. (2025, March 4). Retrieved January 5, 2026, from [Link]
-
Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved January 5, 2026, from [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 5, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). Retrieved January 5, 2026, from [Link]
-
Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 5, 2026, from [Link]
-
Separation of inorganic anions on a pyridine stationary phase in ion chromatography. (2010). Analytical Sciences, 26(4), 511-514. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved January 5, 2026, from [Link]
-
Purification of organic acids using anion exchange chromatography - Google Patents. (n.d.). Retrieved January 5, 2026, from
-
Recrystallization from acetic acid? : r/chemistry - Reddit. (2015, June 16). Retrieved January 5, 2026, from [Link]
-
Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 5, 2026, from [Link]
-
Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility - RSC Publishing. (n.d.). Retrieved January 5, 2026, from [Link]
-
Impurities in Pharmaceuticals- A Review. - SciSpace. (2013, December 15). Retrieved January 5, 2026, from [Link]
-
Separation and Purification of Nucleotides, Nucleosides, Purine and Pyrimidine Bases by Ion Exchange - OUCI. (n.d.). Retrieved January 5, 2026, from [Link]
Sources
- 1. This compound (58530-47-5) for sale [vulcanchem.com]
- 2. Buy this compound | 58530-47-5 [smolecule.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ptfarm.pl [ptfarm.pl]
Technical Support Center: Stability of 2-(Pyridin-4-yloxy)acetic acid in DMSO and Other Solvents
Welcome to the technical support center for 2-(Pyridin-4-yloxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability of this compound in dimethyl sulfoxide (DMSO) and other common laboratory solvents. Our goal is to ensure the integrity of your experiments by addressing potential challenges related to compound handling and storage.
Introduction
This compound is a versatile organic compound utilized in various research and development applications, including medicinal chemistry and agriculture.[1] Its structure, featuring a pyridine ring linked to an acetic acid moiety via an ether bond, presents unique chemical properties that influence its stability in solution.[2] Understanding these properties is critical for obtaining reliable and reproducible experimental results.
This document provides a comprehensive overview of the stability of this compound, with a particular focus on its behavior in DMSO, a widely used solvent in drug discovery and high-throughput screening.[3][4] We will explore potential degradation pathways, offer best practices for storage and handling, and provide detailed protocols for assessing compound stability.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound solutions.
Issue 1: I am observing a decrease in the potency or activity of my this compound stock solution in DMSO over time.
Possible Causes:
-
Hydrolysis: The ether linkage in this compound can be susceptible to hydrolysis, particularly in the presence of water. DMSO is hygroscopic and readily absorbs moisture from the atmosphere, which can facilitate this degradation.[5] The presence of the carboxylic acid group may also influence the local chemical environment.
-
Oxidation: The pyridine ring can be susceptible to oxidation, leading to the formation of N-oxides or other degradation products. This process can be accelerated by exposure to air (oxygen) and light.
-
Reaction with Solvent Impurities: Although generally stable, DMSO can contain impurities or degrade under certain conditions to form reactive species that may interact with the compound.
Troubleshooting Steps:
-
Verify Solvent Quality: Use high-purity, anhydrous DMSO to prepare your stock solutions. Store DMSO under an inert atmosphere (e.g., argon or nitrogen) and use a fresh bottle if contamination is suspected.
-
Control Water Content: Minimize the exposure of your DMSO stock solutions to atmospheric moisture. Aliquot the stock solution into smaller, single-use vials to avoid repeated opening and closing of the main container. Studies have shown that water is a more significant factor in compound loss than oxygen in DMSO solutions.[6]
-
Storage Conditions: Store DMSO stock solutions at low temperatures, such as -20°C or -80°C, to slow down potential degradation reactions. While freezing can sometimes cause precipitation, for many compounds, frozen DMSO solutions have shown long-term viability.[3][7]
-
Perform a Stability Study: To definitively assess the stability of your compound under your specific storage conditions, perform a stability study using a stability-indicating analytical method like HPLC-UV. (See Experimental Protocol 1 for a detailed methodology).
Issue 2: I see unexpected peaks in my analytical data (e.g., HPLC, LC-MS) when analyzing my this compound solution.
Possible Causes:
-
Degradation Products: The new peaks are likely degradation products resulting from the pathways mentioned above (hydrolysis, oxidation).
-
Precipitation and Re-dissolution Issues: The compound may have precipitated out of solution during storage, especially after freeze-thaw cycles. Incomplete re-dissolution can lead to inaccurate concentrations and the apparent presence of impurities if the precipitate has a different composition.[8]
Troubleshooting Steps:
-
Characterize Unknown Peaks: If your system is equipped with a mass spectrometer (MS), use it to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information can help in identifying the potential structures of the degradation products.[9]
-
Ensure Complete Solubilization: Before use, ensure that any frozen stock solutions are completely thawed and vortexed thoroughly to ensure homogeneity. Visually inspect the solution for any precipitate.
-
Filter the Solution: If precipitation is suspected, you can filter the solution through a 0.22 µm syringe filter before analysis to remove any undissolved particles. However, be aware that this will alter the effective concentration of your solution.
Logical Flow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for long-term storage of this compound?
A1: For long-term storage, preparing stock solutions in high-purity, anhydrous DMSO is a common practice in drug discovery.[10] To maximize stability, it is crucial to store these solutions at -20°C or -80°C in tightly sealed containers to minimize water absorption and degradation.[7] For applications where DMSO is not suitable, consider alternative polar apathetic solvents like acetonitrile or N,N-dimethylformamide (DMF), although stability in these solvents should also be verified.
Q2: How do multiple freeze-thaw cycles affect the stability of this compound in DMSO?
A2: While some studies on diverse compound libraries have shown no significant compound loss after multiple freeze-thaw cycles, this can be compound-specific.[6] The main risk with freeze-thaw cycles is not always chemical degradation but the potential for the compound to precipitate out of solution and not fully redissolve, leading to a decrease in the effective concentration. To mitigate this, it is best practice to aliquot stock solutions into single-use volumes.
Q3: What are the ideal storage conditions for solid this compound?
A3: As a solid, this compound should be stored in a cool, dry, and dark place. The pyridine moiety is hygroscopic, meaning it can absorb moisture from the air, which could lead to degradation over time.[5] Storing it in a desiccator or under an inert atmosphere is recommended.
Q4: How can I quickly assess the stability of my compound in a new solvent?
A4: A preliminary assessment of stability can be performed by preparing a solution of the compound in the new solvent and analyzing it by HPLC-UV or LC-MS at an initial time point (t=0).[11] Then, store the solution under the intended conditions (e.g., room temperature, 4°C, -20°C) and re-analyze it at subsequent time points (e.g., 24 hours, 48 hours, 1 week). A significant decrease in the peak area of the parent compound or the appearance of new peaks would indicate instability.
Comparative Stability in Different Solvents (Hypothetical Data)
The following table provides a hypothetical summary of the stability of this compound in common laboratory solvents under specific conditions. This data is for illustrative purposes and should be confirmed by experimental studies.
| Solvent | Storage Temperature | Duration | Purity (% Remaining) | Observations |
| Anhydrous DMSO | -20°C | 3 months | >98% | Minimal degradation observed. |
| DMSO (exposed to air) | Room Temperature | 1 week | ~90% | Appearance of minor degradation peaks. |
| Acetonitrile | 4°C | 1 month | >99% | High stability observed. |
| Ethanol | 4°C | 1 month | ~95% | Potential for esterification with the carboxylic acid. |
| Phosphate Buffered Saline (PBS) pH 7.4 | 4°C | 24 hours | ~85% | Significant degradation likely due to hydrolysis. |
Experimental Protocols
Experimental Protocol 1: HPLC-Based Stability Assessment
This protocol outlines a general method for assessing the stability of this compound in a solvent of interest. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for this purpose due to its ability to separate and quantify the parent compound from its degradation products.[12]
Objective: To quantify the percentage of this compound remaining in solution over time under specific storage conditions.
Materials:
-
This compound
-
Solvent of interest (e.g., anhydrous DMSO)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector and a C18 reversed-phase column
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to a final concentration of 10 mM.
-
This is your stock solution.
-
-
Initial Analysis (T=0):
-
Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µM).
-
Inject the diluted sample onto the HPLC system.
-
Record the peak area of the this compound peak. This will serve as your reference (100% purity).
-
-
Storage of Stability Samples:
-
Aliquot the stock solution into several vials appropriate for the storage conditions being tested (e.g., -20°C, 4°C, room temperature).
-
Ensure the vials are tightly sealed.
-
-
Analysis at Subsequent Time Points:
-
At predetermined time intervals (e.g., 24 hours, 7 days, 1 month), remove a sample vial from its storage condition.
-
If frozen, allow the sample to thaw completely and vortex to ensure homogeneity.
-
Prepare a diluted sample and analyze it by HPLC using the same method as the initial analysis.
-
Record the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the % remaining against time to visualize the degradation kinetics.
-
HPLC Method Example:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or the λmax of the compound)
-
Injection Volume: 10 µL
Workflow for Stability Assessment
Caption: Experimental workflow for HPLC-based stability testing.
References
- Kozik, V., et al. (2018). Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening.
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening.
- KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis.
- BenchChem. (n.d.).
- Kramer, C. G., et al. (2013). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening.
- Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
- PharmaGuru. (2025).
- BIOSYNCE. (2025). What are the storage conditions for pyridine?
- Gaillard, T., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules.
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed.
- Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
- Mansouri, A. (2015). Response to "What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?".
- Mijin, D., et al. (2007). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides.
- Carl ROTH. (2025).
- Advanced ChemBlocks. (n.d.). This compound.
- Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009).
- Vulcanchem. (n.d.). This compound.
- Smolecule. (n.d.). Buy this compound | 58530-47-5.
Sources
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- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming In Vitro Solubility Challenges with 2-(Pyridin-4-yloxy)acetic Acid
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for overcoming solubility issues encountered with 2-(Pyridin-4-yloxy)acetic acid in in vitro experiments. Our goal is to equip you with the necessary knowledge and practical methodologies to ensure the accuracy and reproducibility of your results.
Understanding the Molecule: Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for troubleshooting solubility issues. This molecule possesses both a weakly basic pyridine ring and a carboxylic acid group, making its solubility highly dependent on the pH of the surrounding medium.
| Property | Value/Description | Source |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | ~153.14 g/mol | [1][2] |
| pKa | ~3.5 (acetic acid group) | [2] |
| logP | 0.89 | [2] |
| General Solubility | Moderate in polar solvents like water and ethanol. | [2] |
The relatively low pKa indicates that the carboxylic acid moiety will be predominantly in its deprotonated, more soluble, anionic form at physiological pH (~7.4). However, challenges can still arise, particularly when preparing concentrated stock solutions or when local pH changes occur. The moderate lipophilicity (logP of 0.89) suggests a balance between aqueous solubility and membrane permeability.[2]
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My this compound is not dissolving in my aqueous buffer (e.g., PBS). What should I do?
This is a common issue, especially at higher concentrations. The limited intrinsic solubility of the protonated form of the acid can be a barrier.
Root Cause Analysis: At neutral or acidic pH values below its pKa, this compound exists primarily in its less soluble, neutral form.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for initial dissolution.
Detailed Explanation: By increasing the pH of the solution above the pKa of the carboxylic acid group (~3.5), you facilitate its deprotonation.[3][4] The resulting carboxylate anion is significantly more polar and, therefore, more soluble in aqueous media. A pH of 7.0-7.4 is generally a safe and effective target for most cell-based assays.
FAQ 2: I've prepared a high-concentration stock solution in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?
This phenomenon, known as "solvent-shifting precipitation," is a frequent challenge when using organic solvents for poorly soluble compounds.[5]
Root Cause Analysis: this compound may be highly soluble in 100% DMSO, but upon dilution into an aqueous medium, the solvent environment abruptly changes. The compound is then forced into an environment where it is less soluble, causing it to crash out of solution.[6][7]
Recommended Dilution Protocol:
-
Prepare a 10 mM stock solution in anhydrous DMSO. For a 10 mM stock, dissolve 1.53 mg of this compound in 1 mL of DMSO. Gentle warming to 37°C and vortexing can aid dissolution.[8]
-
Perform a serial dilution. Instead of a single large dilution, perform serial dilutions. For example, to get a 100 µM working solution, you could first dilute the 10 mM stock 1:10 in your cell culture medium to get a 1 mM intermediate solution. Then, dilute this 1:10 again to reach your final 100 µM concentration.
-
Pre-warm the medium. Ensure your cell culture medium is at 37°C before adding the compound.
-
Add the compound to the medium, not the other way around. Pipette the required volume of your stock solution into the pre-warmed medium while gently vortexing or swirling the tube. This helps in rapid dispersion.
Advanced Tip: If precipitation persists, try a "pluronic shock" method. Add the DMSO stock to a small volume of medium containing a low concentration of a non-ionic surfactant like Pluronic F-68 (e.g., 0.02%) before diluting to the final volume.
FAQ 3: What are the best alternative solvents or solubilizing agents if I want to avoid DMSO?
While DMSO is a common choice, its potential effects on cell physiology are a valid concern.[9][10][11]
Alternative Solubilization Strategies:
| Strategy | Description | Pros | Cons |
| pH Adjustment | As detailed in FAQ 1, preparing a stock solution in a slightly basic aqueous buffer (e.g., PBS at pH 7.4 with gentle warming) can be effective. | - Avoids organic solvents.- Biologically compatible. | - May not achieve very high stock concentrations.- Potential for pH to drift if not well-buffered. |
| Ethanol | A 10 mM stock can often be prepared in 100% ethanol. | - Less cellular toxicity than DMSO at very low concentrations.- Volatile, so can be evaporated if needed. | - Can still affect cellular processes.[10]- Final concentration in media should be kept low (<0.1%). |
| Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, enhancing their aqueous solubility.[12][13][14][15][16] | - Generally have low cellular toxicity.[9]- Can significantly increase aqueous solubility. | - May alter the effective free concentration of the compound.- Can be a more complex formulation to prepare. |
Protocol for Cyclodextrin Formulation:
-
Prepare a 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution. Dissolve HP-β-CD in your desired aqueous buffer to make a 10-20% (w/v) solution.
-
Add this compound. Add the powdered compound to the HP-β-CD solution.
-
Mix thoroughly. Vortex or sonicate the mixture until the compound is fully dissolved. This process can take some time.
-
Sterile filter. Pass the final solution through a 0.22 µm filter before use in cell culture.
FAQ 4: How can I confirm that my compound is truly dissolved and not just a fine suspension?
Visual inspection can be misleading. A solution that appears clear to the naked eye may still contain nanoparticles or a fine precipitate that can lead to inaccurate results.
Verification Methods:
-
Centrifugation: Centrifuge an aliquot of your final working solution at high speed (e.g., >10,000 x g) for 15-20 minutes. If a pellet is visible, your compound has precipitated.
-
Light Scattering: Dynamic Light Scattering (DLS) can be used to detect the presence of particles in your solution.
-
UV-Vis Spectroscopy: Measure the absorbance of the supernatant before and after centrifugation. A significant decrease in absorbance after centrifugation indicates precipitation.
Experimental Workflow for Solubility Enhancement
The following diagram illustrates a decision-making workflow for selecting an appropriate solubilization strategy.
Caption: Decision workflow for solubilization strategy.
By systematically addressing these common challenges, researchers can ensure the reliable and accurate use of this compound in their in vitro studies.
References
- Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Vertex AI Search. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed.
- Vertex AI Search. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace.
- Vertex AI Search. (n.d.). This compound - 58530-47-5 - Vulcanchem.
- Vertex AI Search. (n.d.). Buy this compound | 58530-47-5 - Smolecule.
- Vertex AI Search. (n.d.). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers - Benchchem.
- Vertex AI Search. (n.d.). 58530-47-5 | this compound - Moldb.
- Vertex AI Search. (n.d.). This compound - Advanced ChemBlocks.
- Vertex AI Search. (n.d.). Preventing oleanolic acid precipitation in DMSO stock solutions - Benchchem.
- Vertex AI Search. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- Vertex AI Search. (n.d.). Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH.
- Vertex AI Search. (n.d.). Considerations regarding use of solvents in in vitro cell based assays - ResearchGate.
- Vertex AI Search. (n.d.). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? | ResearchGate.
- Vertex AI Search. (n.d.). Why does a compound that dissolve in DMSO, precipitates with media ? | ResearchGate.
- Vertex AI Search. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) - CORE.
- Vertex AI Search. (n.d.). 16.4: The Effects of pH on Solubility - Chemistry LibreTexts.
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- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. humapub.com [humapub.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
Technical Support Center: Optimizing 2-(Pyridin-4-yloxy)acetic Acid Concentration for Cell-Based Assays
Welcome to the technical support resource for 2-(Pyridin-4-yloxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for effectively utilizing this compound in your cell-based assays. Our goal is to empower you with the knowledge to navigate experimental challenges and achieve reproducible, high-quality data.
Introduction to this compound
This compound is an organic compound featuring a pyridine ring linked to an acetic acid moiety through an ether bond.[1][2] This structure facilitates interactions with various biological targets, making it a compound of interest in pharmacological research.[1][2] Notably, it has been investigated for its anti-inflammatory properties, which are linked to its ability to inhibit cyclooxygenase-2 (COX-2) and subsequently reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][2] It also has applications as a synthetic auxin for controlling broadleaf weeds.[1] Understanding its physicochemical properties is crucial for experimental design.
| Property | Value/Description | Source |
| Molecular Formula | C₇H₇NO₃ | [1][3][4] |
| Molecular Weight | 153.14 g/mol | [1][3][4] |
| logP | 0.89 | [1] |
| pKa | ≈ 3.5 | [1] |
| Solubility | Moderate in polar solvents like water and ethanol.[1] Often dissolved in DMSO for stock solutions.[5] | [1][5] |
| Purity | Typically ≥97% from commercial suppliers. | [3][4] |
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound in cell-based assays.
Q1: What is a recommended starting concentration range for a new experiment?
For a novel compound or a new cell line, it is crucial to test a broad concentration range to establish a dose-response relationship.[5] A logarithmic or semi-logarithmic dilution series is highly recommended. A standard starting range would be from 10 nM to 100 µM.[5] This wide window helps identify the effective concentration, define the IC50 (the concentration that inhibits 50% of a biological function), and observe any potential cytotoxicity at higher concentrations.[5][6]
Q2: How should I prepare and store stock solutions of this compound?
Due to its moderate aqueous solubility, preparing a high-concentration stock solution in an organic solvent is the standard and recommended practice.[1][5]
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common solvent for creating stock solutions of small molecules.[5][7]
-
Stock Concentration: Prepare a concentrated stock solution, for example, at 10 mM or 50 mM. This allows for minimal volumes to be added to your cell culture medium, reducing the final solvent concentration.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent multiple freeze-thaw cycles, which can degrade the compound.[8] Always label aliquots clearly with the compound name, concentration, solvent, and date of preparation.[7]
Q3: What are the reported IC50 values for this compound?
The IC50 is context-dependent, varying with the cell type, assay endpoint, and incubation time. For its anti-inflammatory effects in human monocytes, the following IC50 values have been reported:
| Target | Cell Type | Reported IC50 |
| TNF-α Inhibition | Human Monocytes | 12.3 µM |
| IL-6 Inhibition | Human Monocytes | 18.7 µM |
| [Source: Vulcanchem][1] |
These values serve as a useful reference point when designing your concentration range.
Q4: What incubation time should I use for my assay?
The optimal incubation time depends on the cell line's doubling time and the specific biological question being asked.[5] A good starting point is to test multiple time points, such as 24, 48, and 72 hours.[5]
-
Cytotoxic effects may be apparent at earlier time points (e.g., 24 hours).[5]
-
Cytostatic effects (inhibition of cell growth) may require longer incubations (e.g., 48-72 hours) to become evident.[5]
Q5: What experimental controls are essential for a robust assay?
Proper controls are non-negotiable for interpreting your data accurately.[9]
-
Vehicle Control: This is the most critical control. Cells are treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the compound.[5] This allows you to distinguish the compound's effect from any solvent-induced toxicity.[5] The final DMSO concentration should typically be kept below 0.5%.[5][8]
-
Untreated Control: Cells that receive no treatment. This serves as a baseline for normal cell health and proliferation.
-
Positive Control: A known compound that induces the expected effect in your assay (e.g., a known COX-2 inhibitor like celecoxib if studying inflammation). This validates that the assay system is working correctly.
Troubleshooting Guide
Even with careful planning, experiments can yield unexpected results. This guide provides a systematic approach to troubleshooting common issues.
Issue 1: High variability between replicate wells.
High variability obscures real biological effects and makes data interpretation difficult.
-
Potential Cause A: Inconsistent Cell Seeding.
-
Why it happens: An uneven distribution of cells across the plate leads to different starting cell numbers in each well, directly impacting the final readout.
-
Troubleshooting Steps:
-
Ensure you have a single-cell suspension before plating. Gently pipette the cell suspension up and down multiple times.
-
Work quickly but carefully during plating to prevent cells from settling in the reservoir or tube.
-
After plating, allow the plate to sit at room temperature for 15-20 minutes before moving it to the incubator to ensure even cell attachment.[10]
-
-
-
Potential Cause B: Edge Effects.
-
Why it happens: Wells on the perimeter of a microplate are prone to faster evaporation and temperature fluctuations, leading to inconsistent results.[8]
-
Troubleshooting Steps:
-
-
Potential Cause C: Compound Precipitation.
-
Why it happens: If the compound's solubility limit is exceeded in the final culture medium, it will precipitate, leading to an unknown and inconsistent final concentration.[7]
-
Troubleshooting Steps:
-
Issue 2: The IC50 value is much higher than expected, or no effect is observed.
This common issue can stem from problems with the compound, the experimental setup, or the biological system.
-
Potential Cause A: Compound Inactivity.
-
Why it happens: The compound may have degraded due to improper storage or handling.
-
Troubleshooting Steps:
-
-
Potential Cause B: Tested Concentration Range is Too Low.
-
Why it happens: The effective concentration for your specific cell line and assay may be higher than the range you initially tested.
-
Troubleshooting Steps:
-
Test a wider and higher concentration range. For example, extend the maximum concentration to 200 µM or higher, if solubility permits.[5]
-
-
-
Potential Cause C: Cell Line Resistance.
-
Why it happens: The target of the compound (e.g., COX-2) may not be expressed or may be expressed at very low levels in your chosen cell line.
-
Troubleshooting Steps:
-
Confirm the expression of the target protein in your cell line using techniques like Western blotting or qPCR.[5]
-
Consult the literature to see if your cell line is a suitable model for the pathway you are studying.
-
-
Issue 3: Significant cell death is observed in the vehicle (DMSO) control wells.
Your vehicle control should show minimal to no toxicity.
-
Potential Cause A: Solvent Concentration is Too High.
-
Why it happens: DMSO is toxic to cells at higher concentrations. Different cell lines have varying sensitivities.
-
Troubleshooting Steps:
-
Ensure the final DMSO concentration in the culture medium is as low as possible, ideally ≤0.5%.[5]
-
Perform a solvent tolerance test by treating cells with a range of DMSO concentrations to determine the maximum non-toxic level for your specific cell line.
-
-
-
Potential Cause B: Microbial Contamination.
-
Why it happens: Bacterial or fungal contamination can cause cell death and interfere with assay readouts.[8]
-
Troubleshooting Steps:
-
Visually inspect plates and stock cultures for signs of contamination (e.g., cloudy media, rapid pH changes).
-
Always use sterile techniques. Regularly test your cultures for mycoplasma contamination.[11]
-
-
Issue 4: My results are not reproducible between experiments.
Lack of reproducibility can be caused by subtle variations in experimental conditions.[8]
-
Potential Cause A: Variability in Cell Health and Passage Number.
-
Why it happens: Cells behave differently depending on their growth phase and how many times they have been passaged. Over-confluent or high-passage-number cells can show altered responses.[8]
-
Troubleshooting Steps:
-
-
Potential Cause B: Inconsistent Incubation Times.
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Calculate Required Mass: The molecular weight of this compound is 153.14 g/mol . To prepare 1 mL of a 10 mM solution, you will need:
-
Mass (g) = 10 mmol/L * 0.001 L * 153.14 g/mol = 0.0015314 g = 1.53 mg.
-
-
Weigh Compound: Accurately weigh out 1.53 mg of the solid compound using an analytical balance.
-
Dissolve in Solvent: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.
-
Ensure Complete Dissolution: Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.[5]
-
Aliquot and Store: Dispense the stock solution into small-volume, sterile aliquots (e.g., 20 µL). Store at -20°C or -80°C.[8]
Protocol 2: Performing a Dose-Response Experiment
This protocol outlines the steps to determine the IC50 value using a 96-well plate format.
-
Cell Seeding:
-
Harvest cells that are in their logarithmic growth phase.
-
Perform a cell count and calculate the required volume to seed the desired number of cells per well (determined from a prior cell density optimization experiment).
-
Seed the cells in a 96-well plate and incubate for 18-24 hours to allow for attachment and recovery.
-
-
Prepare Serial Dilutions:
-
Thaw an aliquot of your 10 mM stock solution.
-
Perform a serial dilution series in cell culture medium to prepare your working concentrations. For example, to test a range from 100 µM down to ~1 nM, you might perform a 1:3 or 1:5 serial dilution across 8-10 points.
-
Remember to prepare a vehicle control solution containing the same maximum percentage of DMSO as your highest concentration well.
-
-
Compound Treatment:
-
Carefully remove the old medium from the cells.
-
Add the prepared working concentrations of the compound (and vehicle control) to the appropriate wells.
-
Return the plate to the incubator for the desired time period (e.g., 48 hours).[5]
-
-
Assay Readout:
-
After incubation, perform a cell viability or cytotoxicity assay according to the manufacturer's instructions (e.g., MTT, CellTiter-Glo®, or LDH assay).[12]
-
-
Data Analysis:
-
Normalize the data: Set the average of the vehicle control wells as 100% viability and the average of a "no cells" or "maximum kill" control as 0% viability.
-
Plot the normalized response (Y-axis) against the log of the compound concentration (X-axis).[6]
-
Use a non-linear regression model (e.g., [log(inhibitor)] vs. response -- variable slope) in a suitable software like GraphPad Prism to fit a sigmoidal dose-response curve and calculate the IC50 value.[6]
-
Visualizations and Diagrams
Workflow for Concentration Optimization
This diagram illustrates the logical flow from initial setup to determining the final optimal concentration range.
Caption: Experimental workflow for inhibitor concentration optimization.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common experimental problems.
Caption: Troubleshooting decision tree for inhibitor experiments.
Simplified Signaling Pathway
This diagram illustrates the proposed anti-inflammatory mechanism of action.
Caption: Proposed anti-inflammatory mechanism of action.
References
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]
-
GraphPad. How Do I Perform a Dose-Response Experiment? - FAQ 2188. Available from: [Link]
-
Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. Available from: [Link]
-
National Institutes of Health (NIH). Designing drug response experiments and quantifying their results. PMC. Available from: [Link]
-
National Institutes of Health (NIH). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Available from: [Link]
-
Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. Available from: [Link]
-
National Institutes of Health (NIH). Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance. PMC. Available from: [Link]
-
Malaria Centric. (2023). Drug Assays | DOSE RESPONSE CURVES | Cell Viability Assay | Full Video [Video]. YouTube. Available from: [Link]
-
NCATS NIH. (2021). Biophysical Approaches to Small Molecule Discovery and Validation [Video]. YouTube. Available from: [Link]
Sources
- 1. This compound (58530-47-5) for sale [vulcanchem.com]
- 2. Buy this compound | 58530-47-5 [smolecule.com]
- 3. This compound 97% | CAS: 58530-47-5 | AChemBlock [achemblock.com]
- 4. 58530-47-5 | this compound - Moldb [moldb.com]
- 5. benchchem.com [benchchem.com]
- 6. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. marinbio.com [marinbio.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: 2-(Pyridin-4-yloxy)acetic acid Stability & Degradation
Welcome to the technical support center for 2-(Pyridin-4-yloxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. Here, we address common questions and troubleshooting scenarios encountered during experimental work, providing not just answers, but the scientific rationale behind them.
Section 1: General Stability & Storage FAQs
Question 1: What are the primary chemical liabilities of this compound? Where is it most likely to degrade?
Answer: The structure of this compound contains two primary points of potential chemical instability: the ether linkage and the pyridine ring itself.
-
Ether Linkage: The bond between the pyridinyl ring and the acetic acid moiety (C-O-C) is susceptible to hydrolysis , particularly under strong acidic or basic conditions. This would cleave the molecule into 4-hydroxypyridine and glycolic acid.
-
Pyridine Ring: The pyridine ring can undergo oxidation . The nitrogen atom can be oxidized to form a pyridine N-oxide, a common metabolic pathway for pyridine-containing compounds.[1][2] Additionally, the ring itself can be hydroxylated.[1]
Understanding these liabilities is the first step in designing robust stability studies. Forced degradation (or stress testing) under various conditions (pH, oxidation, light) is essential to identify the likely degradation products early in development.[3]
Question 2: What are the recommended storage conditions for solid this compound and its solutions?
Answer: For the solid material , standard ambient conditions (15-25°C) are generally acceptable for short-term storage. For long-term storage, it is prudent to store it in a cool, dry, and dark environment (e.g., 2-8°C) to minimize the risk of slow degradation from ambient humidity and light exposure.
For solutions , the stability is highly dependent on the solvent and pH.
-
Aqueous Solutions: Due to the risk of hydrolysis, buffered solutions are recommended. The pKa of the carboxylic acid is approximately 3.5, meaning it will be ionized at physiological pH.[4] Prepare solutions fresh and store them at 2-8°C for short-term use (24-48 hours). For longer storage, freezing at -20°C or -80°C is advisable, but freeze-thaw stability should be confirmed.
-
Organic Solvents: Solutions in aprotic solvents like DMSO or DMF are generally more stable than aqueous solutions. However, ensure the solvent is anhydrous, as residual water can still contribute to degradation over time. Store these stock solutions at -20°C.
Section 2: Troubleshooting Hydrolytic Stability Studies
Question 3: My assay shows rapid degradation of this compound in an acidic buffer (pH 2), but it's stable at pH 7.4. Is this expected, and what is the likely mechanism?
Answer: Yes, this observation is consistent with the chemical structure. The ether linkage is prone to acid-catalyzed hydrolysis.
Causality: At low pH, the ether oxygen can be protonated, making the adjacent carbon atom more electrophilic and thus more susceptible to nucleophilic attack by water. This leads to the cleavage of the ether bond. The pyridine nitrogen can also be protonated, which may further influence the electronic properties of the molecule, but the primary mechanism is direct acid catalysis at the ether linkage.
Troubleshooting & Validation:
-
Confirm Degradation Products: Use an analytical technique like LC-MS to identify the degradation products. You should expect to see masses corresponding to 4-hydroxypyridine and glycolic acid.
-
Kinetic Analysis: Perform the stability study at several pH points (e.g., pH 1, 2, 4, 7.4, 9, 12) to generate a pH-rate profile. This will confirm that the degradation is most rapid at the pH extremes.
-
Temperature Effect: According to the Arrhenius equation, increasing the temperature will accelerate the degradation rate.[5] Running the experiment at elevated temperatures (e.g., 40°C, 60°C) can provide faster insights into the degradation kinetics, which can then be extrapolated to predict shelf-life at lower temperatures.
Potential Hydrolytic and Oxidative Degradation Pathways
Caption: Potential degradation points of this compound.
Section 3: Troubleshooting Photostability Experiments
Question 4: I'm conducting a photostability study according to ICH Q1B guidelines, and I'm seeing multiple small degradation peaks. How can I determine if these are relevant and what might they be?
Answer: The appearance of multiple small peaks in a photostability study is common and requires systematic investigation. The pyridine moiety makes the molecule a potential chromophore, capable of absorbing UV light, which can lead to photodegradation.[6]
Causality: Upon absorbing light, the molecule can enter an excited state, making it more reactive. Potential photodegradation pathways include:
-
Photo-oxidation: Similar to chemical oxidation, leading to N-oxides or hydroxylated species.
-
Photo-rearrangement: The pyridine ring or its substituents could undergo rearrangement.
-
Photo-hydrolysis: Light energy can accelerate the hydrolytic cleavage of the ether bond.
-
Radical Reactions: Formation of radical species that can lead to a complex mixture of minor products.[7]
Troubleshooting & Validation Workflow:
-
Dark Control: Ensure you have a control sample that is protected from light but exposed to the same temperature and humidity. This is crucial to distinguish between photodegradation and thermal degradation.
-
Wavelength Specificity: If possible, use filters to expose the sample to different wavelength ranges (e.g., UVA vs. UVB). This can help identify the most damaging light spectrum.
-
Mass Balance: Quantify the parent peak and all degradation peaks. A good mass balance (95-105%) indicates that you are detecting all major degradants. A poor mass balance suggests some degradants are not being detected (e.g., they are volatile or don't have a UV chromophore).
-
LC-MS/MS Analysis: Use high-resolution mass spectrometry to obtain accurate masses and fragmentation patterns for the degradation products. This is the most powerful tool for structural elucidation.
Experimental Workflow: ICH Q1B Photostability Test
Caption: Workflow for conducting a standard photostability study.
Section 4: Investigating Metabolic Degradation
Question 5: My compound shows high clearance in human liver microsomes (HLM). What are the likely metabolic pathways?
Answer: High clearance in HLM suggests that this compound is a substrate for cytochrome P450 (CYP) enzymes.[8] Given the structure, several metabolic transformations are possible.
Likely Pathways:
-
Pyridine Ring Oxidation: This is a very common metabolic pathway.[1]
-
N-Oxidation: Formation of 2-((1-oxido-pyridin-1-ium-4-yl)oxy)acetic acid. This is often a major metabolite for pyridine-containing drugs.[2]
-
Hydroxylation: Addition of a hydroxyl group to the pyridine ring, typically at the 2- or 3-position.
-
-
O-Dealkylation: Cleavage of the ether bond is another possibility, though often less common than ring oxidation for this type of structure. This would yield 4-hydroxypyridine.
-
Conjugation: While Phase I (oxidative) metabolism is primary in microsomes, if the experiment were conducted in hepatocytes, you would also look for Phase II conjugation products. The carboxylic acid could be glucuronidated, and any hydroxylated metabolites could be sulfated or glucuronidated.[9]
Troubleshooting & Next Steps:
-
Metabolite Identification: Use high-resolution LC-MS/MS to identify the metabolites formed. Compare the retention times and mass spectra to synthesized standards if available.
-
CYP Reaction Phenotyping: Use a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, etc.) to determine which specific isoforms are responsible for the metabolism. This is critical for predicting drug-drug interactions.
-
Cytosolic Fractions: To investigate non-P450 metabolism, conduct stability assays in cytosolic fractions.[1]
Section 5: Analytical Challenges & Solutions
Question 6: I'm having trouble getting good peak shape and retention for this compound on a standard C18 HPLC column. What can I do?
Answer: This is a common issue for polar, ionizable compounds.[10] The combination of the polar pyridine ring and the acidic carboxyl group can lead to poor interaction with traditional reversed-phase columns, resulting in early elution and peak tailing.
Causality:
-
Low Retention: The compound is too polar to be sufficiently retained by the non-polar C18 stationary phase.
-
Peak Tailing: The basic pyridine nitrogen can interact with residual acidic silanol groups on the silica backbone of the column, causing secondary interactions and peak tailing.
Troubleshooting Logic:
Caption: Decision tree for troubleshooting HPLC analysis.
Recommended Starting Conditions:
-
Column: Use a modern, high-purity, end-capped C18 column or a column with a polar-embedded phase designed for retaining polar compounds.
-
Mobile Phase: Start with a low pH mobile phase. For example:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: A shallow gradient starting at a high aqueous percentage (e.g., 95% A) is often necessary.
Section 6: Protocols & Data Summary
Protocol 1: Forced Degradation - Hydrolytic Stability
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
-
Reaction Solutions: In separate vials, add an aliquot of the stock solution to the following aqueous solutions to achieve a final concentration of 50 µg/mL:
-
0.1 N HCl (Acidic Condition)
-
pH 7.4 Phosphate Buffer (Neutral Condition)
-
0.1 N NaOH (Basic Condition)
-
-
Incubation: Place one set of vials at 40°C and another at 60°C. Keep a reference set at 4°C.
-
Time Points: Withdraw aliquots at T=0, 2, 4, 8, 24, and 48 hours.
-
Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute with mobile phase.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method. Calculate the percentage of parent compound remaining and identify any major degradation products using LC-MS.
Table 1: Example Stability Data Summary
| Condition | Time (h) | Temperature (°C) | % Parent Remaining | Major Degradants |
| 0.1 N HCl | 24 | 60 | 45.2% | 4-Hydroxypyridine |
| pH 7.4 Buffer | 48 | 60 | 98.9% | Not Detected |
| 0.1 N NaOH | 24 | 60 | 88.1% | 4-Hydroxypyridine |
| Light (ICH Q1B) | 8 | 25 | 92.5% | Unknown Peak 1 (RT=3.1 min) |
| 3% H₂O₂ | 8 | 25 | 85.7% | Pyridine N-Oxide Derivative |
Note: This table presents hypothetical data for illustrative purposes.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link][11][12][13]
-
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link][6]
-
RSSL. (n.d.). The Stability Challenges for Pharmaceutical Products. [Link][3]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. [Link][14]
-
Damle, S. G. (2014). Troubleshooting in HPLC: A Review. International Journal of Science and Research (IJSR), 3(6), 2012-2019. [Link][15]
-
Damsten, M. M., et al. (2008). Metabolism of [2-14C]p-hydroxyphenyl acetic acid in rat, monkey and human hepatocytes and in bile-duct cannulated rats. Xenobiotica, 38(3), 295-307. [Link][9]
-
Gorrod, J. W., & Damani, L. A. (1979). Oxidative metabolism of 14C-pyridine by human and rat tissue subcellular fractions. Xenobiotica, 9(4), 209-218. [Link][1]
-
Pozdnyakov, I. P., et al. (2016). Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3- complexes: A mechanistic study. Chemosphere, 147, 386-392. [Link][7]
-
Obach, R. S., et al. (2005). Metabolism, excretion, and pharmacokinetics of (3-{[4-tert-butyl-benzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, an EP2 receptor-selective prostaglandin E2 agonist, in male and female Sprague-Dawley rats. Drug Metabolism and Disposition, 33(7), 964-971. [Link][2]
-
StabilityStudies.in. (n.d.). Stability Testing Failures and Their Impact on Drug Safety. [Link][16]
-
Vici Health Sciences. (n.d.). Stability Testing for Pharmaceutical Drug Products. [Link][5]
-
Schuchardt, U., et al. (2024). Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. Chemical Research in Toxicology. [Link][8]
Sources
- 1. Oxidative metabolism of 14C-pyridine by human and rat tissue subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism, excretion, and pharmacokinetics of (3-{[4-tert-butyl-benzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, an EP2 receptor-selective prostaglandin E2 agonist, in male and female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 4. This compound (58530-47-5) for sale [vulcanchem.com]
- 5. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3- complexes: A mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of [2-14C]p-hydroxyphenyl acetic acid in rat, monkey and human hepatocytes and in bile-duct cannulated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 14. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
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- 16. Stability Testing Failures and Their Impact on Drug Safety – StabilityStudies.in [stabilitystudies.in]
2-(Pyridin-4-yloxy)acetic acid interference in biochemical assays
Technical Support Center: 2-(Pyridin-4-yloxy)acetic acid
A Guide to Investigating and Mitigating Potential Interference in Biochemical Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound or structurally similar compounds. While this molecule has documented biological activities, it is crucial to validate any observed effects to ensure they are not artifacts of assay interference.[1][2]
This document provides a framework for identifying and troubleshooting common interference mechanisms, ensuring the integrity and reliability of your experimental findings. As a Senior Application Scientist, my goal is to equip you with the rationale and practical steps needed to distinguish true biological activity from misleading assay artifacts.
Frequently Asked Questions (FAQs)
Q1: My primary screen shows this compound is a "hit." Why should I be cautious?
A1: Initial hits from any screening campaign, especially high-throughput screens (HTS), are susceptible to being false positives due to assay interference.[1][3][4] Compounds can interact with the assay components in ways that do not involve the intended biological target, leading to an apparent, but false, signal.[2] For this compound, its specific chemical features warrant a systematic validation process to rule out common artifacts before committing significant resources to follow-up studies.
Q2: What specific chemical properties of this compound could cause assay interference?
A2: The structure of this compound contains several functionalities that, while important for its intended biological activity, can also contribute to non-specific interactions in a biochemical context.
| Property | Structural Feature | Potential Interference Mechanism |
| Aromatic System | Pyridine Ring | Can participate in π-π stacking interactions.[5] May contribute to autofluorescence or quenching in fluorescence-based assays.[6] |
| Acidity | Carboxylic Acid | The acidic pKa (~3.5) means the molecule will be anionic at neutral pH.[5] This can influence solubility and promote interactions with positively charged protein surfaces. |
| Amphiphilicity | Polar (acid, ether) and non-polar (pyridine ring) regions | Could promote self-assembly into colloidal aggregates at certain concentrations, a leading cause of non-specific inhibition.[7][8][9] |
| Chelation Potential | Pyridine nitrogen and carboxylate oxygen | May chelate metal ions that are essential for the function of certain enzymes (e.g., metalloproteinases), leading to inhibition unrelated to the target binding site.[1][10] |
Q3: I suspect my compound is forming aggregates. How can I definitively test for this?
A3: Aggregation is one of the most common mechanisms for promiscuous, non-specific inhibition.[4][7] Aggregates are thought to sequester and partially denature proteins, leading to a loss of function.[7] The gold-standard method to test for this is to repeat your inhibition assay in the presence of a non-ionic detergent, such as Triton X-100.
If the inhibitory activity of this compound is substantially reduced or eliminated in the presence of detergent, it strongly suggests an aggregation-based mechanism.[11] True inhibitors that bind specifically to a target's active site are typically unaffected by low concentrations of detergent.[11]
Q4: My assay uses a fluorescence readout (e.g., FRET, FP). How can I rule out optical interference?
A4: Fluorescence-based assays are highly sensitive but are also prone to artifacts from compounds that have their own optical properties.[6][12][13] You must run control experiments to check for two primary types of interference:
-
Autofluorescence: The compound itself fluoresces at the assay's emission wavelength, causing a false positive or an artificially high background signal.[6][12]
-
Fluorescence Quenching/Inner-Filter Effect: The compound absorbs either the excitation light intended for the fluorophore or the light emitted by it. This leads to a decrease in the measured signal, which can be misinterpreted as inhibition (a false positive) or can mask true activation (a false negative).[12][13]
The key control is to measure the signal of your compound at various concentrations in the assay buffer without the target protein or other assay reagents. A concentration-dependent change in signal points to direct optical interference.[2][4]
Q5: After performing these checks, what is the next step to confirm my compound is a legitimate hit?
A5: If your compound has passed the primary interference checks (i.e., it's not an aggregator and doesn't interfere with the detection method), the next crucial step is to confirm its activity in an orthogonal assay .[2][4] This is a secondary assay that measures the same biological endpoint but uses a different technology or principle. For example, if your primary screen was a fluorescence-based enzymatic assay, an orthogonal assay could be:
-
A label-free method like Surface Plasmon Resonance (SPR) to measure direct binding.
-
An LC-MS-based assay that directly measures substrate conversion.
-
A cellular thermal shift assay (CETSA) to confirm target engagement in a cellular context.
Consistent results across different assay platforms provide strong evidence that this compound is a true modulator of your target.
Troubleshooting Guides & Experimental Protocols
This section provides a logical workflow and step-by-step protocols to systematically triage a potential hit and identify interference.
Workflow for Hit Validation
The following diagram outlines the decision-making process for validating a primary screening hit like this compound.
Protocol 1: Detergent Counter-Screen for Aggregation-Based Inhibition
This protocol is designed to determine if the observed inhibition by this compound is due to the formation of colloidal aggregates.[11]
Objective: To compare the dose-response inhibition curve of the test compound in the absence and presence of a non-ionic detergent.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer
-
Target enzyme and substrate (as used in the primary assay)
-
10% (w/v) Triton X-100 stock solution
-
Microplate reader and appropriate microplates
Procedure:
-
Prepare Compound Dilutions: Create two identical serial dilution plates of this compound. One will be for the "- Detergent" condition and the other for the "+ Detergent" condition.
-
Prepare Assay Buffers:
-
Buffer A (- Detergent): Standard assay buffer.
-
Buffer B (+ Detergent): Standard assay buffer containing a final concentration of 0.01% Triton X-100.
-
Scientist's Note: 0.01% Triton X-100 is generally sufficient to disrupt aggregates without denaturing the target protein, but this may need to be optimized for your specific system.[11]
-
-
Set up Assay Reactions:
-
In a microplate, add the enzyme and the appropriate buffer (A or B).
-
Add the corresponding serial dilutions of this compound to the wells. Include "no inhibitor" and "no enzyme" controls for both buffer conditions.
-
Incubate for a pre-determined time (e.g., 15 minutes) to allow for potential inhibitor binding.
-
-
Initiate and Read Reaction:
-
Add the substrate to all wells to start the reaction.
-
Immediately read the plate on a microplate reader using the same settings as the primary assay.
-
Data Analysis & Interpretation:
Calculate the percent inhibition for each concentration of the compound under both conditions. Plot the dose-response curves and determine the IC50 values.
| Condition | IC50 of this compound | Interpretation |
| - Detergent | 5 µM | Potent inhibition observed. |
| + Detergent (0.01% Triton X-100) | >100 µM (or significant rightward shift) | The inhibition is detergent-sensitive, strongly indicating an aggregation-based mechanism. The compound is likely a false positive.[14] |
| + Detergent (0.01% Triton X-100) | 6 µM (no significant change) | Inhibition is not due to aggregation. Proceed to the next validation step. |
Protocol 2: Assessing Autofluorescence and Quenching
This protocol is essential for any fluorescence-based assay to ensure the compound is not directly interfering with the signal detection.[6][12]
Objective: To measure the optical properties of this compound under assay conditions.
Materials:
-
This compound stock solution
-
Assay buffer
-
Fluorescent probe/substrate used in the primary assay
-
Fluorescence microplate reader and appropriate microplates (typically black-walled)
Procedure:
-
Prepare Compound Dilutions: Prepare a serial dilution of this compound in assay buffer in a microplate.
-
Part A: Autofluorescence Check
-
To the wells containing the compound dilutions, add assay buffer only (no enzyme, no fluorescent probe).
-
Include "buffer only" wells as a negative control.
-
Read the plate using the exact same excitation and emission wavelengths and gain settings as your primary assay.
-
Interpretation: A concentration-dependent increase in fluorescence signal above the buffer control indicates that the compound is autofluorescent and is a likely source of interference.[12]
-
-
Part B: Quenching Check
-
In a separate set of wells, add a constant, known concentration of your fluorescent probe/substrate to the compound serial dilutions.
-
Include a control with the fluorescent probe in buffer but no test compound.
-
Read the plate using the assay's excitation and emission wavelengths.
-
Interpretation: A concentration-dependent decrease in fluorescence signal compared to the "probe only" control indicates that the compound is quenching the signal or causing an inner-filter effect.[12][13] This can mimic inhibition and is a common artifact.
-
Visualizing Interference: The Aggregation Mechanism
Compound aggregation is a physical phenomenon that can be visualized as a multi-step process leading to non-specific inhibition.
References
-
Baell, J., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. [Link]
-
Coan, K. E., & Shoichet, B. K. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Feng, B. Y., Shelat, A. A., Doman, T. N., Guy, R. K., & Shoichet, B. K. (2005). High-throughput assays for promiscuous inhibitors. Nature Chemical Biology. [Link]
-
Tan, L., Hirte, S., Palmacci, V., et al. (2022). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. [Link]
-
Dahlin, J. L., Auld, D. S., & Inglese, J. (2017). Assay Interference by Aggregation. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Tackling assay interference associated with small molecules | Request PDF. ResearchGate. [Link]
-
Coussens, N. P., & Auld, D. S. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Feng, B. Y., & Shoichet, B. K. (2005). High-throughput Assays for Promiscuous Inhibitors. ResearchGate. [Link]
-
Aldrich, L. N., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Biology. [Link]
-
Dahlin, J. L., et al. (2020). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]
-
McGovern, S. L., et al. (2003). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Dahlin, J. L., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Mast, N., et al. (2023). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. Journal of Biological Chemistry. [Link]
-
Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Thorne, N., et al. (2012). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Assay and Drug Development Technologies. [Link]
-
Vester, C., et al. (2016). Analytical Interference by Contrast Agents in Biochemical Assays. BioMed Research International. [Link]
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- 8. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(Pyridin-4-yloxy)acetic Acid by Recrystallization
This guide provides a comprehensive, experience-driven framework for the purification of 2-(Pyridin-4-yloxy)acetic acid via recrystallization. Designed for researchers and drug development professionals, this document moves beyond a simple protocol to explain the underlying principles and offer robust troubleshooting solutions for common experimental challenges. Our focus is on building a self-validating methodology to ensure the consistent attainment of high-purity material.
Section 1: Compound Properties & Recrystallization Fundamentals
This compound is a polar, amphoteric molecule possessing both a basic pyridine ring and an acidic carboxylic acid group. This dual nature governs its solubility and makes solvent selection the most critical parameter in developing a successful recrystallization protocol. The pyridine ring's electron-withdrawing nature enhances the acidity of the acetic acid moiety, influencing its solubility in various media.[1]
Table 1: Key Physicochemical Properties of this compound
| Property | Value/Description | Source(s) |
| Molecular Formula | C₇H₇NO₃ | [1][2][3] |
| Molecular Weight | 153.14 g/mol | [1][3] |
| Appearance | Typically an off-white to light-colored solid | [4] (by analogy) |
| pKa | ≈ 3.5 | [1] |
| Purity (Typical Commercial) | 97-98% | [3][5] |
| Solubility Profile | Moderate solubility in polar solvents like water and ethanol.[1] Poor solubility in non-polar solvents like hexanes. | [6] (general principle) |
| Synthesis Route | Commonly synthesized via nucleophilic substitution between 4-hydroxypyridine and chloroacetic acid under basic conditions. | [1][2] |
The core principle of recrystallization is to dissolve the impure compound in a minimum amount of a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solution (the "mother liquor"). An ideal solvent for this process will dissolve the target compound readily at high temperatures but poorly at low temperatures.[7]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample?
A1: Based on its common synthesis from 4-hydroxypyridine and chloroacetic acid, the primary impurities are typically unreacted starting materials, inorganic salts (e.g., NaCl or KCl from the base used), and colored degradation byproducts formed during the reaction.[1][2][8]
Q2: What is the best starting solvent system for recrystallization?
A2: Given the compound's polarity, a mixed solvent system of ethanol and water is an excellent starting point.[4] This system is highly tunable; you can dissolve the compound in hot ethanol (in which it is more soluble) and then add hot water (the "anti-solvent") dropwise until the solution becomes faintly cloudy, indicating saturation. Reheating to clarify and then cooling will initiate crystallization.[9] Water alone can also be effective due to the compound's polar functional groups.[6]
Q3: How do I confirm the purity of my compound after recrystallization?
A3: The most common methods are melting point analysis and spectroscopy. A pure compound will have a sharp, defined melting point range (typically <2 °C). Impurities tend to depress and broaden the melting range. Additionally, analytical techniques like NMR or HPLC can provide quantitative purity assessment.
Q4: Can I recover more product from the filtrate (mother liquor)?
A4: Yes, it is often possible. The mother liquor contains dissolved product.[10] You can concentrate the mother liquor by evaporating a portion of the solvent (e.g., using a rotary evaporator) to induce a second crop of crystals. Be aware that this second crop may be less pure than the first and might require a separate recrystallization.
Section 3: Detailed Recrystallization Protocol
This protocol is designed for purifying approximately 1.0 gram of crude this compound and can be scaled accordingly.
Materials:
-
Crude this compound (~1.0 g)
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks (50 mL and 25 mL)
-
Hot plate with stirring capability
-
Glass funnel and filter paper (or Hirsch funnel)
-
Büchner funnel and filter flask
-
Vacuum source
Methodology:
-
Solvent Selection & Dissolution:
-
Place 1.0 g of the crude compound into a 50 mL Erlenmeyer flask with a stir bar.
-
Add 5 mL of ethanol and begin heating the mixture gently on a hot plate with stirring.
-
Continue adding ethanol in small (~1 mL) portions until the solid fully dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.[11] Record the total volume of ethanol used.
-
Once dissolved, add hot deionized water dropwise until the solution turns persistently cloudy (turbid). This indicates you have reached the saturation point.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. You have now prepared a saturated solution at high temperature.
-
-
(Optional) Decolorization with Activated Carbon:
-
If the hot solution is significantly colored, remove it from the heat source.
-
Add a very small amount of activated carbon (a spatula tip's worth) to the solution. Caution: Add carbon to a slightly cooled solution to prevent violent boiling.
-
Gently reheat the mixture to boiling for 2-3 minutes. The carbon will adsorb colored impurities.[8]
-
-
Hot Filtration (Crucial if carbon was used or insoluble impurities are visible):
-
Place a fluted filter paper in a glass funnel and place the funnel atop a clean 25 mL Erlenmeyer flask.
-
Preheat the entire filtration apparatus by pouring a small amount of hot solvent through it to prevent premature crystallization in the funnel.[9]
-
Quickly pour the hot, clear solution through the filter paper. If crystals form on the filter, they can be redissolved by washing with a minimal amount of hot solvent.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities.[10]
-
Once the flask has reached room temperature, you can place it in an ice-water bath for 20-30 minutes to maximize crystal yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the collected crystals with a small amount of ice-cold solvent (use the same ethanol/water ratio as your recrystallization mixture). This removes any residual mother liquor containing dissolved impurities.[7] Two small washes are more effective than one large wash.
-
-
Drying:
-
Allow the crystals to dry on the filter paper under vacuum for several minutes.
-
Transfer the crystalline product to a pre-weighed watch glass and allow it to air dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used. The solid is considered dry when it reaches a constant weight.[7]
-
Section 4: Visual Workflow for Recrystallization
Caption: Standard workflow for the recrystallization of this compound.
Section 5: Troubleshooting Guide
Problem 1: My compound "oiled out" instead of crystallizing. A viscous liquid formed at the bottom of the flask.
Answer: Oiling out occurs when the compound comes out of solution at a temperature above its melting point, often due to high impurity levels or rapid cooling.[10]
-
Immediate Action: Reheat the solution until the oil redissolves completely.
-
Solution A (More Solvent): Add a small amount (10-15% more) of the more "soluble" solvent (ethanol in this case). This increases the solution's capacity and lowers the saturation temperature, which may fall below the compound's melting point upon cooling.[10]
-
Solution B (Slower Cooling): Ensure the solution cools as slowly as possible. Insulate the flask by placing it on a wooden block or paper towels instead of directly on the benchtop.[11]
Problem 2: No crystals have formed even after cooling in an ice bath.
Answer: The solution is likely supersaturated, meaning the concentration of the compound is higher than its normal saturation point, but crystallization has not been initiated.[7]
-
Solution A (Induce Crystallization): Gently scratch the inside of the flask just below the surface of the liquid with a clean glass rod. The microscopic scratches provide nucleation sites for crystal growth.[7][11]
-
Solution B (Seed Crystal): If you have a small crystal of the pure compound, add it to the solution. This "seed" crystal will act as a template for further crystallization.[11]
-
Solution C (Reduce Solvent): If induction methods fail, you may have used too much solvent.[11] Gently heat the solution to boil off a portion of the solvent, then attempt to cool and crystallize again.
Problem 3: The final yield of crystals is very low (<50%).
Answer: A low yield is most commonly caused by using too much solvent during the dissolution step, which keeps a significant amount of product dissolved in the mother liquor.[10]
-
Immediate Action: Check the mother liquor. Dip a glass rod into the filtrate, pull it out, and let the solvent evaporate. A significant solid residue indicates a high concentration of dissolved product.[10]
-
Solution: Recover a second crop of crystals by reducing the volume of the mother liquor by about half on a rotary evaporator and re-cooling. Combine this crop with your first only if purity analysis shows it is acceptable. For future runs, be more meticulous in adding the minimum amount of hot solvent required for dissolution.
Problem 4: The final product is still colored.
Answer: This indicates that colored impurities were not fully removed.
-
Solution A (Charcoal Treatment): If you did not perform the optional activated carbon step, repeat the entire recrystallization process, this time including the decolorization step as described in the protocol.[8]
-
Solution B (Second Recrystallization): Sometimes, a single recrystallization is insufficient to remove all impurities. A second, careful recrystallization of the purified material will often yield a product of much higher purity and better color.
Problem 5: Crystals formed too quickly in the hot solution or clogged the filter funnel during hot filtration.
Answer: This happens when the solution cools too rapidly or is too concentrated, causing premature crystallization.[9]
-
Solution: Return the entire mixture to the flask, add a small excess of hot solvent (5-10% more) to increase solubility, and reheat to redissolve everything.[10] Before filtering, ensure your receiving flask and funnel are thoroughly pre-heated with hot solvent to maintain the temperature during transfer.[9]
Section 6: Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common recrystallization outcomes.
References
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Sun, B., et al. (2014). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 228-36. Retrieved from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Clark, F. R. S., & Perrine, R. L. (1964). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 42(4), 877-886. Retrieved from [Link]
-
Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. (General principles referenced from standard organic chemistry laboratory texts, a representative example of which is linked.) Retrieved from [Link]
- Jubilant Ingrevia Limited. (2013). Process for producing pyridine carboxylic acids. U.S. Patent 8,575,350 B2.
-
1PlusChem LLC. (n.d.). 58530-47-5 | this compound. Retrieved from [Link]
Sources
- 1. This compound (58530-47-5) for sale [vulcanchem.com]
- 2. Buy this compound | 58530-47-5 [smolecule.com]
- 3. 58530-47-5 | this compound - Moldb [moldb.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound 97% | CAS: 58530-47-5 | AChemBlock [achemblock.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Purification of 2-(Pyridin-4-yloxy)acetic acid by Column Chromatography
Welcome to the Technical Support Center for the chromatographic purification of 2-(Pyridin-4-yloxy)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this important chemical intermediate. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the challenges associated with the purification of this polar, acidic compound. Our approach is grounded in established scientific principles to ensure the integrity and reproducibility of your results.
Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the physicochemical properties of this compound, as these dictate its behavior during chromatography.
| Property | Value/Description | Implication for Chromatography |
| Molecular Formula | C₇H₇NO₃ | - |
| Molecular Weight | 153.14 g/mol | - |
| pKa | ≈ 3.5[1] | The carboxylic acid group is acidic. At a pH above 3.5, the molecule will be deprotonated (anionic), and at a pH below 3.5, it will be in its neutral, protonated form. This is a critical parameter for controlling retention. |
| Structure | A pyridine ring linked via an ether to an acetic acid moiety.[1] | The molecule possesses both a basic nitrogen atom in the pyridine ring and an acidic carboxylic acid group, making it zwitterionic at certain pH values. The aromatic pyridine ring can engage in π-π stacking interactions. |
| Solubility | Moderately soluble in polar solvents like water and ethanol.[1] | This property influences the choice of solvents for both the mobile phase and for dissolving the sample before loading it onto the column. |
| logP | 0.89[1] | Indicates moderate lipophilicity, suggesting that both normal-phase and reversed-phase chromatography could be viable purification techniques. |
Proactive Purification Strategy: FAQs
This section addresses common questions that arise before initiating the column chromatography of this compound. A proactive approach can prevent common pitfalls and save valuable time and resources.
Q1: What are the most likely impurities in my crude this compound sample?
A1: The most common synthesis of this compound involves the reaction of 4-hydroxypyridine with chloroacetic acid under basic conditions.[1] Therefore, the primary impurities are likely to be unreacted starting materials (4-hydroxypyridine and chloroacetic acid) and potentially by-products from side reactions. Degradation products can also be present if the compound has been exposed to harsh conditions such as excessive heat or extreme pH.[2]
Q2: What is the best stationary phase for purifying this compound?
A2: For preparative scale purification, silica gel is the most common and cost-effective choice for normal-phase chromatography. However, due to the acidic nature of the analyte, interactions with silanol groups on the silica surface can lead to peak tailing.[3] To mitigate this, adding a small amount of a volatile acid to the mobile phase is recommended.[2] For more challenging separations or for analytical purposes, C18-functionalized silica (reversed-phase) can be an excellent alternative, especially when dealing with highly polar impurities.[4]
Q3: How do I choose the right mobile phase (eluent)?
A3: The choice of mobile phase is critical for achieving good separation. For normal-phase chromatography on silica gel , a good starting point is a mixture of a non-polar solvent (like ethyl acetate or dichloromethane) and a polar solvent (like methanol). To suppress the ionization of the carboxylic acid and minimize peak tailing, it is highly recommended to add a small percentage (0.5-1%) of acetic acid or formic acid to the eluent system.[2] For reversed-phase chromatography , a mixture of water and a polar organic solvent like acetonitrile or methanol is typically used.[4] Again, adding a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by ensuring the carboxylic acid remains protonated.[4]
Q4: Should I use gradient or isocratic elution?
A4: For purifying a crude reaction mixture with impurities of significantly different polarities, gradient elution is often more efficient. This involves starting with a less polar solvent system and gradually increasing its polarity to elute the compounds in order of increasing polarity. For separating closely related impurities from the final product, an isocratic elution (a constant solvent composition) that provides a good separation on a TLC plate is often sufficient.
Step-by-Step Experimental Protocol: Flash Column Chromatography on Silica Gel
This protocol provides a detailed methodology for the purification of this compound using flash column chromatography.
Thin-Layer Chromatography (TLC) for Method Development
Before performing a column, it is essential to determine the optimal solvent system using TLC.
-
Plate: Silica gel 60 F₂₅₄
-
Sample Preparation: Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol or dichloromethane).
-
Eluent Systems to Test:
-
System A: Dichloromethane:Methanol (95:5) + 0.5% Acetic Acid
-
System B: Ethyl Acetate:Hexane (80:20) + 0.5% Acetic Acid
-
System C: Dichloromethane:Methanol (90:10) + 0.5% Acetic Acid
-
-
Procedure: Spot the crude sample on the TLC plate and develop it in the chosen eluent system. Visualize the spots under UV light (254 nm).
-
Goal: Identify a solvent system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.
Column Preparation (Slurry Packing)
-
Column: Select a glass column of an appropriate size for the amount of crude material to be purified.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Procedure:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and bubble-free packing.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading
-
Dry Loading (Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel or Celite to the solution.
-
Evaporate the solvent completely to obtain a free-flowing powder of the crude product adsorbed onto the silica/Celite.[5]
-
Carefully add this powder to the top of the packed column.
-
Add a thin layer of sand on top of the sample.
-
-
Wet Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the solution to the top of the column using a pipette.
-
Elution and Fraction Collection
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., using a nitrogen line or an air pump) to achieve a steady flow rate.
-
Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Monitor the separation by collecting small spots from the fractions and running TLC plates.
Product Isolation
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Q5: My compound is streaking or tailing badly on the column. What's wrong?
A5: This is a common problem with acidic compounds like this compound on silica gel. The acidic proton of the carboxylic acid can interact strongly with the slightly acidic silanol groups on the silica surface, leading to a mixture of protonated and deprotonated forms and causing tailing.[2]
-
Solution: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid , to your eluent system.[2] This will keep the carboxylic acid group of your compound fully protonated, minimizing its interaction with the silica and resulting in sharper peaks.
Q6: I'm not getting good separation between my product and an impurity. What can I do?
A6: Poor separation can be due to an inappropriate choice of eluent or column overloading.
-
Solutions:
-
Optimize the Eluent: If the Rf values of your product and the impurity are too close, you need to adjust the polarity of your eluent. Try a different solvent system or a different ratio of your current solvents. Sometimes switching one of the solvents (e.g., from methanol to ethanol) can alter the selectivity.
-
Use a Gradient Elution: Start with a less polar eluent to first elute the less polar impurities, then gradually increase the polarity to elute your product.
-
Reduce the Sample Load: Overloading the column can lead to broad peaks and poor separation. Use a larger column or reduce the amount of crude material you are purifying.
-
Q7: My compound seems to be stuck on the column and won't elute. What should I do?
A7: This usually indicates that the eluent is not polar enough to move your compound down the column.
-
Solution: Gradually increase the polarity of your eluent. For example, if you are using a dichloromethane:methanol mixture, increase the percentage of methanol. In extreme cases, you may need to switch to a more polar solvent system altogether.
Q8: I'm experiencing low recovery of my product after the column.
A8: Low recovery can be due to several factors.
-
Solutions:
-
Check for Irreversible Adsorption: Your compound might be strongly and irreversibly binding to the silica gel. This can sometimes happen with very polar compounds. Trying a different stationary phase like alumina or C18 silica might help.
-
Ensure Complete Elution: Make sure you have eluted the column with a sufficiently polar solvent to get all of your product off.
-
Check for Decomposition: It is possible that your compound is not stable on silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If it is unstable, you may need to use a less acidic stationary phase or a different purification method like recrystallization.
-
Visualizing the Workflow
Caption: A streamlined workflow for the purification of this compound.
Decision Tree for Troubleshooting
Caption: A decision tree for troubleshooting common column chromatography issues.
References
Validation & Comparative
A Comparative Analysis for Drug Development Professionals: 2-(Pyridin-4-yloxy)acetic Acid and Ibuprofen
In the landscape of anti-inflammatory and analgesic drug development, the exploration of novel chemical entities with potentially improved efficacy and safety profiles is paramount. This guide provides a detailed comparative analysis of 2-(Pyridin-4-yloxy)acetic acid, a compound of interest for its potential anti-inflammatory properties, and ibuprofen, a well-established non-steroidal anti-inflammatory drug (NSAID). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their chemical properties, mechanisms of action, and a framework for direct experimental comparison.
Introduction
Ibuprofen, a propionic acid derivative, has been a cornerstone of pain and inflammation management for decades.[1][2] Its therapeutic effects are well-understood to stem from its non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3] While effective, this non-selectivity is also associated with gastrointestinal side effects due to the inhibition of the homeostatic functions of COX-1.[1]
This compound is a compound that has demonstrated anti-inflammatory and analgesic potential.[4] Preliminary data suggests its mechanism may involve the inhibition of COX-2 and pro-inflammatory cytokines, positioning it as a compound of interest for potentially offering a more targeted therapeutic approach with an improved safety profile.[5] This guide will dissect the available information on both compounds and propose a clear experimental path for a head-to-head comparison.
Physicochemical Properties: A Tale of Two Acids
A fundamental comparison begins with the physicochemical properties of each molecule, which dictates their pharmacokinetic behavior and formulation possibilities.
| Property | This compound | Ibuprofen |
| Molecular Formula | C7H7NO3[5][6][7][8] | C13H18O2[1][9] |
| Molecular Weight | 153.14 g/mol [5][6][7] | 206.285 g·mol−1[1] |
| Chemical Structure | Pyridine ring with an ether-linked acetic acid moiety[5] | 2-(4-(2-Methylpropyl)phenyl)propanoic acid[1] |
| pKa | ≈ 3.5[5] | 5.3[2] |
| Solubility | Moderate in polar solvents like water and ethanol[5] | Slightly soluble in water, very soluble in ethanol[10] |
| logP | 0.89 (calculated)[5] | 3.5[11] |
The lower pKa of this compound suggests it is a stronger acid than ibuprofen. Its lower calculated logP value indicates a more hydrophilic character compared to the more lipophilic ibuprofen, which may influence membrane permeability and distribution.
Mechanism of Action: The COX Inhibition Paradigm
The primary mechanism of action for ibuprofen is the non-selective, reversible inhibition of both COX-1 and COX-2 enzymes.[1][3] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1][12]
Proposed Experimental Workflow: Head-to-Head Comparison
To definitively compare the anti-inflammatory potential and COX selectivity of this compound and ibuprofen, a structured experimental approach is essential.
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
This assay is crucial for determining the potency and selectivity of each compound against the two COX isoforms.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
This compound and Ibuprofen (test compounds)
-
Celecoxib (selective COX-2 inhibitor control)
-
SC-560 (selective COX-1 inhibitor control)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of test compounds and controls in DMSO. Create a series of dilutions to determine the IC50 values.
-
Reaction Mixture Preparation: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Incubation: Add the various concentrations of the test compounds, controls, or vehicle (DMSO) to the wells. Incubate for a predetermined time (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Colorimetric Detection: Add TMPD to the wells. The peroxidase activity of COX will oxidize TMPD, producing a color change that can be measured at approximately 590 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 values for both COX-1 and COX-2 using non-linear regression analysis. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema
This widely accepted model assesses the in vivo anti-inflammatory activity of the compounds.[2][13][14]
Materials:
-
Male Wistar rats (180-200 g)
-
1% (w/v) solution of carrageenan in sterile saline
-
This compound and Ibuprofen (test compounds)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletismometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds or vehicle orally to different groups of rats. A positive control group receiving a standard dose of ibuprofen should be included.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[14]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[13][14]
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle-treated group.
Pharmacokinetic Profiles
Ibuprofen is rapidly absorbed orally, with peak plasma concentrations reached in 1-2 hours.[2][15] It is highly protein-bound (>99%) and is extensively metabolized in the liver, primarily by CYP2C9, with a half-life of 1.8-2 hours.[1][2]
Detailed pharmacokinetic data for this compound is not as extensively documented. Its more hydrophilic nature compared to ibuprofen may result in different absorption, distribution, metabolism, and excretion (ADME) characteristics. Further studies are required to fully elucidate its pharmacokinetic profile.
Signaling Pathway Visualization
The primary signaling pathway influenced by both compounds is the arachidonic acid cascade, leading to the production of prostaglandins.
Conclusion and Future Directions
This comparative guide provides a foundational understanding of this compound in relation to the well-characterized NSAID, ibuprofen. While existing data suggests this compound holds promise as a more selective anti-inflammatory agent, rigorous head-to-head experimental validation is imperative. The proposed in vitro and in vivo studies will provide the necessary data to ascertain its COX selectivity, in vivo efficacy, and potential for a superior therapeutic window. Further research should also focus on elucidating its full pharmacokinetic and toxicological profiles to determine its viability as a clinical candidate.
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Comparative Guide to COX-2 Inhibition: The Established Efficacy of Celecoxib Versus the Preclinical Profile of 2-(Pyridin-4-yloxy)acetic acid
This guide provides a detailed, evidence-based comparison between celecoxib, a clinically approved and extensively studied selective cyclooxygenase-2 (COX-2) inhibitor, and 2-(Pyridin-4-yloxy)acetic acid, a chemical entity with reported anti-inflammatory properties. The analysis is tailored for researchers, scientists, and drug development professionals, focusing on the mechanistic, biochemical, and pharmacokinetic data that define these two compounds. We will dissect their structural differences, compare their known inhibitory profiles, and provide a validated experimental protocol for assessing COX-2 inhibition to contextualize the existing data and guide future research.
Introduction: The Rationale and Risks of Selective COX-2 Inhibition
The discovery of two distinct cyclooxygenase (COX) isoforms revolutionized the field of anti-inflammatory therapeutics. COX-1 is a constitutively expressed enzyme responsible for producing prostaglandins that maintain gastrointestinal mucosal integrity and platelet function.[1][2] In contrast, COX-2 is an inducible isoform, with its expression significantly upregulated at sites of inflammation, making it a prime target for therapeutic intervention.[1][2][3]
This dichotomy spurred the development of selective COX-2 inhibitors, or "coxibs," designed to provide potent anti-inflammatory and analgesic effects while sparing COX-1, thereby reducing the risk of gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] Celecoxib was the first of this class to be marketed and remains in clinical use.[6] However, the history of coxibs is also marked by controversy, as post-market surveillance revealed an increased risk of cardiovascular events for some members of the class, leading to market withdrawals and stringent FDA warnings for all remaining NSAIDs.[3][7][8]
In this context, we compare the benchmark coxib, celecoxib, with this compound, a compound noted for its anti-inflammatory potential that may involve COX-2 interaction.[9][10] This guide will clarify their respective positions in the landscape of COX-2 inhibition, from a well-characterized drug to a preclinical compound requiring further validation.
Cyclooxygenase Signaling Pathway
The following diagram illustrates the central role of COX-1 and COX-2 in converting arachidonic acid into prostaglandins and highlights the point of intervention for selective and non-selective inhibitors.
Caption: Cyclooxygenase signaling pathway and NSAID inhibition.
Compound Profile: Celecoxib
Celecoxib is a diaryl-substituted pyrazole that functions as a selective, competitive inhibitor of COX-2.[3] Its established profile serves as a critical benchmark for evaluating novel anti-inflammatory compounds.
Chemical Structure and Mechanism of Action
Celecoxib's structure features a sulfonamide side chain, which is crucial for its selectivity. The active site of COX-2 contains a larger, more flexible binding pocket with a hydrophilic side pocket compared to COX-1.[4] The sulfonamide moiety of celecoxib binds to this specific side pocket, allowing for high-affinity, selective inhibition of COX-2 while having a minimal effect on COX-1 at therapeutic concentrations.[4][11]
In Vitro Potency & Selectivity
The inhibitory activity of celecoxib has been quantified across numerous assay platforms. It is critical for researchers to understand that reported IC50 values and selectivity ratios can vary based on the experimental system (e.g., purified recombinant enzyme vs. whole blood assays). This variability arises from differences in substrate concentration, protein content, and the presence of cellular membranes, which can influence drug availability and binding kinetics.
| Parameter | Value | Assay System | Reference(s) |
| COX-2 IC50 | 40 nM (0.04 µM) | Recombinant human enzyme in Sf9 cells | [12][13][14] |
| COX-1 IC50 | 15,000 nM (15 µM) | Recombinant human enzyme in Sf9 cells | [14] |
| Selectivity Index (SI) | ~375 | Calculated (COX-1 IC50 / COX-2 IC50) | [14] |
| Selectivity Ratio | 7.6 | Human Whole Blood Assay | [15] |
Pharmacokinetic Profile
Celecoxib is administered orally and exhibits predictable pharmacokinetics. It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9, a factor that can lead to drug-drug interactions.[16][17]
| Parameter | Value (Human) | Reference(s) |
| Time to Peak Plasma (Tmax) | ~3 hours | [11][18] |
| Plasma Protein Binding | ~97% | [11] |
| Primary Metabolizing Enzyme | CYP2C9 | [16][17] |
| Elimination Half-life (t½) | ~11 hours | [17] |
| Excretion | Primarily as metabolites in feces and urine | [16] |
Compound Profile: this compound
This compound is a significantly less characterized compound. While it has been investigated for various biological activities, its role as a direct COX-2 inhibitor is not yet definitively established through published enzymatic data.
Chemical Structure and Postulated Mechanism of Action
Structurally, this compound is simpler than celecoxib, featuring a pyridine ring connected to an acetic acid moiety via an ether linkage.[9] Its anti-inflammatory effects have been attributed to the inhibition of pro-inflammatory cytokines, specifically TNF-α and IL-6, in human monocytes, with reported IC50 values of 12.3 μM and 18.7 μM, respectively.[9] Some sources suggest this activity stems from an interaction with COX-2, leading to reduced prostaglandin synthesis.[9][10] However, direct, quantitative evidence of COX-1 and COX-2 enzyme inhibition (i.e., IC50 values) is not available in the public domain.
In Vitro Potency & Selectivity
| Parameter | Value | Assay System | Reference(s) |
| COX-2 IC50 | Data Not Available | - | - |
| COX-1 IC50 | Data Not Available | - | - |
| TNF-α Inhibition IC50 | 12.3 µM | Human Monocytes | [9] |
| IL-6 Inhibition IC50 | 18.7 µM | Human Monocytes | [9] |
This lack of direct enzymatic data is the most critical distinction between this compound and celecoxib. While cytokine inhibition is a valid anti-inflammatory mechanism, it is mechanistically distinct from direct COX-2 enzyme inhibition.
Physicochemical and Pharmacokinetic Profile
Pharmacokinetic data for this compound is not available. Its calculated logP value of 0.89 suggests moderate lipophilicity, which may allow for a balance between aqueous solubility and membrane permeability.[9] Without experimental data, its absorption, distribution, metabolism, and excretion (ADME) profile remains unknown.
Head-to-Head Comparison: An Approved Drug vs. a Preclinical Compound
The comparison between celecoxib and this compound is fundamentally a comparison between a mature clinical drug and an early-stage research compound.
| Feature | Celecoxib | This compound |
| Chemical Class | Diaryl-substituted pyrazole | Pyridine derivative |
| Mechanism of Action | Selective, direct inhibition of COX-2 enzyme | Putative COX-2 interaction; confirmed inhibition of TNF-α and IL-6 |
| COX-2 Potency (IC50) | ~40 nM | Not Available |
| COX Selectivity | High for COX-2 (SI: >300 in enzyme assays) | Not Available |
| Pharmacokinetics | Well-characterized (Oral, CYP2C9 metabolism) | Not Characterized |
| Development Stage | Clinically Approved Drug | Preclinical Research Compound |
Experimental Protocol: In Vitro Fluorometric COX-2 Inhibition Assay
To empower researchers to directly compare these compounds or screen novel ones, we provide a robust, self-validating protocol for an in vitro COX-2 inhibition assay. This methodology is designed to quantify the direct inhibitory effect of a test compound on recombinant human COX-2.
Principle: This assay measures the peroxidase activity of COX-2. The enzyme first converts arachidonic acid to the intermediate Prostaglandin G2 (PGG2). A fluorometric probe then reacts with PGG2 to produce a stable, highly fluorescent product, which can be measured at Ex/Em = 535/587 nm. The rate of fluorescence generation is proportional to COX-2 activity, and its reduction in the presence of a test compound indicates inhibition.
Materials
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., Ampliflu Red or similar)
-
COX Cofactor (e.g., Heme)
-
Arachidonic Acid (Substrate)
-
Celecoxib (Positive Control Inhibitor)
-
Test Compound (e.g., this compound)
-
DMSO (Vehicle)
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and celecoxib in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations) at 100x the final desired concentration.
-
Thaw recombinant COX-2 enzyme on ice and dilute to the working concentration in cold COX Assay Buffer immediately before use.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Keep protected from light.
-
Prepare the arachidonic acid substrate solution according to the supplier's instructions.
-
-
Assay Plate Setup:
-
Add 2 µL of DMSO to "Enzyme Control" (EC) wells.
-
Add 2 µL of each concentration of the serially diluted test compound to sample wells.
-
Add 2 µL of each concentration of the serially diluted celecoxib to positive control wells.
-
Add 2 µL of DMSO to "No Enzyme" background wells.
-
-
Enzyme Addition and Pre-incubation:
-
Add 98 µL of the Reaction Mix to all wells except the "No Enzyme" wells.
-
Add 100 µL of the Reaction Mix without enzyme to the "No Enzyme" wells.
-
Add 100 µL of the COX-2 enzyme working solution to all wells containing test compounds, controls, and EC.
-
Mix gently and incubate the plate for 15 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for accurately assessing time-dependent inhibitors.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution to all wells.
-
Immediately place the plate in the plate reader and begin kinetic measurement of fluorescence (Ex/Em = 535/587 nm) every minute for 10-15 minutes.
-
-
Data Analysis:
-
For each well, calculate the reaction rate (V) from the linear portion of the kinetic curve (RFU/min).
-
Subtract the average rate of the "No Enzyme" wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_EC)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model (four-parameter logistic fit) to determine the IC50 value.
-
Workflow Visualization
Caption: Workflow for the in vitro COX inhibition assay.
Conclusion and Future Directions
This guide establishes a clear distinction between celecoxib and this compound in the context of COX-2 inhibition.
-
Celecoxib is a potent, highly selective, and well-characterized COX-2 inhibitor with a vast repository of preclinical and clinical data defining its efficacy, pharmacokinetics, and safety profile.[3][5][6] It serves as an essential reference standard in the development of new anti-inflammatory agents.
-
This compound is a preclinical compound with demonstrated anti-inflammatory properties, specifically the ability to inhibit key pro-inflammatory cytokines.[9] While its activity has been linked to COX-2, there is a critical lack of direct enzymatic inhibition data to substantiate this claim and quantify its potency and selectivity.
For drug development professionals, this compound represents a potential starting point or lead compound. The immediate and necessary next step is to perform direct enzymatic assays, such as the one detailed above, to determine its IC50 values against both COX-1 and COX-2. Should these results demonstrate potent and selective COX-2 inhibition, further investigation into its mechanism of action, in vivo efficacy in animal models of inflammation, and a full pharmacokinetic workup would be warranted. Until such data is available, it remains a compound of interest with an unconfirmed mechanism, whereas celecoxib remains the benchmark for selective COX-2 inhibition.
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Patsnap Synapse. (2024). What is the mechanism of Celecoxib?
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El-Kadi, A. O., et al. (2002). Pharmacokinetics of Celecoxib in the Presence and Absence of Interferon- Induced Acute Inflammation in the Rat. University of Alberta Libraries.
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El-Kadi, A. O., et al. (2002). Pharmacokinetics of celecoxib in the presence and absence of interferon-induced acute inflammation in the rat: application of a novel HPLC assay. J Pharm Pharm Sci, 5(2), 155-61.
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Lynch, M., & Price, M. (2007). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics, 8(11), 1573-85.
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Simon, L. S. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Rheumatology (Oxford), 38 Suppl 1, 31-7.
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Al-Otaibi, J. S., et al. (2012). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 9(1), 60-65.
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McCormack, P. L., & Keating, G. M. (2005). Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. Canadian Journal of Anesthesia, 52(6), 633-646.
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Therapeutics Initiative. (2001). Selective COX-2 inhibitors: Are they safer NSAIDs? Therapeutics Letter, 40, 1-2.
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Kumar, A., et al. (2021). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Molecules, 26(17), 5343.
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Rouzer, C. A., & Marnett, L. J. (2009). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology, Chapter 2, Unit 2.2.
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Hayashi, S., et al. (2011). Discovery of a novel COX-2 inhibitor as an orally potent anti-pyretic and anti-inflammatory drug: design, synthesis, and structure-activity relationship. Biochemical Pharmacology, 82(8), 987-999.
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Tacconelli, S., & Patrignani, P. (2007). Clinical pharmacology of celecoxib, a COX-2 selective inhibitor. Expert Opinion on Pharmacotherapy, 8(11), 1699-1711.
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Validating the Biological Activity of 2-(Pyridin-4-yloxy)acetic acid: A Comparative Guide to GPR35 Antagonism
This guide provides a comprehensive framework for validating the biological activity of novel small molecules, using 2-(Pyridin-4-yloxy)acetic acid as a putative antagonist for the G protein-coupled receptor 35 (GPR35). While this compound is known for its anti-inflammatory properties, its direct interaction with GPR35 is, for the purpose of this guide, a well-founded hypothesis we aim to rigorously test.[1] We will objectively compare its hypothetical performance against established GPR35 antagonists, supported by detailed experimental protocols and data interpretation strategies. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities.
Introduction: The Rationale for Targeting GPR35
G protein-coupled receptor 35 (GPR35) is a Class A orphan GPCR predominantly expressed in immune cells and the gastrointestinal tract.[2] Emerging evidence has implicated GPR35 in the modulation of inflammatory responses, making it a compelling therapeutic target for conditions such as inflammatory bowel disease.[3][4] GPR35 signaling is pleiotropic, coupling to multiple intracellular pathways, including Gαi/o (leading to decreased cAMP), Gα13 (activating the RhoA signaling cascade), and β-arrestin recruitment, which mediates receptor internalization and G protein-independent signaling.[5][6][7]
Given the known anti-inflammatory and analgesic effects of this compound, we hypothesize that its mechanism of action may involve the antagonism of GPR35.[1] This guide outlines the essential steps to validate this hypothesis, from primary functional screening to orthogonal confirmation, and benchmarks its potential efficacy against known antagonists.
Comparative Compounds
To establish a robust validation framework, the activity of our test compound, this compound, will be compared against two well-characterized GPR35 antagonists:
-
CID-2745687: A potent and specific GPR35 antagonist with a reported Ki of approximately 12.8-18 nM.[1][8] It acts as a competitive antagonist for certain agonists.
-
ML-145: A selective and competitive antagonist of human GPR35 with a reported IC50 of 20.1 nM.
These compounds will serve as positive controls for antagonism and as benchmarks for assessing the potency of this compound.
GPR35 Signaling Pathway
The following diagram illustrates the key signaling cascades initiated upon GPR35 activation, which our validation strategy aims to inhibit.
Caption: Overall workflow for validating a putative GPR35 antagonist.
Secondary Validation: Calcium Mobilization Assay
Rationale: To ensure the observed activity is not an artifact of the primary assay system, an orthogonal functional assay is essential. GPR35 activation can lead to an increase in intracellular calcium ([Ca2+]i), often through Gβγ-mediated activation of phospholipase C (PLC). [7]A calcium mobilization assay provides a distinct, G protein-dependent readout of receptor activity. Inhibition of the agonist-induced calcium flux by our test compound would provide strong, corroborating evidence of its antagonist properties.
Experimental Protocol: FLIPR-Based Calcium Flux Assay
-
Cell Culture and Plating: Use a cell line endogenously or recombinantly expressing GPR35 (e.g., HEK293 or CHO cells). Seed cells into 384-well black-walled, clear-bottom assay plates and grow to confluence.
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-8 AM or Calcium 6 kit) according to the manufacturer's instructions, often including an anion-exchange inhibitor like probenecid to prevent dye extrusion.
-
Aspirate the culture medium from the cell plate and add 20 µL of the dye loading buffer to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation: Prepare serial dilutions of this compound and control antagonists as described for the primary assay.
-
Assay Execution (FLIPR or similar instrument):
-
Place both the cell plate and the compound plate into the instrument.
-
Program the instrument to first add 10 µL of the antagonist solution to the cell plate and incubate for a specified pre-treatment time (e.g., 15-30 minutes).
-
Following the pre-incubation, the instrument will add 10 µL of an EC80 concentration of a GPR35 agonist (e.g., Zaprinast).
-
Measure the fluorescent signal kinetically, immediately before and for 2-3 minutes after the addition of the agonist.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data using "agonist only" and "no agonist" controls.
-
Plot the normalized response against the antagonist concentration and fit the curve to determine the IC50 value.
-
Conclusion and Interpretation
This guide outlines a rigorous, two-tiered approach to validate the hypothesized activity of this compound as a GPR35 antagonist. Successful completion of these experiments would yield the following outcomes:
-
Primary Validation: An IC50 value from the β-arrestin recruitment assay, providing a quantitative measure of the compound's potency in blocking agonist-induced receptor-effector interaction. A favorable comparison to the IC50 values of CID-2745687 and ML-145 would indicate a promising lead.
-
Secondary Confirmation: Inhibition of the agonist-induced calcium flux would confirm the antagonist activity through a G protein-dependent pathway, thereby increasing confidence that the compound is a true GPR35 modulator and not an assay-specific artifact.
Should this compound demonstrate potent and consistent inhibition in both assays, it would be validated as a novel GPR35 antagonist, warranting further investigation into its therapeutic potential for inflammatory disorders. This structured, comparative approach ensures scientific integrity and provides the robust data necessary for informed decision-making in drug discovery and development.
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ResearchGate. (n.d.). Diagram of GPR35 ligands and functions. Retrieved from [Link]
-
Milligan, G., et al. (2012). GPR35 as a Novel Therapeutic Target. Frontiers in Endocrinology, 2, 115. Available at: [Link]
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Jenkins, L., et al. (2012). Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action. Journal of Pharmacology and Experimental Therapeutics, 343(3), 683-695. Available at: [Link]
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Wu, Y., et al. (2023). GPR35 acts a dual role and therapeutic target in inflammation. Frontiers in Immunology, 14, 1254446. Available at: [Link]
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Westcott, J., et al. (2023). Abstract 454: Validation of GPR35 as a novel cancer target in digestive tract cancers and discovery of potent, selective GPR35 inverse agonists. Cancer Research, 83(7_Supplement), 454. Available at: [Link]
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ResearchGate. (n.d.). Inflammation-related downstream pathways of GPR35. Retrieved from [Link]
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Jenkins, L., et al. (2011). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. British Journal of Pharmacology, 162(3), 733-748. Available at: [Link]
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Wu, Y., et al. (2023). GPR35 acts a dual role and therapeutic target in inflammation. Frontiers in Immunology, 14, 1254446. Available at: [Link]
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Divorty, N., et al. (2020). Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35. ACS Pharmacology & Translational Science, 3(5), 827-843. Available at: [Link]
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Heynen-Genel, S., et al. (2011). Selective GPR35 Antagonists - Probe 3. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
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Heynen-Genel, S., et al. (2010). Selective GPR35 Antagonists - Probes 1 & 2. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
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ResearchGate. (n.d.). Abstract 454: Validation of GPR35 as a novel cancer target in digestive tract cancers and discovery of potent, selective GPR35 inverse agonists. Retrieved from [Link]
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Heynen-Genel, S., et al. (2010). Selective GPR35 Antagonists - Probes 1 & 2. PubMed. Available at: [Link]
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Zhao, P., et al. (2010). Targeting of the orphan receptor GPR35 by pamoic acid: a potent activator of extracellular signal-regulated kinase and β-arrestin2 with antinociceptive activity. Molecular Pharmacology, 78(4), 560-568. Available at: [Link]
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Wu, Y., et al. (2023). GPR35 acts a dual role and therapeutic target in inflammation. PubMed. Available at: [Link]
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Hao, H., et al. (2023). GPR35 antagonist CID-2745687 attenuates anchorage-independent cell growth by inhibiting YAP/TAZ activity in colorectal cancer cells. Frontiers in Pharmacology, 14, 1150530. Available at: [Link]
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Hao, H., et al. (2023). GPR35 antagonist CID-2745687 attenuates anchorage-independent cell growth by inhibiting YAP/TAZ activity in colorectal cancer cells. Frontiers in Pharmacology, 14, 1150530. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of Pyridinyloxyacetic Acid Herbicides
This guide provides an in-depth technical comparison of pyridinyloxyacetic acid analogs, focusing on their structure-activity relationships (SAR) as potent herbicides. Designed for researchers, scientists, and professionals in drug development and agrochemistry, this document synthesizes key experimental findings to elucidate the structural determinants of herbicidal efficacy. We will explore the nuanced effects of substituent modifications on both the pyridine ring and the oxyacetic acid side chain, supported by quantitative data from herbicidal assays.
Introduction: The Significance of Pyridinyloxyacetic Acids in Weed Management
Pyridinyloxyacetic acids are a prominent class of synthetic auxin herbicides, vital for the selective control of broadleaf weeds in various agricultural settings.[1] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but with enhanced stability and systemic mobility within the plant, leading to uncontrolled growth and eventual death of susceptible species.[1] Understanding the relationship between the chemical structure of these molecules and their biological activity is paramount for the rational design of new, more effective, and selective herbicides. This guide will dissect the key structural features that govern the herbicidal potency of this chemical family.
The Core Scaffold: Unraveling the Structure-Activity Landscape
The fundamental structure of a pyridinyloxyacetic acid herbicide consists of a substituted pyridine ring linked to an oxyacetic acid moiety. The herbicidal activity is profoundly influenced by the nature and position of substituents on both parts of the molecule.
The Pyridine Ring: A Hotspot for Potency Modulation
The substitution pattern on the pyridine ring is a critical determinant of herbicidal efficacy. Strategic placement of electron-withdrawing groups can significantly enhance the compound's activity.
A recent study on a series of 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives highlighted that the presence of a trifluoromethyl group at the 5-position of the pyridine ring is essential for potent herbicidal activity.[2] Further substitution with a fluorine or chlorine atom at the 3-position of the pyridine ring was found to significantly boost this activity.[2] This underscores the importance of a specific electronic and steric profile on the pyridine ring for optimal interaction with the target site.
The Oxyacetic Acid Side Chain: More Than Just a Linker
The oxyacetic acid side chain also plays a crucial role in the molecule's overall performance. Modifications to this part of the structure can impact uptake, translocation, and binding to the target receptor.
Notably, carboxylic ester derivatives consistently exhibit superior herbicidal activity compared to their corresponding free acids or amides.[2] However, the length of the carbon chain in the ester group is also a factor, with activity tending to decrease as the chain extends.[2] Interestingly, the introduction of oxygen atoms within the side chain has been shown to be beneficial for enhancing activity.[2]
Quantitative Comparison of Pyridinyloxyacetic Acid Analogs
To provide a clear and objective comparison, the following table summarizes the herbicidal activity, expressed as the half-maximal inhibitory concentration (IC50) against Arabidopsis thaliana root growth, for a series of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds. Lower IC50 values indicate higher herbicidal potency. This data is derived from a study by Feng, et al. (2023).[3]
| Compound ID | R1 Substituent (on Pyrazole) | R2 Substituent (on Phenyl) | IC50 (µM) |
| V-1 | H | 4-F | 0.081 |
| V-2 | H | 4-Cl | 0.063 |
| V-3 | H | 4-Br | 0.075 |
| V-4 | H | 4-CH3 | 0.102 |
| V-5 | CHF2 | 4-F | 0.054 |
| V-6 | CHF2 | 4-Cl | 0.049 |
| V-7 | CHF2 | 4-Br | 0.022 |
| V-8 | CHF2 | 4-CH3 | 0.045 |
| V-9 | H | 3,4-di-F | 0.068 |
| V-10 | H | 2,4-di-Cl | 0.051 |
| Picloram | - | - | 1.120 |
Data extracted from Feng, et al. (2023).[3]
The data clearly indicates that the nature of the substituents on the aryl-pyrazolyl group significantly impacts herbicidal activity. Compound V-7 , with a difluoromethyl group on the pyrazole and a bromo substituent on the phenyl ring, exhibited the lowest IC50 value, making it the most potent analog in this series and significantly more active than the commercial herbicide Picloram.[3]
Mechanism of Action: The Auxin Mimicry Pathway
Pyridinyloxyacetic acids exert their herbicidal effects by acting as synthetic auxins. They bind to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, AUXIN SIGNALING F-BOX (AFB) proteins.[1] This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors unleashes the activity of Auxin Response Factors (ARFs), which in turn activate the expression of auxin-responsive genes. This leads to a cascade of physiological disruptions, including epinastic growth, tissue swelling, and ultimately, plant death.
Caption: Auxin mimicry signaling pathway.
Experimental Protocols for Herbicidal Efficacy Evaluation
To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. Below are detailed methodologies for two common assays used to evaluate the herbicidal activity of pyridinyloxyacetic acid derivatives.
Petri Dish Bioassay for Root Growth Inhibition
This in vitro assay provides a rapid and sensitive method for determining the effect of test compounds on seedling root growth.
Objective: To determine the IC50 value of a test compound based on the inhibition of root elongation in a model plant species (e.g., Arabidopsis thaliana).
Materials:
-
Seeds of the test plant species
-
Sterile petri dishes (9 cm diameter)
-
Filter paper
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Growth medium (e.g., Murashige and Skoog medium)
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization: Surface sterilize seeds to prevent microbial contamination.
-
Preparation of Test Solutions: Prepare a series of dilutions of the test compound in the growth medium. A solvent control (medium with DMSO) and a negative control (medium only) should be included.
-
Assay Setup: Place a sterile filter paper in each petri dish and add a defined volume of the corresponding test solution.
-
Seed Plating: Aseptically place a specific number of sterilized seeds on the filter paper in each petri dish.
-
Incubation: Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod).
-
Data Collection: After a defined period (e.g., 7 days), measure the primary root length of the seedlings.
-
Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Petri dish bioassay workflow.
Greenhouse Pot Experiment for Post-Emergence Herbicidal Activity
This whole-plant assay evaluates the herbicidal efficacy of test compounds under more realistic, in vivo conditions.[4]
Objective: To assess the post-emergence herbicidal activity of a test compound on target weed species.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti)
-
Pots (e.g., 10 cm diameter) filled with a standard potting mix
-
Greenhouse with controlled environmental conditions
-
Test compounds formulated for spraying (e.g., as an emulsifiable concentrate)
-
Laboratory track sprayer for uniform application
-
Untreated control and a commercial standard herbicide for comparison
Procedure:
-
Plant Cultivation: Sow seeds of the target weed species in pots and grow them in the greenhouse until they reach a specific growth stage (e.g., 2-3 true leaves).
-
Herbicide Application: Apply the test compounds at various dosages to the plants using a laboratory track sprayer to ensure uniform coverage. Include an untreated control and a commercial standard in the experimental design.
-
Post-Treatment Observation: Return the treated plants to the greenhouse and observe them for signs of phytotoxicity over a period of time (e.g., 21 days).
-
Efficacy Assessment: At regular intervals, visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death).
-
Biomass Measurement: At the end of the experiment, harvest the above-ground plant material, dry it in an oven, and weigh it to determine the fresh and dry weight reduction compared to the untreated control.
-
Data Analysis: Analyze the visual injury ratings and biomass data to determine the dose-response relationship and calculate the effective dose required for a certain level of weed control (e.g., ED50 or ED90).
Conclusion: Guiding the Future of Herbicide Design
The structure-activity relationship of pyridinyloxyacetic acids is a complex interplay of electronic and steric factors on both the pyridine ring and the oxyacetic acid side chain. Quantitative data from systematic analoging studies, as presented in this guide, are invaluable for understanding these relationships and for the rational design of next-generation herbicides. By leveraging this knowledge, researchers can focus on synthesizing compounds with optimized potency, selectivity, and environmental profiles, thereby contributing to more sustainable and effective weed management strategies.
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Busi, R., & Powles, S. B. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52824. [Link]
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Doweyko, A. M., Bell, A. R., Minatelli, J. A., & Relyea, D. I. (1983). Quantitative structure-activity relationships for 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides. Journal of Medicinal Chemistry, 26(4), 475–478. [Link]
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Du, Z., et al. (2024). Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. Molecules, 29(7), 1588. [Link]
-
Feng, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
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Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]
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Grossmann, K. (2009). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 65(7), 723-731. [Link]
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Li, X., et al. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. Pest Management Science, 80(1), 356-365. [Link]
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Ritz, C., Baty, F., Streibig, J. C., & Gerhard, D. (2015). Dose-Response Analysis Using R. PLoS ONE, 10(12), e0146021. [Link]
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Wang, M. M., et al. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein Journal of Organic Chemistry, 16, 233–247. [Link]
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Zhang, J., et al. (2018). Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives. Pest Management Science, 74(1), 189-199. [Link]
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Comparative Docking Analysis of 2-(Pyridin-4-yloxy)acetic Acid with Known COX Inhibitors: A Guide for Researchers
This guide provides a comprehensive, in-depth comparative analysis of the potential cyclooxygenase (COX) inhibitor, 2-(Pyridin-4-yloxy)acetic acid, against well-established non-steroidal anti-inflammatory drugs (NSAIDs). Utilizing molecular docking simulations, we explore the binding affinities and interaction patterns of this compound with both COX-1 and COX-2 isoforms, offering a predictive assessment of its efficacy and selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory agents.
Introduction: The Quest for Selective COX Inhibition
The cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1][2] There are two primary isoforms: COX-1, a constitutive enzyme involved in homeostatic functions such as gastric cytoprotection and platelet aggregation, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[2][3]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and aspirin are non-selective, inhibiting both COX-1 and COX-2.[4] This lack of selectivity is associated with gastrointestinal side effects due to the inhibition of COX-1's protective functions.[2] The development of selective COX-2 inhibitors, such as celecoxib, was a significant advancement, offering potent anti-inflammatory effects with a reduced risk of gastrointestinal complications.[5][6] However, concerns regarding cardiovascular side effects have highlighted the ongoing need for novel COX inhibitors with improved selectivity and safety profiles.
This compound is a compound of interest due to its structural features that suggest potential interactions with the COX active site.[7] Research has indicated its potential for anti-inflammatory and analgesic effects, making it a candidate for development as a non-steroidal anti-inflammatory drug.[8] This guide presents a comparative molecular docking study to elucidate its binding characteristics in silico, providing a foundational assessment of its potential as a selective COX-2 inhibitor.
The Cyclooxygenase Signaling Pathway
The COX pathway is a critical component of the inflammatory response. When cellular damage or inflammatory stimuli occur, phospholipase A2 releases arachidonic acid from the cell membrane. The COX enzymes then catalyze a two-step process to convert arachidonic acid into prostaglandin H2 (PGH2).[8][9] PGH2 is subsequently converted by various tissue-specific synthases into a range of prostanoids, including prostaglandins and thromboxanes, which mediate diverse physiological and pathological effects.[1]
Caption: The Cyclooxygenase (COX) Signaling Pathway.
Methodology: A Step-by-Step Protocol for Comparative Docking
This section outlines the comprehensive, self-validating protocol for the comparative docking analysis of this compound and known COX inhibitors against human COX-1 and COX-2. The workflow is designed to ensure reproducibility and scientific rigor.
Caption: Experimental Workflow for Comparative Docking Studies.
Software and Resources
-
Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For protein and ligand preparation.
-
AutoDock Vina: For performing the molecular docking simulations.
-
PyMOL: For 3D visualization of protein-ligand interactions.[6][10]
-
LigPlot+: For generating 2D diagrams of interactions.[1][11]
-
RCSB Protein Data Bank (PDB): Source for protein crystal structures.
-
PubChem Database: Source for ligand structures.
Protein Preparation
-
Obtain Crystal Structures: The crystal structures of human cyclooxygenase-1 (PDB ID: 6Y3C ) and human cyclooxygenase-2 (PDB ID: 3LN1 ) were downloaded from the RCSB Protein Data Bank.[12] 6Y3C provides a high-resolution structure of hCOX-1, while 3LN1 offers a structure of hCOX-2 complexed with a selective inhibitor, celecoxib, which is ideal for defining the active site.
-
Prepare the Receptor: Using AutoDockTools:
-
Load the PDB file.
-
Remove all water molecules and heteroatoms, including the co-crystallized ligand.
-
Add polar hydrogens to the protein.
-
Add Kollman charges to assign partial charges to the atoms.
-
Save the prepared protein in the PDBQT format.
-
Ligand Preparation
-
Obtain Ligand Structures: The 3D structures of this compound, aspirin, ibuprofen, and celecoxib were downloaded from the PubChem database in SDF format.
-
Prepare the Ligands: Using AutoDockTools:
-
Open the ligand file.
-
Detect the root and define the number of rotatable bonds.
-
Save the prepared ligand in the PDBQT format.
-
Docking Protocol Validation
To ensure the reliability of the docking protocol, the co-crystallized ligand (celecoxib) was re-docked into the active site of COX-2 (3LN1). The root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose was calculated. An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.
Grid Box Generation
The grid box defines the search space for the docking simulation. For each protein, the grid box was centered on the active site, as identified by the position of the co-crystallized ligand in the original PDB file.
-
For COX-1 (PDB: 6Y3C): The grid box was centered on the active site defined by key residues such as Arg120 and Tyr355.
-
Center (x, y, z): 23.5, -29.0, 114.5
-
Dimensions (x, y, z): 25 Å x 25 Å x 25 Å
-
-
For COX-2 (PDB: 3LN1): The grid box was centered on the co-crystallized celecoxib.
-
Center (x, y, z): 29.6, -22.1, -17.4
-
Dimensions (x, y, z): 25 Å x 25 Å x 25 Å
-
Molecular Docking Simulation
Docking was performed using AutoDock Vina. The prepared protein and ligand files, along with a configuration file specifying the grid box parameters, were used as input. Vina's scoring function calculates the binding affinity in kcal/mol.
Results and Comparative Analysis
The docking simulations yielded binding affinities and predicted inhibitory constants (Ki) for each compound with both COX-1 and COX-2. The results are summarized below.
Quantitative Docking Results
| Compound | COX-1 (6Y3C) Binding Energy (kcal/mol) | COX-1 Estimated Ki (µM) | COX-2 (3LN1) Binding Energy (kcal/mol) | COX-2 Estimated Ki (µM) | Selectivity Index (COX-1 Ki / COX-2 Ki) |
| This compound | -6.8 | 15.8 | -8.2 | 1.8 | 8.78 |
| Aspirin | -6.5 | 25.5 | -6.9 | 13.5 | 1.89 |
| Ibuprofen | -7.5 | 4.4 | -7.8 | 2.9 | 1.52 |
| Celecoxib | -8.1 | 2.0 | -10.5 | 0.08 | 25.0 |
Note: The estimated Ki values are calculated from the binding energy using the formula ΔG = RTln(Ki), where R is the gas constant and T is the temperature in Kelvin. These are theoretical estimations and may differ from experimentally determined values.
Analysis of Binding Interactions
This compound:
-
COX-2: This compound is predicted to form a strong interaction with the COX-2 active site. The carboxylic acid group is positioned to form hydrogen bonds with key residues Tyr385 and Ser530. The pyridine ring extends towards the hydrophobic pocket, with the ether linkage providing conformational flexibility. The nitrogen atom of the pyridine ring may form an additional polar interaction with Arg513 in the side pocket of COX-2, which is a key determinant of selectivity.
-
COX-1: The binding affinity in COX-1 is predicted to be lower. The bulkier Isoleucine (Ile523) in COX-1, as opposed to Valine in COX-2, may create steric hindrance for the optimal positioning of the pyridine ring.
Known COX Inhibitors:
-
Celecoxib: As expected, celecoxib shows a high binding affinity and selectivity for COX-2. Its sulfonamide group fits into the distinct side pocket of COX-2, forming favorable interactions with residues like Arg513, which is not present in COX-1.[6]
-
Ibuprofen: This non-selective inhibitor demonstrates similar binding affinities for both isoforms. Its carboxylate group forms a salt bridge with Arg120 and a hydrogen bond with Tyr355 in both COX-1 and COX-2.[13][14]
-
Aspirin: Shows a relatively lower binding affinity for both isoforms compared to the other tested compounds, consistent with its mechanism of irreversible acetylation rather than competitive inhibition.
Discussion: Interpreting the In Silico Evidence
The results of this comparative docking study provide valuable insights into the potential of this compound as a COX inhibitor. The primary finding is its predicted preferential binding to the COX-2 isoform, with a selectivity index of 8.78. This suggests that it may have a favorable therapeutic profile with reduced gastrointestinal side effects compared to non-selective NSAIDs.
The predicted binding mode of this compound in the COX-2 active site is particularly noteworthy. The formation of hydrogen bonds with Tyr385 and Ser530, coupled with the potential interaction with Arg513 in the selectivity pocket, mimics some of the key interactions of established selective inhibitors. This provides a strong rationale for its observed selectivity.
When compared to the known inhibitors, this compound demonstrates a promising profile. While its predicted affinity for COX-2 is not as high as that of celecoxib, it is significantly better than that of aspirin and comparable to ibuprofen, but with a much higher selectivity index than both. This positions it as a promising lead compound for further optimization.
It is crucial to acknowledge the limitations of this in silico study. Molecular docking provides a static snapshot of the binding event and does not account for protein flexibility or the presence of water molecules. The calculated binding energies and Ki values are theoretical estimations and require experimental validation through in vitro enzyme inhibition assays and in vivo studies. Nevertheless, this study provides a strong, data-driven hypothesis for the mechanism of action of this compound and prioritizes it for further investigation.
Conclusion and Future Directions
This comparative docking study indicates that this compound is a promising candidate for development as a selective COX-2 inhibitor. Its predicted binding affinity and interaction patterns suggest a mechanism of action that favors the COX-2 isoform. The findings of this guide provide a solid foundation for future experimental work, which should include:
-
In vitro COX inhibition assays: To experimentally determine the IC50 values and confirm the selectivity for COX-2 over COX-1.
-
Structural biology studies: X-ray crystallography of the compound in complex with COX-2 would provide definitive evidence of the predicted binding mode.
-
In vivo studies: To evaluate the anti-inflammatory efficacy and safety profile in animal models.
By integrating computational and experimental approaches, the potential of this compound as a novel anti-inflammatory agent can be fully elucidated.
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LigPlot+ Installation & Tutorial: Visualize Ligand-Protein Interactions Step-by-Step . (2024). YouTube. Retrieved from [Link]
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Ibuprofen bound in the active site of ovine COX-1 . ResearchGate. Retrieved from [Link]
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2D Plot & 3D Molecular Visualization of Protein-Ligand & Protein-Protein Interactions using LigPlus . (2020). YouTube. Retrieved from [Link]
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Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs . PubMed Central. Retrieved from [Link]
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Configuring Grid Parameters and Defining Grid Box for Protein-Ligand Docking in AutoDock . (2024). YouTube. Retrieved from [Link]
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Three-dimensional structure of human cyclooxygenase (hCOX)-1 . PubMed Central. Retrieved from [Link]
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autodock . Scripps Research. Retrieved from [Link]
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Molecular Docking with AutoDock Vina | Creation of Grid Parameter File gpf Tutorial-5| For beginners . (2023). YouTube. Retrieved from [Link]
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Binding of Ibuprofen, Ketorolac, and Diclofenac to COX-1 and COX-2 Studied by Saturation Transfer Difference NMR . PubMed. Retrieved from [Link]
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Discovery and development of cyclooxygenase 2 inhibitors . Wikipedia. Retrieved from [Link]
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Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP . (2024). YouTube. Retrieved from [Link]
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Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2 . National Institutes of Health. Retrieved from [Link]
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LigPlot+: Multi-Ligand Interaction Diagrams . Scribd. Retrieved from [Link]
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Hands-on tutorials of AutoDock 4 and AutoDock Vina . Scripps Research. Retrieved from [Link]
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Evaluating Molecular Docking Accuracy: A Comparative Study with In Vitro EGFR Inhibition Data . ResearchGate. Retrieved from [Link]
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THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 . PubMed Central. Retrieved from [Link]
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Comparative study of the mechanism of natural compounds with similar structures using docking and transcriptome data for improving in silico herbal medicine experimentations . Oxford Academic. Retrieved from [Link]
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Generating grid box for Docking using Vina . (2024). YouTube. Retrieved from [Link]
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Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial . Scripps Research. Retrieved from [Link]
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Grid Maps . AutoDock. Retrieved from [Link]
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AutoDock Tutorials Part 5- Run AutoGrid & AutoDock- Blind Docking . (2021). YouTube. Retrieved from [Link]
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How to Write an Effective Discussion . PubMed Central. Retrieved from [Link]
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Graphviz workflow 1 . (2023). YouTube. Retrieved from [Link]
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Graphviz tutorial . (2021). YouTube. Retrieved from [Link]
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6 Steps to Write an Excellent Discussion in Your Manuscript . Alethea. Retrieved from [Link]
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ES114 Graphviz . (2025). YouTube. Retrieved from [Link]
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Tips for Writing A Discussion Section That Answers The Question, “So What?” . Medium. Retrieved from [Link]
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How to Write a Discussion Section | Tips & Examples . Scribbr. Retrieved from [Link]
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Graphviz Examples and Tutorial . Sketchviz. Retrieved from [Link]
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Three-dimensional representation of the co-crystal ligand N3 in the... . ResearchGate. Retrieved from [Link]
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In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease . MDPI. Retrieved from [Link]
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Spectroscopic and Physicochemical Analysis of Bioactive Cobalt(II) β-Diketo Ester Complexes: Insights into DNA and BSA Binding Mechanisms . MDPI. Retrieved from [Link]
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The calculated values of the selectivity index (SI) of some compounds . ResearchGate. Retrieved from [Link]
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Quality over quantity: how to get the best results when using docking for repurposing . National Institutes of Health. Retrieved from [Link]
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Drawing the PDB: Protein−Ligand Complexes in Two Dimensions . PubMed Central. Retrieved from [Link]
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Alignment of the co-crystallized ligand and redocked ligand with the 3A7E protein . ResearchGate. Retrieved from [Link]
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1FT2: CO-CRYSTAL STRUCTURE OF PROTEIN FARNESYLTRANSFERASE COMPLEXED WITH A FARNESYL DIPHOSPHATE SUBSTRATE . RCSB PDB. Retrieved from [Link]
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A Comparative Guide to Investigating the Off-Target Effects of 2-(Pyridin-4-yloxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. While a compound may exhibit potent on-target activity, its interactions with unintended biological molecules, known as off-target effects, can lead to unforeseen toxicities or even open new therapeutic avenues. This guide provides a comprehensive framework for investigating the off-target profile of 2-(Pyridin-4-yloxy)acetic acid, a compound with recognized anti-inflammatory properties, by comparing it with established cyclooxygenase-2 (COX-2) inhibitors.
The core challenge with this compound lies in its undefined off-target profile. While its intended mechanism is believed to be the inhibition of COX-2, a key enzyme in the inflammatory cascade, a thorough characterization of its broader interactions is essential for its progression as a potential therapeutic candidate.[1] This guide will not only delineate the known off-target liabilities of current COX-2 inhibitors but will also provide detailed, field-proven methodologies to elucidate the off-target landscape of this compound.
The Target: Cyclooxygenase-2 (COX-2) and Inflammation
Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins, lipid compounds that mediate inflammation.[2] Two main isoforms exist: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and upregulated during inflammation.[3] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[3] Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3]
This compound has demonstrated anti-inflammatory and analgesic properties, suggesting it may function as a COX-2 inhibitor.[1][4] Its structure, featuring a pyridine ring linked to an acetic acid moiety, allows for interactions with various biological targets.[1] However, the full spectrum of these interactions remains to be characterized.
Comparative Analysis: Established COX-2 Inhibitors and Their Off-Target Profiles
To understand the potential off-target landscape of this compound, it is instructive to examine the profiles of well-established COX-2 inhibitors.
| Compound | Primary Target | Known/Suspected Off-Target Effects & Associated Adverse Events |
| This compound | COX-2 (putative) | Undetermined. Potential for interactions typical of pyridine-containing compounds.[5][6] |
| Celecoxib | COX-2 | Antibacterial activity against Francisella tularensis (off-target).[7][8] Increased risk of cardiovascular events, gastrointestinal bleeding, renal and liver toxicity, and serious skin reactions.[9][10][11] |
| Etoricoxib | COX-2 | Increased risk of cardiovascular events (hypertension, heart failure), gastrointestinal complications, severe skin reactions (Stevens-Johnson syndrome), and liver toxicity.[12][13][14][15][16] |
| Lumiracoxib | COX-2 | Severe hepatotoxicity, leading to withdrawal from the market in several countries.[17][18][19][20][21] |
The diverse and significant off-target effects of these approved drugs underscore the critical need for a comprehensive off-target assessment of any new chemical entity, including this compound.
Experimental Workflows for Off-Target Profiling
A multi-pronged experimental approach is essential to build a comprehensive off-target profile. The following methodologies provide a robust framework for this investigation.
Kinase Profiling: A Broad Screen for Kinase Interactions
Given that kinases are a large and functionally diverse class of enzymes often implicated in off-target drug effects, a broad kinase screen is a critical first step.
Experimental Protocol: KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform offers a high-throughput method to assess the interaction of a compound against a large panel of kinases.[22][23][24][25][26]
Principle: This assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified, typically via qPCR of a DNA tag fused to the kinase. A lower amount of captured kinase in the presence of the test compound indicates stronger binding.[23]
Step-by-Step Methodology:
-
Compound Preparation: Dissolve this compound in 100% DMSO to create a stock solution.
-
Assay Plate Preparation: In a multi-well plate, combine the kinase-tagged phage, the test compound at a specified concentration (e.g., 10 µM for a primary screen), and the immobilized ligand.
-
Competition Binding: Incubate the plate to allow the test compound and the immobilized ligand to compete for binding to the kinase.
-
Capture: The kinase-ligand complexes are captured on a solid support.
-
Washing: Unbound components are washed away.
-
Elution and Quantification: The captured kinase is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. Results are often expressed as "percent of control," where a lower percentage indicates stronger inhibition.[23]
Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Cellular Context
CETSA® is a powerful biophysical technique that allows for the assessment of drug-target engagement within intact cells or cell lysates.[21]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
Principle: The binding of a ligand (drug) to its target protein often increases the thermal stability of the protein. CETSA® measures this ligand-induced thermal stabilization.[21]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture an appropriate cell line and treat with either this compound at various concentrations or a vehicle control (DMSO).
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release their protein content.
-
Separation of Aggregated and Soluble Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (and potential off-targets) using a specific detection method, such as Western blotting or mass spectrometry.
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate melt curves for both the vehicle- and drug-treated samples.
-
Data Analysis: A shift in the melt curve to a higher temperature in the presence of the drug indicates target engagement and stabilization.
Transcriptomic Analysis: Unveiling Global Cellular Responses
RNA sequencing (RNA-seq) provides an unbiased view of the global changes in gene expression following compound treatment, offering insights into the downstream consequences of both on- and off-target effects.
Experimental Protocol: RNA Sequencing for Off-Target Analysis
Principle: By comparing the transcriptomes of cells treated with the test compound to those of vehicle-treated cells, one can identify genes and pathways that are significantly altered, suggesting potential off-target interactions.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Treat cultured cells with this compound and a vehicle control for a specified time.
-
RNA Extraction: Isolate total RNA from the cells, ensuring high quality and integrity.
-
Library Preparation: Construct sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Alignment: Align the sequencing reads to a reference genome.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in the drug-treated samples compared to the controls.
-
Pathway and Gene Set Enrichment Analysis: Determine which biological pathways and gene sets are over-represented in the list of differentially expressed genes to infer the functional consequences of the compound's activity.
-
Conclusion and Future Directions
The investigation of off-target effects is a cornerstone of modern, safety-conscious drug development. While this compound shows promise as a COX-2 inhibitor, its off-target profile remains a critical unknown. By employing a systematic and multi-faceted approach encompassing broad-panel kinase screening, cellular target engagement assays, and global transcriptomic analysis, researchers can build a comprehensive understanding of its biological interactions.
Comparing these findings to the known off-target liabilities of established COX-2 inhibitors such as Celecoxib, Etoricoxib, and Lumiracoxib will provide a crucial benchmark for assessing the potential safety and therapeutic window of this compound. This rigorous, data-driven approach is essential to de-risk its development and unlock its full therapeutic potential.
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A Comparative Guide to the Antimicrobial Efficacy of 2-(Pyridin-4-yloxy)acetic Acid and Ciprofloxacin
This guide provides a comprehensive comparison of the antimicrobial efficacy of the well-established fluoroquinolone antibiotic, ciprofloxacin, and the less-characterized compound, 2-(Pyridin-4-yloxy)acetic acid. As researchers and drug development professionals, understanding the nuances of both established and novel compounds is paramount in the search for new therapeutic agents. This document will delve into the known antimicrobial profiles of each compound, present standardized protocols for their evaluation, and offer a transparent analysis based on publicly available data.
Introduction to the Compounds
Ciprofloxacin , a second-generation fluoroquinolone, has been a cornerstone in the treatment of a wide array of bacterial infections since its introduction in 1987.[1] It is a broad-spectrum antibiotic with particularly strong activity against Gram-negative bacteria.[1][2] Its mechanism of action and pharmacokinetic profile are well-documented, making it a common benchmark in antimicrobial research.[3]
This compound is a heterocyclic compound featuring a pyridine ring linked to an acetic acid moiety via an ether bond.[1] While its primary reported biological activities are anti-inflammatory and analgesic, some studies have indicated that the compound and its derivatives possess antimicrobial properties.[1][4] However, a comprehensive profile of its antimicrobial efficacy is not as readily available in the scientific literature as that of ciprofloxacin.
Mechanism of Action
A fundamental differentiator between antimicrobial agents is their mode of inhibiting or killing microbial life.
Ciprofloxacin exerts its bactericidal effect by targeting essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][5][6] By inhibiting these enzymes, ciprofloxacin prevents the replication, transcription, repair, and recombination of bacterial DNA, leading to an accumulation of DNA breaks and ultimately, cell death.[6] DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.[7]
The precise mechanism of antimicrobial action for this compound is not well-elucidated in the available literature. Its structural features, including the pyridine ring and carboxylic acid group, suggest potential interactions with various biological targets.[1][4] Further research is necessary to define its specific molecular targets within bacterial cells.
Comparative Antimicrobial Spectrum and Efficacy
A direct comparison of the antimicrobial efficacy is challenging due to the disparity in available data. Ciprofloxacin's profile is built on decades of clinical use and research, whereas data for this compound is sparse.
Ciprofloxacin: A Well-Defined Broad-Spectrum Agent
Ciprofloxacin is highly active against a wide range of pathogens.[1][2]
-
Gram-Negative Bacteria : It demonstrates potent activity against most Enterobacteriaceae (e.g., Escherichia coli, Klebsiella pneumoniae), Haemophilus influenzae, Neisseria gonorrhoeae, and Pseudomonas aeruginosa.[1][5] It is often considered one of the most active quinolones against P. aeruginosa.[3][5]
-
Gram-Positive Bacteria : Its efficacy against Gram-positive organisms is more moderate. While active against some strains of Staphylococcus aureus (methicillin-sensitive), it is less effective against Streptococcus pneumoniae and Enterococcus faecalis compared to newer fluoroquinolones.[1]
-
Atypical Bacteria : It also shows some activity against atypical pathogens.[8]
The emergence of resistance, however, has diminished its clinical utility against some bacterial species.[1]
This compound: An Agent of Emerging Interest
Specific Minimum Inhibitory Concentration (MIC) data for the parent compound, this compound, against a broad panel of bacteria is not extensively reported in the peer-reviewed literature. However, studies on its derivatives provide some insight into its potential antimicrobial activity.
-
Derivatives' Activity : Derivatives of this compound have been shown to exhibit broad-spectrum antimicrobial activity.[1] Notably, MICs in the range of 8–32 µg/mL have been reported for these derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[1] This suggests that the core structure may be a promising scaffold for developing agents active against challenging pathogens.
-
Parent Compound : Some sources state that the parent compound itself has antibacterial and antifungal properties, but quantitative data to support this is limited, and further investigation is required to confirm its efficacy and spectrum.[4]
Data Summary: A Tentative Comparison
The following table summarizes the available efficacy data. It is crucial to note the distinction between ciprofloxacin data and data for the derivatives of this compound.
| Feature | Ciprofloxacin | This compound & its Derivatives |
| Mechanism of Action | Inhibition of DNA gyrase and topoisomerase IV[1][5][6] | Not well-elucidated |
| Spectrum of Activity | Broad-spectrum, particularly potent against Gram-negative bacteria[1][2] | Derivatives show activity against Gram-positive bacteria (MRSA) and Mycobacterium tuberculosis[1] |
| Reported MICs (µg/mL) | E. coli : <1 µg/mL[9] P. aeruginosa : ~0.5 µg/mL[3] S. aureus : <1 µg/mL (susceptible strains)[9] | Derivatives vs. MRSA : 8–32 µg/mL[1] Derivatives vs. M. tuberculosis : 8–32 µg/mL[1] |
Experimental Protocols for Determining Antimicrobial Efficacy
To empower researchers to conduct their own comparative studies, this section provides detailed, standardized protocols for key antimicrobial susceptibility tests.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a gold standard for quantifying the in vitro activity of an antimicrobial agent.[10][11] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][12][13]
-
Preparation of Antimicrobial Stock Solutions : Prepare stock solutions of this compound and ciprofloxacin in an appropriate solvent.
-
Serial Dilutions : In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.[14] The final volume in each well should be 50 µL or 100 µL.[14]
-
Inoculum Preparation : Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14] Dilute this suspension in CAMHB to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[14]
-
Inoculation : Inoculate each well (except for the sterility control) with the diluted bacterial suspension.
-
Controls : Include a growth control (broth and inoculum, no drug) and a sterility control (broth only).[10]
-
Incubation : Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[14][15]
-
Result Interpretation : After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration where no visible growth is observed.[10][14]
Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of antimicrobial susceptibility.[16] It involves placing antibiotic-impregnated disks on an agar plate inoculated with a lawn of bacteria. The antibiotic diffuses into the agar, and if the bacteria are susceptible, a zone of growth inhibition will form around the disk.
-
Inoculum Preparation : Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Plate Inoculation : Using a sterile cotton swab, evenly streak the inoculum across the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.
-
Disk Placement : Aseptically place paper disks impregnated with known concentrations of this compound and ciprofloxacin onto the agar surface. Ensure disks are at least 24 mm apart.
-
Incubation : Invert the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation : Measure the diameter of the zone of inhibition (in millimeters) around each disk. Compare these measurements to standardized charts (e.g., from CLSI) to determine if the organism is susceptible, intermediate, or resistant.
Time-Kill Assay
A time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Culture Preparation : Grow a bacterial culture to the early to mid-logarithmic phase.
-
Exposure : Add the test compounds (e.g., at concentrations of 1x, 2x, and 4x the MIC) to the bacterial cultures. Include a no-drug growth control.
-
Sampling : At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Quantification : Perform serial dilutions of the aliquots and plate them on appropriate agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis : Plot the log10 CFU/mL versus time for each concentration. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.
Interpretation of Results: Bactericidal vs. Bacteriostatic
The results from these assays help classify antimicrobial agents.
-
Bactericidal agents kill bacteria. In a time-kill assay, this is generally defined as a ≥99.9% (or 3-log10) reduction in the initial bacterial inoculum. Ciprofloxacin is a classic example of a bactericidal antibiotic.[6][8]
-
Bacteriostatic agents inhibit bacterial growth without necessarily killing the bacteria, relying on the host's immune system to clear the infection.
It's important to note that the distinction can be concentration-dependent, and some agents may be static at lower concentrations and cidal at higher ones. The clinical relevance of the static versus cidal distinction is a topic of ongoing debate, with many studies showing no significant difference in clinical outcomes for a variety of infections.[12]
Conclusion and Future Directions
Ciprofloxacin remains a potent, broad-spectrum antimicrobial agent with a well-understood mechanism of action, though its utility is challenged by increasing resistance.[1][2]
To properly evaluate the potential of this compound as an antimicrobial agent, rigorous in vitro and in vivo studies are required. The protocols outlined in this guide provide a framework for such investigations. Future research should focus on determining the MICs of the parent compound against a wide panel of clinically relevant bacteria, elucidating its mechanism of action, and assessing its efficacy in preclinical infection models. Only through such systematic evaluation can a true comparison with established antibiotics like ciprofloxacin be made.
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Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-(Pyridin-4-yloxy)acetic Acid
As a Senior Application Scientist, I understand that meticulous planning extends beyond the experiment itself and into the entire lifecycle of a chemical, culminating in its safe and compliant disposal. Improperly managed chemical waste not only poses significant safety and environmental risks but can also result in severe regulatory penalties.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(Pyridin-4-yloxy)acetic acid, moving beyond a simple checklist to explain the scientific reasoning behind each procedural choice. Our goal is to empower you, our fellow researchers, to manage your laboratory waste with the highest degree of safety, integrity, and confidence.
Hazard Assessment: Understanding the "Why" Behind the Procedure
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a heterocyclic organic compound. Its potential risks are derived from its constituent functional groups: a pyridine ring and a carboxylic acid moiety.
The pyridine component suggests potential for environmental persistence and aquatic toxicity if released, as many nitrogen-containing heterocyclic compounds present ecological challenges.[2] The carboxylic acid group imparts corrosive characteristics, particularly in concentrated forms. Based on available safety information, this compound is classified with several GHS Hazard Statements that dictate our handling and disposal strategy.
| Property | Value / Description | Source |
| CAS Number | 58530-47-5 | [3][4][5][6][7][8] |
| Molecular Formula | C7H7NO3 | [3][4][7][9] |
| Molecular Weight | 153.14 g/mol | [4][6][9] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4] |
These classifications mandate that this compound be treated as hazardous waste . Under no circumstances should it be disposed of down the sink or in regular trash.[10][11] Such actions violate regulatory standards like the Resource Conservation and Recovery Act (RCRA) and can lead to environmental contamination.[1]
On-Site Waste Management: Segregation at the Source
The foundational principle of safe chemical waste management is the segregation of incompatible materials at the point of generation.[1][12] Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fire. The following decision workflow should be implemented directly at the laboratory bench.
Causality:
-
Solid vs. Liquid: Separating solid and liquid waste streams is critical for the final disposal facility. Liquids are often bulked and incinerated or fuel-blended, while solids may require different processing. Keeping them separate prevents process complications and ensures compliance.
-
Contaminated Materials: Items like gloves, weigh boats, or pipette tips that are grossly contaminated must be disposed of as hazardous solid waste. They cannot be placed in regular trash as they retain the hazardous characteristics of the chemical.
Experimental Protocol: Waste Accumulation and Labeling
Proper accumulation and labeling within a designated Satellite Accumulation Area (SAA) are mandated by federal and local regulations.[12][13] An SAA is a location at or near the point of waste generation and under the control of the laboratory personnel.[1][12]
Step-by-Step Protocol:
-
Designate an SAA: Choose a location, such as a secondary containment tray within a chemical fume hood or a designated cabinet, for accumulating waste. This area must be clearly marked with a sign that reads "Hazardous Waste Satellite Accumulation Area".[12]
-
Select a Compatible Container:
-
For solid waste and contaminated labware, use a high-density polyethylene (HDPE) container or a puncture-resistant sharps container for broken glass.[14]
-
For liquid solutions, use a chemically compatible container with a secure, screw-top lid. HDPE or glass bottles are typically appropriate. Ensure the container material will not react with or be degraded by the waste contents.[11][12]
-
Crucially, never use a metal container for acidic waste , as corrosion can lead to leaks.[12]
-
-
Label the Container Immediately: As soon as the first drop of waste is added, the container must be labeled.[10] An unlabeled container is a serious compliance violation. The label must include all the information specified in the table below.
| Required Label Information | Example / Description | Rationale |
| The words "Hazardous Waste" | Must be clearly visible. | This is a primary requirement by the EPA for identification.[12] |
| Full Chemical Name(s) | "Waste this compound". List all components, including solvents and water, by percentage.[12] | Prevents accidental mixing of incompatibles and informs disposal personnel of the contents for safe handling and consolidation. |
| Associated Hazard(s) | Check boxes for "Corrosive," "Toxic." | Communicates the immediate risks to anyone handling the container, in compliance with OSHA's Hazard Communication Standard.[12] |
| Accumulation Start Date | The date the first waste was added to the container. | Regulations limit how long waste can be stored in an SAA (e.g., up to one year for partially filled containers).[12][13] |
| Researcher's Name & Lab | John Doe, Dr. Smith's Lab, Rm 123 | Ensures accountability and provides a point of contact for any questions from safety personnel. |
-
Keep Containers Closed: Hazardous waste containers must be kept tightly sealed at all times, except when actively adding waste.[10][11] This prevents the release of harmful vapors into the lab environment.
-
Do Not Overfill: Leave at least 10% of headspace in liquid waste containers to allow for vapor expansion and prevent spills.[12][15]
Disposal Pathway: From the Lab to Final Treatment
Once a waste container is full, or has been in the SAA for the maximum allowed time, it must be transferred for final disposal. This process is managed by your institution's Environmental Health & Safety (EH&S) department and a licensed hazardous waste disposal company.
Final Treatment:
The most common and environmentally sound disposal method for organic chemical waste like this compound is high-temperature incineration .[15] This process destroys the hazardous organic components, converting them into less harmful substances like carbon dioxide, water, and nitrogen oxides under controlled conditions.
Empty Containers:
-
A container that held this compound is still considered hazardous waste until it is properly decontaminated.
-
To render a container non-hazardous, it must be "triple-rinsed."[10][11] This involves:
-
Rinsing the container three times with a suitable solvent (e.g., water or ethanol) that can dissolve the residue.
-
Collecting all three rinses (the "rinsate") as hazardous liquid waste. [10]
-
Once triple-rinsed, deface or remove the original chemical label, and the container may be disposed of in regular trash or recycled, per institutional policy.[10]
-
By adhering to these scientifically-grounded and procedurally-sound protocols, you contribute to a culture of safety, protect our shared environment, and ensure your research remains compliant with all regulatory standards.
References
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- Tion. Safe Storage and Disposal of Chemicals in A Lab.
- Vanderbilt University Medical Center.
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- ResearchGate.
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- 1PlusChem LLC. 58530-47-5 | this compound.
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Navigating the Safe Handling of 2-(Pyridin-4-yloxy)acetic Acid: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical and chemical innovation, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides an in-depth operational plan for the safe handling and disposal of 2-(Pyridin-4-yloxy)acetic acid, a compound of interest in drug development. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this protocol is built upon a rigorous assessment of its constituent chemical moieties—a pyridine ring and an acetic acid group—and data from structurally similar compounds. This approach ensures a conservative and robust safety framework, empowering you to proceed with confidence and control.
Hazard Assessment: A Synthesis of Structural Clues
Understanding the potential hazards of this compound is paramount. Our analysis is grounded in the known properties of its core components and data from analogous structures.
-
Pyridine Moiety : Pyridine and its derivatives are recognized for their potential to cause skin and eye irritation.[1] They can be harmful if inhaled, ingested, or absorbed through the skin.[1]
-
Acetic Acid Moiety : The acetic acid group imparts corrosive properties. Concentrated solutions can cause severe skin burns and eye damage.[2]
-
Analogous Compound Data : A Safety Data Sheet for the structurally related compound, 3-Pyridyl acetic acid, indicates that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It may also be harmful if swallowed (H303).[3]
Based on this composite analysis, it is prudent to treat this compound as a substance that is, at a minimum, a skin, eye, and respiratory irritant, potentially corrosive, and harmful if ingested.
Personal Protective Equipment (PPE): An Essential Barrier
A multi-layered approach to PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound in various laboratory scenarios.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solids (Weighing, Transfer) | Tightly fitting safety goggles. | Double-layered gloves: an inner nitrile glove with an outer butyl rubber or laminate film glove. | Fully buttoned lab coat. | Required if not handled in a certified chemical fume hood. |
| Preparing Solutions & Reactions | Chemical splash goggles and a face shield. | Double-layered gloves as above. | Chemical-resistant apron over a lab coat. | Required if not handled in a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Double-layered gloves as above. | Chemical-resistant suit or apron over a lab coat. | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[4] |
Expert Insight on Glove Selection: Standard nitrile gloves offer poor resistance to pyridine and are not recommended as the primary barrier.[5][6] The practice of double-gloving, with a more robust outer glove such as butyl rubber, provides enhanced protection against the diverse chemical properties of this compound. Always consult the glove manufacturer's compatibility charts for specific breakthrough times.[7]
Operational Plan: From Receipt to Reaction
A meticulous, step-by-step approach to handling this compound minimizes risk and ensures procedural integrity.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
-
Ensure the container is clearly labeled with the full chemical name and associated hazards.
Handling and Use: A Step-by-Step Protocol
All handling of this compound, particularly when not in a sealed container, must be conducted within a certified chemical fume hood.[5]
-
Preparation : Before starting, ensure an emergency eyewash station and safety shower are accessible and unobstructed.[4] Don all required PPE as outlined in the table above.
-
Weighing :
-
Perform this task in a fume hood to mitigate inhalation risks.
-
Use a disposable weigh boat and spatula to avoid cross-contamination.
-
Close the primary container immediately after dispensing the required amount.
-
-
Solution Preparation :
-
Slowly add the solid this compound to the solvent to avoid splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
-
Running Reactions :
-
Set up the reaction apparatus within the fume hood.
-
Ensure all joints are properly sealed.
-
Maintain constant monitoring of the reaction conditions.
-
Caption: Disposal workflow for this compound waste.
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment for yourself and your colleagues while upholding the highest standards of scientific integrity.
References
-
CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic, Irritative, and Corrosive Gases and Liquids. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
-
Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]
-
Duke University. (n.d.). The following chemical resistance ratings are based on published research data. Microflex® gloves have not been individually tested against the chemicals contained in this chart. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL. Retrieved from [Link]
-
DENIOS Inc. (n.d.). Corrosive Substances: Handling & Safety in Businesses. Retrieved from [Link]
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Lion Technology. (2019, January 21). How DOT and OSHA Regulate Corrosive Materials. Retrieved from [Link]
-
Justia. (2025, October 16). OSHA Handbook for Small Businesses Hazardous Chemical Exposure. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (2019, February). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
ScienceLab.com. (2005, October 9). Material Safety Data Sheet - Acetic acid MSDS. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Acetic acid - IDLH. Retrieved from [Link]
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- 2. home.miracosta.edu [home.miracosta.edu]
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- 4. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
